Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-sulfanylidene-3H-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c1-2-9-5(8)4-3-11-6(10)7-4/h3H,2H2,1H3,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGNEFWADGCDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=S)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The core of this guide is a detailed experimental protocol for its preparation via the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring. We delve into the mechanistic underpinnings of this reaction, offering insights into the strategic selection of reagents and reaction conditions. Furthermore, this document outlines the necessary analytical techniques for the characterization of the final product, providing expected spectroscopic data to aid in the verification of a successful synthesis. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development who require a robust and well-understood method for the preparation of this valuable molecular scaffold.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of pharmacologically active compounds. Its presence in natural products, such as Vitamin B1 (Thiamine), and in numerous synthetic drugs underscores its importance in biological systems. Derivatives of the 2-thioxo-2,3-dihydrothiazole-4-carboxylate core, in particular, have garnered attention for their diverse biological activities, which include potential applications as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The ability of the thiazole nucleus to participate in various non-covalent interactions with biological targets makes it an attractive starting point for the design of novel therapeutics.[3]
This guide focuses on the synthesis of a specific, yet fundamental, member of this family: Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate. The robust synthetic protocol detailed herein provides a reliable pathway to this compound, enabling its use in further chemical modifications and biological screening campaigns.
The Synthetic Strategy: A Mechanistic Perspective
The most direct and widely employed method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[2] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide or a related sulfur-containing nucleophile.[4]
For the synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate, the key starting materials are an ethyl 3-halo-2-oxopropanoate (such as ethyl bromopyruvate) and a source for the thiourea backbone. While thiourea itself would lead to a 2-aminothiazole, the use of a dithiocarbamate salt, such as ammonium dithiocarbamate, provides the necessary atoms to form the 2-thioxo functionality.
The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The sulfur atom of the dithiocarbamate, being a soft nucleophile, attacks the α-carbon of the ethyl bromopyruvate, displacing the bromide ion in an SN2 reaction.
-
Intramolecular Cyclization: The nitrogen atom of the dithiocarbamate intermediate then acts as a nucleophile, attacking the ketone carbonyl carbon to form a five-membered ring intermediate.
-
Dehydration: Subsequent dehydration of this cyclic intermediate leads to the formation of the aromatic thiazole ring.
This one-pot reaction is highly efficient and provides a straightforward entry into this class of compounds.
Caption: The Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol
This protocol is adapted from a procedure for a structurally related compound and is designed to be a reliable method for the synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl bromopyruvate | C₅H₇BrO₃ | 195.01 | 1.95 g | 10.0 |
| Ammonium dithiocarbamate | CH₅N₂S₂ | 111.22 | 1.11 g | 10.0 |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 50 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ammonium dithiocarbamate (1.11 g, 10.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous ethanol to the flask and stir the mixture at room temperature until the ammonium dithiocarbamate is fully dissolved.
-
Addition of Electrophile: Slowly add ethyl bromopyruvate (1.95 g, 10.0 mmol) to the stirred solution at room temperature. The addition should be done dropwise over a period of 10-15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 5-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Workup and Isolation:
-
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to 10 °C in an ice bath.
-
To induce precipitation, add 50 mL of deionized water and 50 mL of hexane to the cooled solution.
-
Stir the resulting mixture for 30 minutes.
-
Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
-
Washing and Drying:
-
Wash the collected solid with deionized water (2 x 20 mL) and then with cold ethanol (1 x 15 mL).
-
Dry the solid under vacuum to obtain the crude product.
-
-
Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate as a solid.
Characterization and Data Analysis
Due to the limited availability of published experimental spectra for Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate (CAS 56232-75-8), this section provides expected analytical data based on the chemical structure and data from closely related compounds. Researchers are strongly encouraged to perform a full suite of analytical tests to confirm the identity and purity of their synthesized material.
Physical Properties
| Property | Value |
| Molecular Formula | C₆H₇NO₂S₂ |
| Molecular Weight | 189.26 g/mol |
| Appearance | Expected to be a solid |
Spectroscopic Data (Expected)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ 1.30-1.40 (t, 3H): Triplet corresponding to the methyl protons of the ethyl ester group.
-
δ 4.25-4.35 (q, 2H): Quartet corresponding to the methylene protons of the ethyl ester group.
-
δ 7.50-7.60 (s, 1H): Singlet for the proton on the C5 position of the thiazole ring.
-
δ 12.0-13.0 (br s, 1H): Broad singlet for the N-H proton, which may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ 14.0-15.0: Methyl carbon of the ethyl ester.
-
δ 61.0-62.0: Methylene carbon of the ethyl ester.
-
δ 115.0-120.0: C5 of the thiazole ring.
-
δ 140.0-145.0: C4 of the thiazole ring.
-
δ 160.0-165.0: Carbonyl carbon of the ethyl ester.
-
δ 185.0-190.0: C2 thione (C=S) carbon.
-
-
IR (Infrared) Spectroscopy:
-
~3100-3200 cm⁻¹: N-H stretching vibration.
-
~1700-1720 cm⁻¹: C=O stretching vibration of the ester.
-
~1500-1550 cm⁻¹: C=C and C=N stretching vibrations of the thiazole ring.
-
~1200-1300 cm⁻¹: C=S stretching vibration.
-
-
MS (Mass Spectrometry):
-
[M]+: Expected molecular ion peak at m/z = 189.
-
Caption: Overall experimental workflow for the synthesis.
Conclusion
This guide has detailed a robust and accessible synthetic route to Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate, a valuable building block in medicinal chemistry. By leveraging the classic Hantzsch thiazole synthesis, researchers can reliably produce this compound in good yield. The provided mechanistic insights and step-by-step protocol serve as a practical resource for laboratory synthesis. While experimental spectroscopic data for the target molecule is not widely available, the expected analytical characteristics outlined in this guide provide a solid basis for product verification. The successful synthesis of this compound opens avenues for the exploration of novel thiazole derivatives with potential therapeutic applications.
References
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Arkat USA. One-pot synthesis of 2-thioxothiazolidin-4-one, thiazolidine-2,4-dione, 2-iminothiazolidin-4-one based spiro-thiolane and bicyc. [Link]
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PubMed. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. [Link]
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Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
- Google Patents.
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PubMed Central (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
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ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. [Link]
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SynArchive. Hantzsch Thiazole Synthesis. [Link]
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PubMed Central (PMC). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
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Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]
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- 3. Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | C5H6NNaO2S | CID 23710676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Physicochemical properties of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
Abstract: This technical guide provides a comprehensive analysis of the essential physicochemical properties of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate. The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] A thorough understanding of the fundamental characteristics of its derivatives is therefore paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for property determination. The properties detailed herein—including thermal stability, solubility, ionization, and spectral signatures—are critical for predicting a compound's behavior in biological systems and for guiding its journey from laboratory curiosity to potential therapeutic candidate.
Chemical Identity and Molecular Structure
Accurate identification is the foundation of all subsequent analysis. Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring, an ethyl ester functional group, and a thione group. The thione group exists in tautomeric equilibrium with its thiol form (ethyl 2-mercaptothiazole-4-carboxylate), a factor that influences its chemical reactivity and ionization properties.
Figure 1: Chemical Structure of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
Caption: Molecular structure of the title compound.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
| CAS Number | 56232-75-8 | [3] |
| Molecular Formula | C₆H₇NO₂S₂ | [4] |
| Molecular Weight | 189.26 g/mol | [4] |
| Physical Form | Solid | [4] |
| InChI Key | WTGNEFWADGCDBI-UHFFFAOYSA-N | [4] |
| SMILES | CCOC(=O)C1=CSC(=S)N1 | |
| Purity | ≥95% (Typical commercial grade) | [4] |
Essential Physicochemical Characterization
The behavior of a molecule in both in vitro assays and in vivo environments is dictated by its fundamental physicochemical properties. The following sections detail the rationale and methodologies for characterizing these critical parameters.
Thermal Properties: Melting Point and Stability
The melting point (Tm) is a crucial indicator of purity and identity. A sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities. Beyond simple melting, understanding a compound's thermal stability is vital for handling, storage, and formulation processes.
We employ Differential Scanning Calorimetry (DSC) as the gold standard for melting point determination because it provides not only the Tm but also the enthalpy of fusion (ΔHfus) and can reveal other thermal events like polymorphism. Thermogravimetric Analysis (TGA) is used concurrently to determine the onset of thermal decomposition, which is critical for distinguishing melting from degradation.
-
Calibration: Calibrate the DSC and TGA instruments using certified standards (e.g., Indium for DSC, Calcium Oxalate for TGA).
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan or a ceramic TGA pan.
-
DSC Analysis:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature above the expected melt (e.g., 250°C) at a rate of 10°C/min under a nitrogen atmosphere (50 mL/min).
-
Record the heat flow versus temperature. The peak of the endotherm corresponds to the melting point.
-
-
TGA Analysis:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 500°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Record the mass loss versus temperature. The onset temperature of significant mass loss indicates decomposition.
-
-
Data Analysis: Integrate the DSC peak to determine the enthalpy of fusion. Report the melting point as the peak temperature and the decomposition temperature from the TGA curve.
Caption: Workflow for comprehensive thermal analysis.
Solubility Profile
Solubility is arguably one of the most critical properties in drug discovery. Poor aqueous solubility can lead to low bioavailability and challenging formulation development, while solubility in organic solvents is essential for synthesis, purification, and analytical method development.
The structure of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate contains both polar elements (ester, thione, N-H group) and nonpolar elements (ethyl chain, thiazole ring). This amphiphilic nature suggests moderate solubility in a range of solvents. We use the shake-flask method, which remains the most reliable technique for determining thermodynamic solubility, providing a true equilibrium value that is crucial for biopharmaceutical classification.
-
Solvent Selection: Prepare a panel of pharmaceutically relevant solvents: Purified Water, Phosphate-Buffered Saline (PBS, pH 7.4), Dimethyl Sulfoxide (DMSO), and Ethanol.
-
Sample Preparation: Add an excess amount of the compound (e.g., 10 mg) to 1 mL of each solvent in separate glass vials. This ensures a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase or solvent. Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method (see Section 4.1) against a standard curve.
-
Reporting: Express solubility in mg/mL or µM.
Acidity and Ionization Constant (pKa)
The pKa value defines the extent of ionization of a molecule at a given pH. Since the charge state of a molecule profoundly affects its membrane permeability, receptor binding, and solubility, pKa is a non-negotiable parameter in drug development.
The primary ionizable proton on this molecule is the N-H proton of the dihydrothiazole ring, which exhibits acidic character. Its pKa will dictate the ratio of the neutral form to the anionic conjugate base at physiological pH. UV-Vis spectrophotometry is a highly sensitive method for pKa determination for chromophore-containing compounds.[5] The principle relies on the fact that the protonated and deprotonated forms of the molecule often have distinct UV absorption spectra. By monitoring the change in absorbance at a specific wavelength across a range of pH values, a titration curve can be generated to calculate the pKa.
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to pH 12).
-
Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration that gives a measurable absorbance (e.g., 50 µM). Ensure the final DMSO concentration is low (<1%) to minimize solvent effects.
-
Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample at each pH.
-
Data Analysis:
-
Identify an analytical wavelength where the difference in absorbance between the acidic and basic forms is maximal.
-
Plot absorbance at this wavelength versus pH.
-
Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve fitting model to determine the inflection point, which corresponds to the pKa.
-
Caption: Workflow for pKa determination using UV-Vis.
Spectroscopic Characterization for Structural Confirmation
Spectroscopic analysis provides an unambiguous "fingerprint" of a molecule, confirming its identity, structure, and purity.
Expert Rationale:
A multi-technique approach (NMR, IR, MS) is essential for complete structural elucidation. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and Mass Spectrometry confirms the molecular weight and elemental composition.
Table 2: Predicted Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | - Ethyl Group: Quartet (~4.3 ppm, 2H) and Triplet (~1.3 ppm, 3H). - Thiazole Ring: Singlet for the C5-H (~7.5-8.0 ppm, 1H). - Amide/Thioamide NH: Broad singlet (variable, ~9-12 ppm). |
| ¹³C NMR | - Ester Carbonyl: ~160-165 ppm. - Thione Carbon (C=S): ~185-195 ppm. - Thiazole Ring Carbons: Two signals in the aromatic/olefinic region (~110-150 ppm). - Ethyl Group: Methylene (~61 ppm) and Methyl (~14 ppm). |
| FT-IR (cm⁻¹) | - N-H Stretch: ~3100-3300 (broad). - C-H Stretch (aliphatic): ~2900-3000. - Ester C=O Stretch: ~1710-1730 (strong). - Thione C=S Stretch: ~1200-1300. - C-O Stretch: ~1150-1250. |
| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z 190.00. - [M+Na]⁺: Expected at m/z 211.98. |
-
NMR Spectroscopy:
-
Dissolve ~10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer at 25°C.
-
Reference the spectra to the residual solvent peak.
-
-
Infrared (IR) Spectroscopy:
-
Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Infuse the solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).
-
Acquire the spectrum in positive ion mode.
-
Chromatographic Purity Assessment
Expert Rationale:
High-Performance Liquid Chromatography (HPLC) is the industry-standard method for quantitative purity analysis due to its high resolution and sensitivity.[6] A reverse-phase method using a C18 column is the logical starting point for a molecule of this polarity. UV detection is suitable due to the compound's chromophore. Thin-Layer Chromatography (TLC) serves as a complementary, rapid technique for qualitative checks, such as monitoring reaction progress.[7][8]
-
System: An HPLC system with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Acetonitrile.
-
-
Gradient Elution:
-
Start with a linear gradient from 10% B to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Detection: Monitor at a wavelength of maximum absorbance as determined by UV-Vis analysis (e.g., ~270-290 nm).
-
Analysis: Inject a 1 mg/mL solution of the compound. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Caption: General workflow for HPLC purity determination.
Conclusion: A Profile for Drug Discovery
The physicochemical properties of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate define its potential and its challenges as a scaffold in drug discovery. Its solid-state nature, coupled with predicted moderate solubility and a distinct, ionizable proton, provides a clear starting point for formulation and pharmacokinetic studies. The robust analytical and spectroscopic methods detailed in this guide provide the necessary tools for researchers to ensure the identity, purity, and consistency of this compound in their studies. As the broader class of thiazole derivatives continues to yield promising leads against a range of diseases, including cancer and infectious agents, a foundational understanding of the properties of core building blocks like this one is indispensable for advancing the field.[2][9]
References
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Application of thin-layer chromatographic data in quantitative structure-activity relationship assay of thiazole and benzothiazole derivatives with H1-antihistamine activity. II | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
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Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Conference Proceedings. Retrieved January 7, 2026, from [Link]
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Supporting Information - The Royal Society of Chemistry. (2019). Retrieved January 7, 2026, from [Link]
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Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
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Ethyl 2-acetylthiazole-4-carboxylate - Heterocyclic Compounds - Crysdot LLC. (n.d.). Retrieved January 7, 2026, from [Link]
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Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - ACS Publications. (2022). ACS Omega. Retrieved January 7, 2026, from [Link]
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Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - NIH. (2022). ACS Omega. Retrieved January 7, 2026, from [Link]
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pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
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Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate [CAS - Ivy Fine Chemicals. (n.d.). Retrieved January 7, 2026, from [Link]
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Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH. (2014). Journal of Medicinal Chemistry. Retrieved January 7, 2026, from [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (2022). Molecules. Retrieved January 7, 2026, from [Link]
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An In-Depth Technical Guide on the Mechanism of Action of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate and the Broader Rhodanine Class
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate belongs to the rhodanine class of heterocyclic compounds, a scaffold that has garnered significant attention in medicinal chemistry for its diverse biological activities. Rhodanine derivatives have been explored for their potential as antiviral, anti-inflammatory, antitumor, antibacterial, and antifungal agents.[1][2] This guide provides a comprehensive overview of the known and hypothesized mechanisms of action associated with the rhodanine scaffold. It delves into the complexities of studying these molecules, including their promiscuous nature as potential Pan-Assay Interference Compounds (PAINS). Furthermore, this document outlines a rigorous, multi-faceted experimental framework for elucidating the specific mechanism of action of rhodanine derivatives like Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate, ensuring scientific integrity and fostering the development of truly targeted therapeutics.
The Rhodanine Scaffold: A Privileged Structure with a Caveat
The rhodanine core, chemically known as 2-thioxothiazolidin-4-one, is considered a "privileged scaffold" in drug discovery.[3] This is due to its synthetic tractability, allowing for diverse substitutions at the C-5 and N-3 positions, and its ability to interact with a wide array of biological targets.[3][4] This versatility has led to the development of numerous rhodanine-containing compounds with a broad spectrum of reported biological activities.[2]
However, the very features that make rhodanines attractive also contribute to a significant challenge: they are frequently identified as "frequent hitters" and PAINS in high-throughput screening campaigns.[1] Their potential for non-specific activity, arising from mechanisms such as aggregation, reactivity as Michael acceptors, or interference with assay technologies, necessitates a cautious and rigorous approach to mechanistic studies.[1]
Established and Hypothesized Mechanisms of Action for Rhodanine Derivatives
The biological effects of rhodanine derivatives are diverse and depend heavily on the specific substitutions on the core scaffold. Several distinct mechanisms of action have been identified for various members of this class.
Enzyme Inhibition
Rhodanine-based compounds have been shown to be effective inhibitors of several classes of enzymes:
-
HIV-1 Integrase: Certain rhodanine derivatives, particularly those with a salicylic acid moiety, have demonstrated significant inhibitory activity against HIV-1 integrase, a key enzyme in the viral replication cycle.[5]
-
Carbonic Anhydrases (CAs): By incorporating a benzenesulfonamide group, rhodanine derivatives have been developed as potent and selective inhibitors of human carbonic anhydrase isoforms, which are implicated in various diseases including cancer and glaucoma.[4]
-
Tubulin Polymerization: Some 2-aryl-thiazolidine-4-carboxylic acid amides, which are structurally related to rhodanines, have been found to exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[6]
-
Other Enzymes: The rhodanine scaffold has been incorporated into inhibitors of a wide range of other enzymes, including dual-specificity phosphatases, HCV NS3 protease, and phosphodiesterases.[5]
Modulation of Protein-Protein Interactions
The rhodanine structure can also serve as a basis for molecules that disrupt protein-protein interactions. For instance, derivatives have been identified that inhibit the interaction between the BH3 domain and BCL-XL, which is a key interaction in the regulation of apoptosis.[1]
Antimicrobial and Antiviral Activity
The antimicrobial and antiviral properties of rhodanine derivatives are well-documented.[3] While the precise mechanisms are often not fully elucidated, they are thought to involve the inhibition of essential microbial or viral enzymes or interference with other critical life cycle processes. For example, some derivatives have shown activity against Bacillus anthracis DNA helicase.[1]
A Rigorous Framework for Mechanistic Elucidation
To confidently attribute a specific mechanism of action to a rhodanine derivative like Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate and to rule out non-specific effects, a systematic and multi-pronged experimental approach is essential.
Phase 1: Hit Confirmation and Triage
The initial phase focuses on confirming the activity of the hit compound and eliminating artifacts.
Experimental Protocol: Assay for Non-Specific Aggregation
-
Objective: To determine if the compound's activity is due to the formation of aggregates that non-specifically inhibit enzymes.
-
Methodology:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the compound in an appropriate assay buffer.
-
Add a known concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to a parallel set of dilutions.
-
Perform the primary biological assay in the presence and absence of the detergent.
-
-
Interpretation of Results: A significant rightward shift in the IC50 curve in the presence of the detergent suggests that the compound's activity is at least partially dependent on aggregation.
Phase 2: Target Identification and Validation
Once non-specific activity is ruled out, the next step is to identify the direct molecular target of the compound.
Experimental Workflow: Target Identification
Caption: Workflow for Target Identification.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To validate target engagement in a cellular context by observing the thermal stabilization of the target protein upon compound binding.
-
Methodology:
-
Treat intact cells with the test compound or vehicle control.
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots to a range of temperatures.
-
Centrifuge to pellet precipitated proteins.
-
Analyze the supernatant for the presence of the putative target protein by Western blot or other quantitative methods.
-
-
Interpretation of Results: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates direct binding.
Phase 3: Pathway Analysis and Functional Characterization
With a validated target, the focus shifts to understanding the downstream consequences of target engagement on cellular signaling pathways and function.
Signaling Pathway Analysis
Caption: Example Signaling Pathway.
Experimental Protocol: Western Blot for Pathway Markers
-
Objective: To assess the effect of the compound on the activity of the identified signaling pathway.
-
Methodology:
-
Treat cells with a dose-range of the test compound for various time points.
-
Prepare cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against the phosphorylated (active) and total forms of key pathway proteins.
-
-
Interpretation of Results: A dose- and time-dependent change in the phosphorylation status of pathway components provides evidence for the compound's on-pathway activity.
Data Presentation
Quantitative data from various assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
| Rhodanine Derivative | Target | Assay Type | IC50 (µM) | Reference |
| Compound 1 | HIV-1 Integrase (3'-processing) | Biochemical | 15 | [5] |
| Compound 1 | HIV-1 Integrase (strand transfer) | Biochemical | 11 | [5] |
| Derivative 7h | hCA I | Enzyme Inhibition | 0.0224 | [4] |
| Derivative 9d | hCA I | Enzyme Inhibition | 0.0358 | [4] |
| ATCAA Derivative | Tubulin Polymerization | Cell-based | 0.7 - 1.0 | [6] |
Conclusion
Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate, as a member of the rhodanine class, holds potential for therapeutic development due to the established broad bioactivity of its core scaffold. However, the propensity of rhodanine derivatives to act as PAINS necessitates a rigorous and multi-faceted approach to mechanistic studies. By employing a systematic workflow that includes hit validation, target identification and validation, and pathway analysis, researchers can confidently elucidate the true mechanism of action of these compounds. This diligence is paramount to progressing rhodanine-based molecules from promising hits to clinically viable drug candidates.
References
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(PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation - ResearchGate. Available at: [Link]
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The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Available at: [Link]
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Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PubMed Central. Available at: [Link]
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Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed. Available at: [Link]
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Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC - NIH. Available at: [Link]
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Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. Available at: [Link]
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Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives - ResearchGate. Available at: [Link]
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Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate - MySkinRecipes. Available at: [Link]
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3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester - MDPI. Available at: [Link]
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Ethyl 2-Thioxo-2,3-Dihydrothiazole-4-Carboxylate. Available at: [Link]
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Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem. Available at: [Link]
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Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH. Available at: [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. Available at: [Link]
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2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - ResearchGate. Available at: [Link]
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Ethyl 2-methyl-1,3-thiazole-4-carboxylate | C7H9NO2S | CID 293353 - PubChem. Available at: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. Available at: [Link]
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Ethyl 2-aminothiazole-4-carboxylate - High purity | EN - Georganics. Available at: [Link]
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The Biological Versatility of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the architecture of pharmacologically active molecules. Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged structure" in drug discovery. Within this esteemed class of compounds, Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate stands out as a pivotal synthetic intermediate and a core pharmacophore for a diverse array of biologically active agents. While comprehensive biological data on the parent molecule itself is limited in publicly available literature, the extensive research on its derivatives underscores the immense therapeutic potential harbored within this chemical scaffold. This technical guide will provide an in-depth exploration of the biological activities of compounds derived from Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate, with a primary focus on their anticancer and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these compounds.
Anticancer Activity: Targeting Key Oncogenic Signaling Pathways
Derivatives of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate have emerged as potent anticancer agents, demonstrating efficacy against a range of human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the inhibition of critical signaling pathways that govern cell proliferation, survival, and apoptosis.
Mechanism of Action 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention. Several thiazole derivatives have been shown to exert their anticancer effects by inhibiting key kinases within this pathway.
Key Insights: The thiazole scaffold serves as an effective framework for the design of ATP-competitive inhibitors of PI3K and mTOR. The nitrogen and sulfur atoms of the thiazole ring can form crucial hydrogen bonds and other interactions within the kinase active site. Modifications at the 2- and 4-positions of the thiazole ring have been extensively explored to enhance potency and selectivity.
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
Mechanism of Action 2: Modulation of Cyclin-Dependent Kinases (CDKs) and Cell Cycle Arrest
Cyclin-dependent kinases are a family of protein kinases that are central to the regulation of the cell cycle. Their aberrant activity is a hallmark of cancer, leading to uncontrolled cell division. Certain thiazole-based compounds have been identified as potent inhibitors of CDKs, leading to cell cycle arrest and apoptosis.
Key Insights: The compact nature of the thiazole ring allows it to fit into the ATP-binding pocket of CDKs. Structure-activity relationship studies have shown that substituents on the thiazole ring can be tailored to achieve selectivity for specific CDKs. For instance, some derivatives have demonstrated potent activity against CDK1, a key regulator of the G2/M transition.
Signaling Pathway Diagram: CDK1/Cyclin B Inhibition
Caption: Inhibition of the CDK1/Cyclin B complex by thiazole derivatives, leading to G2/M cell cycle arrest.
Quantitative Data on Anticancer Activity of Thiazole Derivatives
The following table summarizes the in vitro anticancer activity of representative thiazole derivatives against various human cancer cell lines. It is important to note that these are derivatives and not the parent compound, Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Derivative A | A549 (Lung) | MTT | 12.0 | [1] |
| Derivative B | C6 (Glioma) | MTT | 3.83 | [1] |
| Derivative C | MCF-7 (Breast) | MTT | 0.021 - 0.071 | [2] |
| Derivative D | Prostate Cancer Cells | Proliferation | 0.7 - 1.0 | [2] |
| Derivative E | Glioblastoma | MTT | 3.20 - 10.67 |
Antimicrobial Activity: A Promising Avenue for New Anti-Infective Agents
The thiazole scaffold is also a key component in a number of compounds exhibiting significant antimicrobial activity. Derivatives of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate have been shown to be effective against a range of bacterial and fungal pathogens.
Mechanism of Action in Microbes
The precise mechanisms of antimicrobial action for many thiazole derivatives are still under investigation. However, it is believed that they may act through various pathways, including:
-
Inhibition of essential enzymes: Thiazole-containing compounds may inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.
-
Disruption of cell membrane integrity: Some derivatives may interact with and disrupt the microbial cell membrane, leading to cell lysis.
-
Inhibition of biofilm formation: Biofilms are a major contributor to antibiotic resistance. Some thiazole derivatives have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria.
Quantitative Data on Antimicrobial Activity of Thiazole Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for selected thiazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Derivative F | Staphylococcus aureus | Moderate to Good | |
| Derivative G | Bacillus subtilis | Moderate to Good | |
| Derivative H | Escherichia coli | Moderate to Good | |
| Derivative I | Candida albicans | Moderate | |
| Derivative J | Aspergillus niger | Moderate |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow Diagram: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottomed microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as follows: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Principle: The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the thiazole derivative in a suitable solvent at a concentration 100-fold higher than the highest desired final concentration.
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Serial Dilution of the Antimicrobial Agent: Add 100 µL of the stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control well (which contains only broth). Include a growth control well (broth and bacteria, no compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
Conclusion and Future Directions
The Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The extensive research into its derivatives has revealed potent anticancer and antimicrobial activities, driven by the inhibition of key cellular targets. The insights into the structure-activity relationships of these compounds provide a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives. Furthermore, in vivo efficacy studies are warranted to translate the in vitro findings into potential clinical applications. The continued exploration of this privileged scaffold holds significant promise for the discovery of new and effective treatments for cancer and infectious diseases.
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Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives. (2016). PubMed. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Applications of Ethyl 2-Thioxo-2,3-dihydrothiazole-4-carboxylate Derivatives
Introduction: The Privileged Scaffold of Rhodanine and Its Carboxylate Derivatives
In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently emerge as foundations for high-value compounds. One such entity is the 2-thioxothiazolidin-4-one ring, more commonly known by its trivial name, rhodanine.[1][2][3] This five-membered heterocycle is widely regarded as a "privileged scaffold" due to its structural features that allow for diverse chemical modifications, leading to a broad spectrum of biological activities and material properties.[4] The rhodanine core is a key component in numerous compounds explored for antiviral, antimicrobial, anticancer, and antidiabetic applications.[4][5][6]
This guide focuses specifically on a pivotal class of these compounds: Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate derivatives . This structure integrates the core rhodanine moiety with a carboxylate group at the 4-position, a feature that modulates its chemical reactivity and potential for biological interactions. We will delve into the fundamental synthetic pathways to access this scaffold, explore the critical derivatization strategies that unlock its functional potential, and survey its diverse and impactful applications. This document is designed for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecular platform.
Part I: Synthetic Strategies and Core Methodologies
The successful application of any chemical scaffold hinges on the efficiency and versatility of its synthesis. For rhodanine derivatives, the synthetic routes are well-established, robust, and adaptable, allowing for the generation of large libraries of compounds for screening and development.
Foundational Synthesis of the Rhodanine Core
The parent rhodanine ring is classically synthesized through the condensation of chloroacetic acid with ammonium dithiocarbamate, which is itself formed in situ from ammonia and carbon disulfide.[7] An alternative and historically significant method, first reported by Marceli Nencki in 1877, involves the reaction of ammonium thiocyanate with chloroacetic acid in water.[7] These foundational methods provide the basic heterocyclic core upon which more complex derivatives are built.
Caption: General reaction scheme for the synthesis of the core rhodanine scaffold.
The Hantzsch Synthesis: A Gateway to Substituted Thiazoles
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry and a primary method for preparing the title scaffold and its analogues.[8][9] This reaction classically involves the condensation of an α-haloketone with a thioamide.[8][10] To generate the ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate scaffold, a variation of this synthesis is employed, typically starting with an α-halo-β-ketoester.
The causality behind this choice is the need to install both the ketone (which becomes the C4-carbonyl) and the ester group at the correct positions. Ethyl 2-chloroacetoacetate serves as an ideal starting material, providing the necessary functionality to react with a thioamide source like thiourea.
Caption: Mechanistic pathway for the Hantzsch-type synthesis of the target scaffold.
Experimental Protocol 1: Synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1.0 eq.) and absolute ethanol. Stir until the thiourea is fully dissolved.
-
Addition: Add ethyl 2-chloroacetoacetate (1.05 eq.) dropwise to the solution at room temperature. A mild exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will form. Pour the mixture into cold water to ensure complete precipitation of the product.
-
Isolation & Purification: Filter the solid product using a Büchner funnel, wash thoroughly with water, and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying & Characterization: Dry the collected solid under vacuum. The product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically in the range of 70-85%.
Knoevenagel Condensation: The Key to Functional Diversity
The true power of the rhodanine scaffold lies in its C5 position. The methylene protons (-CH₂-) at this position are highly acidic due to the electron-withdrawing effects of the two adjacent carbonyl and thiocarbonyl groups. This acidity makes the C5 position a potent nucleophile after deprotonation, setting the stage for the Knoevenagel condensation . This reaction, typically with various aldehydes, is the most common and crucial method for creating diverse libraries of rhodanine derivatives.[11][12]
The choice of base and solvent is critical for optimizing this reaction. Mild bases like piperidine, ammonium acetate, or triethylamine are often sufficient. Recent advancements have focused on green chemistry approaches, utilizing Deep Eutectic Solvents (DESs) that can act as both the solvent and catalyst, often leading to excellent yields and simplifying purification.[11][12]
Caption: Experimental workflow for the Knoevenagel condensation of rhodanine derivatives.
Experimental Protocol 2: General Procedure for Knoevenagel Condensation
-
Setup: In a round-bottom flask, dissolve the ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate (1.0 eq.) and the desired aromatic or heterocyclic aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq.) or ammonium acetate (0.2 eq.).
-
Reaction: Reflux the mixture for 2-8 hours. The reaction is often accompanied by a color change. Monitor for the disappearance of starting materials by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates directly from the solution. If not, reduce the solvent volume under reduced pressure and add cold water or ethanol to induce precipitation.
-
Purification: Collect the solid by filtration, wash with cold solvent to remove impurities, and recrystallize from an appropriate solvent (e.g., ethanol, acetic acid) to obtain the pure product. Yields for this reaction are generally good to excellent (50-99%).[11]
| Aldehyde Reactant | Solvent/Catalyst System | Yield (%) | Reference |
| Salicylaldehyde | Choline chloride:acetamide (DES) | 99.7% | [11] |
| 4-Nitrobenzaldehyde | Choline chloride:acetamide (DES) | 98.5% | [11] |
| 4-Hydroxybenzaldehyde | Choline chloride:acetamide (DES) | 94.2% | [11] |
| Benzaldehyde | Choline chloride:acetamide (DES) | 88.6% | [11] |
| Table 1: Representative yields for the Knoevenagel condensation using a green Deep Eutectic Solvent (DES) system. |
Part II: High-Impact Applications
The structural diversity achievable through the derivatization of the rhodanine-4-carboxylate core translates directly into a wide array of applications, primarily concentrated in the field of drug discovery.
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An In-depth Technical Guide to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, a key intermediate in the synthesis of the antiplatelet agent Cilostazol. The guide will delve into the physicochemical properties, detailed synthesis protocols, and the critical role of this compound in pharmaceutical development. We will explore the underlying chemistry and provide practical insights for its efficient synthesis and application.
Introduction
5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, identified by CAS Number 73963-42-5 , is a crucial building block in the pharmaceutical industry.[1] Its molecular structure, featuring a tetrazole ring substituted with a cyclohexyl group and a reactive 4-chlorobutyl side chain, makes it a versatile intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[1] Notably, it is an essential precursor in the manufacturing of Cilostazol, a medication used to alleviate the symptoms of intermittent claudication.[1][2] This guide aims to provide a detailed technical resource for professionals engaged in the research and development of pharmaceuticals involving this important compound.
Initial Note on CAS Number Discrepancy: The user initially provided CAS number 56232-75-8, which is associated with Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate.[3][4][5] However, the context of the request points towards the key intermediate for Cilostazol, which is unequivocally 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole with CAS number 73963-42-5.[1][6] This guide will focus on the latter compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is fundamental for its handling, reaction optimization, and formulation development.
| Property | Value | Source(s) |
| CAS Number | 73963-42-5 | [1][6] |
| Molecular Formula | C11H19ClN4 | [1][7] |
| Molecular Weight | 242.75 g/mol | [1][7] |
| Appearance | White to off-white solid/crystalline powder | [1][8][9] |
| Melting Point | 49-52 °C | [1][9][10] |
| Boiling Point | 425.2 ± 24.0 °C (Predicted) | [9][10] |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [9][10] |
| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [1] |
| pKa | 1.23 ± 0.10 (Predicted) | [1][10] |
Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
The synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Several synthetic routes have been reported in the literature and patents. A common and effective method involves the cyclization of an N-substituted amide.
Synthetic Pathway Overview
The synthesis generally proceeds through two key stages:
-
Amide Formation: Reaction of a suitable starting material, such as 5-chlorovaleronitrile, with cyclohexanol or cyclohexylamine to form the corresponding N-cyclohexyl-5-chloropentanamide intermediate.
-
Tetrazole Ring Formation (Cyclization): Treatment of the amide intermediate with a chlorinating agent followed by a cyclizing agent to construct the tetrazole ring.
Caption: Synthetic workflow for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.
Detailed Experimental Protocol
The following protocol is a representative synthesis based on published methods.[11][12][13]
Step 1: Synthesis of 5-chloro-N-cyclohexylpentanamide
-
Reaction Setup: In a suitable reaction vessel, combine 5-chlorovaleronitrile and cyclohexanol. The molar ratio of 5-chlorovaleronitrile to cyclohexanol is typically in the range of 1:1 to 1:2.[11]
-
Catalysis: Add concentrated sulfuric acid as a catalyst. The molar ratio of 5-chlorovaleronitrile to sulfuric acid can range from 1:4 to 1:12.[11]
-
Reaction Conditions: Maintain the reaction temperature between 5-50 °C and stir for 1-5 hours.[11]
-
Work-up and Isolation: Upon completion of the reaction (monitored by a suitable technique like TLC), quench the reaction mixture and isolate the product, 5-chloro-N-cyclohexylpentanamide.
Step 2: Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
-
Activation: Treat the 5-chloro-N-cyclohexylpentanamide intermediate with phosphorus pentachloride (PCl5). This step is often performed in a solvent such as toluene at a controlled temperature, for instance, by adding PCl5 in batches at 0 °C and then allowing the mixture to stir at room temperature.[11][12]
-
Cyclization: Introduce an azide cyclization reagent. Trimethylsilyl azide is a commonly used and safer alternative to hydrazoic acid.[12][13] The reaction is typically carried out at temperatures ranging from 0 °C to 80 °C for 2-12 hours.[11]
-
Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water. The organic layer is separated, washed, and the solvent is removed under reduced pressure to yield the crude product.[12] Further purification can be achieved by recrystallization to obtain 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole with high purity.[8] A molar yield of approximately 93% has been reported for this step.[12][13]
Role in Drug Development: The Synthesis of Cilostazol
The primary application of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is as a key intermediate in the synthesis of Cilostazol.[1][2] Cilostazol is a phosphodiesterase III inhibitor with antithrombotic and vasodilatory properties.[1]
The synthesis of Cilostazol involves the condensation of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole with 6-hydroxy-3,4-dihydroquinolin-2(1H)-one in the presence of a base.[2][14]
Caption: Condensation reaction for the synthesis of Cilostazol.
This reaction highlights the importance of the chlorobutyl side chain, which acts as an electrophile, allowing for nucleophilic substitution by the hydroxyl group of the quinolinone derivative. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products.
Safety and Handling
While comprehensive GHS hazard data is not consistently reported, some sources indicate potential hazards associated with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, including flammability and irritation to the skin and eyes.[7] It is therefore essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a compound of significant interest in the pharmaceutical industry due to its indispensable role in the synthesis of Cilostazol. A thorough understanding of its properties and synthetic pathways is crucial for process optimization and the development of efficient and safe manufacturing processes. The synthetic methods outlined in this guide provide a solid foundation for researchers and drug development professionals working with this key intermediate.
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Introduction: The Significance of the Thiazole Scaffold in Modern Chemistry
An In-Depth Technical Guide to the Synthesis of Ethyl 2-Mercaptothiazole-4-Carboxylate
The thiazole ring system is a cornerstone of heterocyclic chemistry, prominently featured in a multitude of natural products and synthetic compounds with profound biological activity. Thiamine (Vitamin B1), for instance, contains a crucial thiazolium salt moiety. In the realm of drug development, the thiazole scaffold is integral to a wide array of therapeutic agents, including antimicrobials, anti-inflammatory agents, and kinase inhibitors.[1][2] Specifically, the 2-mercaptothiazole functional group serves as a versatile synthetic intermediate, enabling further molecular elaboration and acting as a key pharmacophore in its own right.
This guide provides a comprehensive, in-depth exploration of the core synthetic strategy for preparing ethyl 2-mercaptothiazole-4-carboxylate, a valuable building block for pharmaceutical research. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify experimental choices, and present a robust, validated protocol suitable for a research and development setting.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most reliable and direct route to ethyl 2-mercaptothiazole-4-carboxylate is a variation of the classic Hantzsch Thiazole Synthesis. First reported by Arthur Hantzsch in 1881, this reaction is a powerful method for constructing the thiazole ring.[3][4] The fundamental principle involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing species.
For our target molecule, the retrosynthetic analysis points to two primary starting materials:
-
Ethyl Bromopyruvate: An α-haloketoester that provides the C4, C5, and carboxylate functionality of the thiazole ring.
-
A Thioamide Source: A reagent capable of providing the N3, C2, and the exocyclic sulfur atom.
While thiourea is commonly used in Hantzsch syntheses to yield 2-aminothiazoles[5][6], the most direct approach to the 2-mercapto derivative employs a dithiocarbamate salt. This choice obviates the need for a subsequent, often challenging, conversion of an amino group to a mercapto group.
Primary Synthetic Pathway: Condensation of Ethyl Bromopyruvate and Ammonium Dithiocarbamate
This pathway represents the most efficient and atom-economical method for the target compound. The reaction proceeds via a nucleophilic substitution followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.
Reaction Mechanism: A Step-by-Step Analysis
The causality of this synthesis is rooted in a logical sequence of nucleophilic attack and cyclization:
-
Nucleophilic Attack: The dithiocarbamate anion, a potent sulfur nucleophile, attacks the electrophilic α-carbon of ethyl bromopyruvate, displacing the bromide ion. This forms an S-alkylated intermediate.
-
Intramolecular Condensation: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This forms a five-membered cyclic hemiaminal (or tetrahedral intermediate).
-
Dehydration: The cyclic intermediate readily eliminates a molecule of water to form the stable, aromatic thiazole ring system. The final product exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form often predominating in the solid state.
This mechanism is a classic example of heterocyclic ring formation, driven by the stability of the resulting aromatic system.
Workflow for the Synthesis of Ethyl 2-Mercaptothiazole-4-Carboxylate
Caption: Experimental workflow for the synthesis of ethyl 2-mercaptothiazole-4-carboxylate.
Data Presentation: Reagents and Materials
For a synthesis targeting approximately 10 grams of the final product, the following stoichiometry provides a reliable starting point.
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount | Density (g/mL) |
| Ethyl Bromopyruvate | C₅H₇BrO₃ | 195.01 | 0.051 | 1.0 | 10.0 g | ~1.5 |
| Ammonium Dithiocarbamate | CH₅N₃S₂ | 111.22 | 0.056 | 1.1 | 6.25 g | N/A |
| Ethanol (Solvent) | C₂H₅OH | 46.07 | - | - | 100 mL | 0.789 |
Note: Ethyl bromopyruvate is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.[7]
Experimental Protocol: A Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6.25 g (0.056 mol) of ammonium dithiocarbamate in 75 mL of absolute ethanol. Stir until a homogenous solution is achieved. Cool the flask in an ice-water bath to 0-5 °C.
-
Addition: In a separate beaker, dissolve 10.0 g (0.051 mol) of ethyl bromopyruvate in 25 mL of absolute ethanol. Transfer this solution to a dropping funnel. Add the ethyl bromopyruvate solution dropwise to the cooled dithiocarbamate solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:2).
-
Isolation: Cool the reaction mixture to room temperature. Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring. A pale yellow to off-white precipitate should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with two 50 mL portions of cold water to remove any inorganic salts. Allow the product to air-dry. For higher purity, the crude solid can be recrystallized from an ethanol/water mixture to yield the final product as fine crystals.
Characterization and Purity Analysis
The identity and purity of the synthesized ethyl 2-mercaptothiazole-4-carboxylate must be confirmed through standard analytical techniques.
| Analysis Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~1.3-1.4 (t, 3H, -CH₃), ~4.3-4.4 (q, 2H, -OCH₂-), ~7.8-7.9 (s, 1H, thiazole C5-H), ~11-13 (br s, 1H, -SH/NH tautomer) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~14 (CH₃), ~62 (OCH₂), ~120 (C5), ~145 (C4), ~162 (C=O), ~185 (C2, thione form) |
| Mass Spec (ESI) | [M-H]⁻ expected around 188.0 m/z |
| FT-IR (KBr, cm⁻¹) | ~3100 (N-H stretch), ~2980 (C-H stretch), ~1700 (C=O ester stretch), ~1550 (C=N stretch), ~1250 (C=S stretch) |
| Note: Chemical shifts are approximate and can vary based on solvent and concentration. The broad proton signal between 11-13 ppm is characteristic of the acidic proton of the mercapto/thione tautomer. |
Discussion of an Alternative Pathway: The Thiourea Route
An alternative, though less direct, route involves the synthesis of an intermediate, ethyl 2-aminothiazole-4-carboxylate, followed by its conversion to the desired mercapto compound.[5]
-
Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate. This is a standard Hantzsch synthesis where ethyl bromopyruvate is reacted with thiourea in ethanol.[6] The reaction is typically high-yielding and produces a stable, crystalline product.[8]
-
Step 2: Conversion of Amino to Mercapto Group. This transformation is significantly more complex. A common method involves a Sandmeyer-type reaction. The 2-amino group is first diazotized using sodium nitrite and a strong acid (e.g., H₂SO₄ or HBF₄) at low temperatures to form a diazonium salt. This unstable intermediate is then reacted in situ with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the 2-mercaptothiazole.
While feasible, this two-step process involves harsh reagents, requires careful temperature control, and often results in lower overall yields compared to the direct dithiocarbamate route. It is primarily used when the 2-aminothiazole starting material is readily available or when other functionalities on the molecule are incompatible with dithiocarbamates.
Logical Pathway for the Two-Step Alternative Synthesis
Caption: Logical workflow for the alternative two-step synthesis of the target compound.
Conclusion
The synthesis of ethyl 2-mercaptothiazole-4-carboxylate is most effectively achieved via a one-pot Hantzsch condensation of ethyl bromopyruvate with ammonium dithiocarbamate. This method is direct, high-yielding, and avoids the harsh conditions and multiple steps associated with the conversion from the analogous 2-amino-thiazole intermediate. The resulting compound is a highly valuable building block, providing a reactive handle for the development of novel therapeutic agents and other advanced materials. The protocols and analyses presented in this guide offer a robust and validated framework for the successful synthesis and characterization of this important heterocyclic compound.
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A Technical Guide to the Theoretical Study of Thiazole Ring Systems in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring is a privileged heterocyclic scaffold fundamental to numerous FDA-approved drugs and biologically active agents.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone of modern medicinal chemistry. Theoretical and computational studies provide an indispensable framework for understanding the structure, reactivity, and biological activity of thiazole derivatives at a molecular level. This guide offers an in-depth exploration of the key computational methodologies employed, from quantum mechanics to molecular dynamics, providing both theoretical grounding and practical insights for their application in drug design and development. We will delve into the causality behind methodological choices, present validated workflows, and demonstrate how these in silico techniques accelerate the discovery of novel thiazole-based therapeutics.
Introduction: The Significance of the Thiazole Moiety
The five-membered thiazole ring, containing sulfur and nitrogen atoms, is a recurring motif in a vast array of pharmaceuticals, including anticancer agents like Dasatinib, antiretrovirals such as Ritonavir, and anti-inflammatory drugs like Meloxicam.[4] This versatility stems from the ring's aromatic character and its capacity to act as a bioisosteric replacement for other groups, modulate physicochemical properties, and engage in critical hydrogen bonding and π-π stacking interactions within biological targets.[1][5]
Theoretical studies are crucial for moving beyond serendipitous discovery. By simulating molecular behavior, we can predict properties, rationalize structure-activity relationships (SAR), and design new compounds with enhanced potency and selectivity. Computational chemistry allows us to:
-
Understand the electronic structure and reactivity of novel thiazole derivatives.
-
Predict how these molecules will bind to protein targets.
-
Elucidate the mechanisms of chemical reactions for synthesis optimization.[6]
-
Screen virtual libraries of compounds, prioritizing those with the highest potential for success and reducing the time and cost of experimental work.
This guide will navigate the principal theoretical methods that empower modern drug discovery programs focused on this vital heterocyclic system.
Core Computational Methodologies for Thiazole Systems
The choice of a computational method is a critical decision dictated by a trade-off between accuracy and computational cost. For thiazole systems, a multi-pronged approach is often most effective, using different techniques to answer different questions.
Quantum Mechanics (QM): Unveiling Electronic Structure
QM methods solve approximations of the Schrödinger equation to describe the electronic distribution within a molecule. They are essential for understanding reactivity, spectroscopic properties, and reaction mechanisms.
Density Functional Theory (DFT) has emerged as the workhorse for computational studies on thiazole derivatives due to its excellent balance of accuracy and efficiency.[7] DFT calculates the electron density to determine the energy and properties of a system.
-
Expertise in Action: Choosing Functionals and Basis Sets: The accuracy of a DFT calculation hinges on the choice of the functional and the basis set.
-
Functionals: For organic molecules like thiazoles, hybrid functionals such as B3LYP are a robust and widely used starting point, effectively mixing exact Hartree-Fock exchange with density functional approximations.[6][8] For systems where non-covalent interactions are critical (e.g., stacking), dispersion-corrected functionals like ωB97X-D are superior.
-
Basis Sets: The 6-31G(d,p) basis set offers a good compromise for geometry optimizations. For more accurate energy calculations or prediction of spectroscopic properties, larger basis sets like 6-311+G(d,p) are recommended.[6]
-
Key properties derived from DFT include:
-
Optimized Molecular Geometry: Predicting bond lengths and angles that can be compared with X-ray crystallography data.[8]
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity and electronic properties.[7][8] A smaller HOMO-LUMO gap often correlates with higher chemical reactivity.[8]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for understanding intermolecular interactions.[6]
-
Natural Bond Orbital (NBO) Analysis: Investigates charge transfer interactions and hyperconjugation, providing deep insights into molecular stability.[7]
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique used to predict the preferred orientation (the "pose") and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor.[9][10] This method is paramount in drug discovery for identifying potential drug candidates and understanding their mechanism of action.[11]
-
Trustworthiness through Protocol: A reliable docking study involves several key steps:
-
Protein Preparation: Starting with a high-resolution crystal structure from the Protein Data Bank (PDB), water molecules are removed, hydrogens are added, and charges are assigned.
-
Ligand Preparation: The 3D structure of the thiazole derivative is generated and energy-minimized, often using a QM method like DFT.
-
Binding Site Definition: The active site of the protein is defined, typically based on the location of a known co-crystallized ligand.
-
Docking and Scoring: The algorithm samples numerous poses of the ligand within the active site and uses a scoring function to rank them. The score estimates the binding free energy, with lower scores indicating better binding.
-
Docking studies on thiazole derivatives have been instrumental in developing inhibitors for targets like tubulin, protein kinases (e.g., p56lck, EGFR), and various microbial enzymes.[10][12][13] The results reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that drive binding and inform further chemical modifications.[9]
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[14]
The process involves calculating a set of numerical "descriptors" for each molecule and using machine learning or regression techniques to create a predictive model. These descriptors can be:
-
Electronic: HOMO/LUMO energies, dipole moment, atomic charges (from QM).
-
Steric: Molecular weight, volume, surface area.
-
Topological: Describing branching and connectivity.
For thiazole derivatives, QSAR models have been successfully developed to predict anti-inflammatory, anticancer, and antimicrobial activities.[13][14] A robust QSAR model can rapidly predict the activity of new, unsynthesized compounds, guiding synthetic efforts toward more potent molecules.[14]
A Practical Workflow: DFT Analysis of a Novel Thiazole Derivative
This section provides a conceptual, step-by-step protocol for performing a standard DFT calculation on a hypothetical thiazole derivative.
Protocol: Geometry Optimization and Electronic Property Calculation
Objective: To find the lowest energy structure of a thiazole derivative and calculate its fundamental electronic properties.
Software: Gaussian, ORCA, or similar QM software package.
Methodology:
-
Step 1: Build the Input Structure
-
Draw the 2D structure of your thiazole derivative in a molecular editor (e.g., ChemDraw, Avogadro).
-
Convert the 2D structure to a 3D coordinate file (e.g., .xyz or .mol format). Perform an initial rough geometry optimization using a fast method like molecular mechanics (MMFF94 force field).
-
-
Step 2: Create the Input File
-
Create a text file specifying the calculation parameters. This is the "causality" behind the experiment.
-
Route Section (# line):
-
#p B3LYP/6-31G(d,p): Specifies the DFT method (B3LYP functional, 6-31G(d,p) basis set). The 'p' requests additional output.
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation after optimization. This is a crucial validation step.
-
Pop=NBO: Requests a Natural Bond Orbital population analysis.
-
-
Charge and Multiplicity: Specify the molecule's total charge (usually 0) and spin multiplicity (usually 1 for a singlet).
-
Coordinates: Paste the 3D coordinates from Step 1.
-
-
Step 3: Run the Calculation
-
Submit the input file to the QM software. This process can take from minutes to many hours depending on the molecule's size and the computational resources available.
-
-
Step 4: Analyze the Output
-
Convergence: First, confirm that the geometry optimization converged successfully.
-
Frequency Analysis (Trustworthiness): Check the results of the frequency calculation. For a true energy minimum, there should be zero imaginary frequencies . The presence of an imaginary frequency indicates a saddle point (a transition state), and the optimization must be redone.
-
Electronic Properties:
-
Extract the final optimized energy.
-
Record the HOMO and LUMO energies and calculate the energy gap (ΔE = ELUMO – EHOMO).
-
Visualize the HOMO and LUMO orbitals to see where the electron density is concentrated.
-
Analyze the NBO output to understand charge distribution and donor-acceptor interactions.
-
Visualize the Molecular Electrostatic Potential (MEP) surface.
-
-
Data Presentation: Comparing Computational Methods
The choice of theoretical method significantly impacts the results. Below is a table illustrating hypothetical results for a thiazole derivative, showcasing how different levels of theory might compare.
| Property | Method A (Semi-Empirical PM6) | Method B (DFT: B3LYP/6-31G(d,p)) | Method C (DFT: ωB97X-D/6-311+G(d,p)) |
| Relative CPU Time | 1x | ~100x | ~500x |
| HOMO-LUMO Gap (eV) | 5.81 | 4.48[8] | 4.95 |
| Dipole Moment (Debye) | 2.1 | 2.9 | 3.1 |
| Validation | Low Accuracy | Good for Geometries/Electronics | High Accuracy for Energies |
This table demonstrates the classic trade-off: higher accuracy demands significantly more computational resources. Method B (B3LYP) often represents the "sweet spot" for many applications involving thiazole derivatives.[8][15]
Visualizing Computational Workflows
Diagrams are essential for representing complex computational processes and relationships in a clear, understandable format.
Caption: A typical workflow for the DFT analysis of a new thiazole derivative.
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The Enduring Legacy of the 2-Thioxo-Thiazole Scaffold: A Journey from Discovery to Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-thioxo-thiazole core, a sulfur-containing five-membered heterocycle, represents a cornerstone in medicinal chemistry. Its derivatives have captivated chemists and pharmacologists for over a century, evolving from a serendipitous discovery to a privileged scaffold in modern drug design. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and therapeutic applications of 2-thioxo-thiazole derivatives, offering insights for professionals engaged in the pursuit of novel therapeutics.
A Historical Perspective: From "Rhodaninsaure" to a Pharmacological Mainstay
The journey of 2-thioxo-thiazole derivatives began in 1877 with the pioneering work of Polish physician and biochemist, Marceli Nencki. While investigating the reaction of ammonium thiocyanate with chloroacetic acid in water, he isolated a novel crystalline compound which he named "Rhodaninsaure," now known as rhodanine (2-thioxo-4-thiazolidinone)[1]. This seminal discovery laid the groundwork for the exploration of an entirely new class of heterocyclic compounds.
Early research focused on understanding the fundamental reactivity of the rhodanine ring. However, it was the subsequent development of versatile synthetic methodologies that truly unlocked the potential of this scaffold. Key historical milestones in the synthesis of thiazole derivatives, which paved the way for the creation of diverse 2-thioxo-thiazole analogues, include:
-
The Hantzsch Thiazole Synthesis (1887): Developed by Arthur Hantzsch, this method involves the reaction of an α-haloketone with a thioamide[2][3][4]. This robust and high-yielding reaction remains a fundamental tool for constructing the thiazole ring and has been adapted for the synthesis of various 2-thioxo-thiazole precursors[2][3][4].
-
The Cook-Heilbron Thiazole Synthesis (1947): This method provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide or related reagents under mild conditions[5][6][7]. This synthesis expanded the accessible chemical space of functionalized thiazoles, offering new avenues for derivatization.
These foundational synthetic strategies, coupled with the discovery of the Knoevenagel condensation for the facile synthesis of 5-arylidene rhodanine derivatives, propelled the exploration of the biological activities of this compound class[8][9][10][11][12]. The recognition of rhodanine-containing compounds as potent biologically active agents has since solidified the 2-thioxo-thiazole scaffold as a "privileged structure" in medicinal chemistry[13].
Synthetic Strategies: Building the 2-Thioxo-Thiazole Core and its Derivatives
The versatility of the 2-thioxo-thiazole scaffold stems from the numerous synthetic routes available for its construction and functionalization. Below are detailed protocols for key synthetic methodologies.
Protocol 1: The Original Rhodanine Synthesis (Nencki, 1877)
This protocol is adapted from the original method for the synthesis of the parent rhodanine ring[1].
Step-by-Step Methodology:
-
Preparation of Ammonium Dithiocarbamate: Gaseous ammonia is passed through ethanol, followed by the addition of carbon disulfide to form ammonium dithiocarbamate[1].
-
Reaction with Sodium Chloroacetate: A solution of sodium chloroacetate is prepared by neutralizing chloroacetic acid with sodium carbonate[1]. The freshly prepared ammonium dithiocarbamate is then added to this solution[1].
-
Cyclization: The reaction mixture is allowed to stand, during which the color changes to a clear yellow. This solution is then slowly added to hot hydrochloric acid to induce cyclization and precipitation of rhodanine[1].
-
Isolation and Purification: The precipitated rhodanine is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol to yield the pure product.
Protocol 2: Hantzsch Thiazole Synthesis for 2-Amino-4-arylthiazole Derivatives
This protocol provides a general procedure for the synthesis of 2-aminothiazole derivatives, which can be further modified to introduce the 2-thioxo functionality.
Step-by-Step Methodology:
-
Reactant Mixture: In a round-bottom flask, combine the desired α-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol[14].
-
Reflux: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction[2].
-
Isolation: The precipitated 2-amino-4-arylthiazole is collected by filtration, washed with water, and dried[2].
Protocol 3: Knoevenagel Condensation for 5-Arylidene Rhodanine Derivatives
This is a widely used method for introducing substituents at the 5-position of the rhodanine ring, a key modification for tuning biological activity.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable solvent such as ethanol or acetic acid, dissolve rhodanine (1.0 eq) and the desired aromatic aldehyde (1.0 eq)[10].
-
Catalyst Addition: Add a catalytic amount of a base, such as sodium acetate, piperidine, or an ionic liquid[10][12].
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The 5-arylidene rhodanine derivative often precipitates out of the solution and can be collected by filtration, washed, and recrystallized.
Visualizing the Synthetic Pathways
The following diagrams illustrate the core mechanisms of these fundamental synthetic reactions.
Caption: Mechanism of the Knoevenagel Condensation.
Therapeutic Applications and Biological Activities
The true value of the 2-thioxo-thiazole scaffold lies in the diverse biological activities exhibited by its derivatives. These compounds have been extensively investigated for a wide range of therapeutic applications.
Anticancer Activity
A significant body of research has focused on the development of 2-thioxo-thiazole derivatives as anticancer agents.[15][16][17][18] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes and disruption of cellular processes essential for cancer cell proliferation and survival.
One prominent mechanism of action is the inhibition of tubulin polymerization .[15] By binding to tubulin, these derivatives prevent the formation of microtubules, which are critical for cell division, leading to cell cycle arrest and apoptosis. Several 4-substituted methoxybenzoyl-aryl-thiazoles have demonstrated potent antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range.[15]
The following table summarizes the anticancer activity of selected 2-thioxo-thiazole derivatives:
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| SMART derivative 1 | Melanoma | 0.02 | Tubulin Polymerization Inhibition | [15] |
| SMART derivative 2 | Prostate (PC-3) | 0.05 | Tubulin Polymerization Inhibition | [15] |
| Compound 4c | MCF-7 (Breast) | 2.57 | VEGFR-2 Inhibition | [19] |
| Compound 4c | HepG2 (Liver) | 7.26 | VEGFR-2 Inhibition | [19] |
| Compound 5c | HepG2 (Liver) | 3.35 | Tubulin Polymerization Inhibition | [20] |
| Compound 7c | MCF-7 (Breast) | 4.12 | Tubulin Polymerization Inhibition | [20] |
| Compound 9a | HCT116 (Colon) | 3.89 | Tubulin Polymerization Inhibition | [20] |
Enzyme Inhibition
2-Thioxo-thiazole derivatives have emerged as potent inhibitors of a variety of enzymes implicated in disease pathogenesis.
-
Metallo-β-lactamase (MBL) Inhibition: Rhodanine derivatives have been identified as inhibitors of MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics. Interestingly, studies have shown that the rhodanine ring can undergo hydrolysis to form a thioenolate, which then acts as a potent inhibitor by chelating the di-zinc center of the MBL active site.[21] This discovery opens new avenues for combating antibiotic resistance.
-
HIV-1 Integrase Inhibition: Certain rhodanine derivatives have been designed and synthesized as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[22] Structure-activity relationship (SAR) studies have shown that modifications to the aryl and alkylidene substructures of the rhodanine core significantly influence their inhibitory potency.[22]
-
Carbonic Anhydrase (CA) Inhibition: Rhodanine-linked benzenesulfonamide derivatives have been developed as selective and potent inhibitors of human carbonic anhydrase isoforms, particularly hCA IX and hCA XII, which are involved in tumor progression.[23][24]
The following diagram illustrates the inhibitory mechanism of rhodanine-derived thioenolate on a metallo-β-lactamase.
Caption: Inhibition of Metallo-β-lactamase by a Rhodanine-Derived Thioenolate.
Conclusion and Future Directions
From its humble beginnings in the 19th century, the 2-thioxo-thiazole scaffold has matured into a remarkably versatile platform for the discovery of new therapeutic agents. The ease of its synthesis and the ability to readily introduce chemical diversity have made it a favorite among medicinal chemists. The broad spectrum of biological activities, ranging from anticancer to enzyme inhibition, underscores the profound impact of this heterocyclic core on drug development.
Future research in this area will likely focus on the design of more selective and potent derivatives, leveraging computational tools and a deeper understanding of structure-activity relationships. The exploration of novel therapeutic targets for 2-thioxo-thiazole-based compounds, as well as the development of innovative and sustainable synthetic methodologies, will continue to drive the field forward. The enduring legacy of Nencki's "Rhodaninsaure" is a testament to the power of fundamental chemical discovery and its lasting contributions to the advancement of medicine.
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Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware. Available from: [Link]
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SYNTHESIS OF SOME RHODANINE DERIVATIVES. (2015). ResearchGate. Available from: [Link]
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Methodological & Application
Application Note & Synthesis Protocol: Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is based on the principles of the Hantzsch thiazole synthesis, a robust and widely utilized method for constructing the thiazole ring system. The protocol details the reaction between an ethyl halopyruvate precursor and a dithiocarbamate salt. Beyond a simple recitation of steps, this guide elucidates the mechanistic rationale behind the procedural choices, provides critical safety information, and includes expected characterization data, thereby offering a self-validating framework for researchers.
Introduction and Scientific Background
Thiazole and its derivatives are fundamental scaffolds in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, anti-HIV, and anticancer properties.[1][2] The 2-thioxo-2,3-dihydrothiazole core, in particular, is a key structural motif in various synthetic intermediates and functional molecules.
The classical method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[1][3] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide or a related sulfur-containing nucleophile.[4][5] The protocol described herein adapts this venerable reaction to produce Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate. The selected pathway involves the reaction of an ethyl halopyruvate with ammonium dithiocarbamate, which provides a direct and efficient route to the target 2-thioxo structure.
Causality of Reagent Selection:
-
Ethyl Halopyruvate (e.g., Ethyl bromopyruvate or Ethyl 2-chloroacetoacetate): This reagent serves as the three-carbon backbone of the thiazole ring. It possesses two key electrophilic sites: the carbon bearing the halogen (highly susceptible to Sɴ2 attack) and the ketone carbonyl carbon.[6]
-
Ammonium Dithiocarbamate: This reagent acts as the binucleophilic component, providing both the sulfur and nitrogen atoms required to form the heterocyclic ring. It is chosen over thiourea to directly install the C=S (thioxo) group at the 2-position of the thiazole ring, avoiding the formation of a 2-amino-thiazole intermediate. A similar approach is documented in the synthesis of related thiazole carboxylates.[7]
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic substitution followed by an intramolecular condensation and dehydration sequence.
Overall Reaction:
Mechanistic Pathway (Hantzsch-type Condensation):
-
Nucleophilic Attack: The sulfur atom of the dithiocarbamate anion, being a soft and potent nucleophile, attacks the α-carbon of the ethyl halopyruvate, displacing the halide ion in an Sɴ2 reaction.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the electrophilic ketone carbonyl carbon. This forms a five-membered tetrahedral intermediate.
-
Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring, yielding the final product.
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 0.1 moles of the final product. Adjustments can be made as necessary.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | 1.0 | 16.46 g (13.7 mL) | Can be substituted with Ethyl bromopyruvate (195.03 g/mol ). |
| Ammonium dithiocarbamate | CH₅N₂S₂ | 110.21 | 1.05 | 11.57 g | Ensure it is dry. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 250 mL | Solvent. |
| Deionized Water | H₂O | 18.02 | - | As needed | For work-up and washing. |
| Hexane | C₆H₁₄ | 86.18 | - | As needed | For washing. |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Heating mantle or oil bath
-
Buchner funnel and filtration flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ammonium dithiocarbamate (11.57 g, 0.105 mol).
-
Solvent Addition: Add 250 mL of absolute ethanol to the flask.
-
Reagent Addition: Begin stirring the suspension. Slowly add ethyl 2-chloroacetoacetate (16.46 g, 0.10 mol) to the mixture at room temperature. The addition can be done portion-wise or via a dropping funnel over 15-20 minutes. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 5-6 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Precipitation and Isolation: After the reaction is complete, cool the mixture in an ice bath to approximately 10°C. Add 250 mL of cold deionized water and 250 mL of hexane to induce crystallization of the product.[7]
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filtered solid sequentially with cold deionized water (2 x 50 mL) and cold hexane (2 x 50 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product under vacuum or in a drying oven at a moderate temperature (50-60°C) to a constant weight.
Workflow Visualization
The following diagram illustrates the key steps of the synthesis workflow.
Caption: Workflow for the synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate.
Safety and Hazard Analysis
-
Ethyl 2-chloroacetoacetate / Ethyl bromopyruvate: These are alkylating agents and lachrymators. They are harmful if swallowed or inhaled and can cause skin and eye irritation.[6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethanol: Flammable liquid and vapor. Keep away from ignition sources.
-
Hexane: Flammable liquid and vapor. Neurotoxin. Use with adequate ventilation.
-
General Precautions: All operations should be carried out in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Characterization and Expected Results
The final product, Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate, should be obtained as a solid.
| Property | Expected Value |
| Physical Form | Solid |
| Molecular Formula | C₆H₇NO₂S₂ |
| Molecular Weight | 189.25 g/mol |
| Purity (Typical) | >95% |
| Storage | Store in a refrigerator. |
Characterization Techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (C=O of the ester, C=S of the thione).
-
Melting Point Analysis: To assess purity.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate based on the well-established Hantzsch thiazole synthesis. By understanding the underlying mechanism and adhering to the safety precautions, researchers can confidently prepare this valuable heterocyclic compound for further applications in drug discovery and chemical research.
References
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The Versatile Virtuoso: Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate as a Cornerstone in Modern Organic Synthesis
In the intricate tapestry of organic synthesis, certain molecules emerge as exceptionally versatile building blocks, enabling the construction of complex molecular architectures with remarkable efficiency. Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate is one such cornerstone, a heterocycle rich in functionality that has garnered significant attention from researchers, particularly in the fields of medicinal chemistry and materials science. Its unique arrangement of reactive sites—a nucleophilic sulfur, an acidic N-H proton, and an electrophilic ester carbonyl, all strategically positioned on a thiazole scaffold—renders it a powerful synthon for the creation of a diverse array of novel compounds. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and a mechanistic rationale to empower researchers in their quest for molecular innovation.
The Genesis of a Strategic Building Block: Synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
The most direct and widely employed route to Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate is a variation of the classic Hantzsch thiazole synthesis. This method relies on the condensation of a thiourea with an α-halocarbonyl compound. In this case, the reaction between thiourea and ethyl bromopyruvate provides the target molecule. The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur of thiourea on the α-carbon of the bromopyruvate, followed by an intramolecular condensation to form the thiazole ring.
It is important to note that Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate exists in a tautomeric equilibrium with its 2-aminothiazole counterpart, Ethyl 2-amino-1,3-thiazole-4-carboxylate. The thioxo form is generally favored in the solid state and under neutral or acidic conditions.
Protocol 1: Synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
This protocol is adapted from the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring.[1]
Materials:
-
Ethyl bromopyruvate
-
Thiourea
-
Ethanol
-
Ice water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.2 mmol) in ethanol (2 mL).
-
To this solution, add ethyl bromopyruvate (1 mmol).
-
Heat the reaction mixture with stirring at 70°C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice water.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to afford Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate as a solid.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction by providing a polar medium that can stabilize the charged intermediates in the SN2 and condensation steps.
-
Heating at 70°C: This temperature provides sufficient energy to overcome the activation barrier for the reaction without promoting significant side reactions or decomposition of the starting materials or product.
-
Precipitation in Ice Water: The product is significantly less soluble in cold water than in ethanol. Pouring the reaction mixture into ice water causes the product to precipitate, allowing for easy isolation from the solvent and any water-soluble byproducts.
A Scaffold for Complexity: Applications in the Synthesis of Fused Heterocyclic Systems
One of the most powerful applications of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate is its use as a precursor for the synthesis of fused heterocyclic systems, particularly thiazolo[3,2-a]pyrimidines.[2] These bicyclic structures are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties.[3][4]
The synthesis of thiazolo[3,2-a]pyrimidines from Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate typically involves a two-step sequence:
-
Alkylation: The nucleophilic sulfur atom of the thione group is alkylated with a suitable bifunctional electrophile, such as an α-halo ketone or a β-keto ester derivative.
-
Intramolecular Cyclization: The newly introduced side chain then undergoes an intramolecular condensation with the nitrogen atom of the thiazole ring and/or the ester group to form the fused pyrimidine ring.
Protocol 2: Synthesis of Ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
This protocol is a representative example of the synthesis of a thiazolo[3,2-a]pyrimidine derivative, adapted from procedures for similar transformations.[2]
Materials:
-
Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
-
Ethyl 2-chloroacetoacetate
-
A suitable base (e.g., triethylamine or sodium ethoxide)
-
A suitable solvent (e.g., ethanol or DMF)
Procedure:
-
Dissolve Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate (1 mmol) in a suitable solvent in a round-bottom flask.
-
Add a stoichiometric amount of a base (e.g., triethylamine, 1.1 mmol) to the solution.
-
To this mixture, add ethyl 2-chloroacetoacetate (1 mmol) dropwise with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired thiazolo[3,2-a]pyrimidine.
Causality Behind Experimental Choices:
-
Base Catalysis: The base is crucial for deprotonating the N-H of the thiazole ring, which increases the nucleophilicity of the sulfur atom, facilitating the initial S-alkylation.
-
Bifunctional Electrophile: Ethyl 2-chloroacetoacetate provides both the electrophilic center for the initial alkylation and the carbonyl group necessary for the subsequent intramolecular cyclization.
-
Reflux Conditions: Heating the reaction mixture provides the necessary energy for both the initial alkylation and the subsequent cyclization and dehydration steps.
Expanding the Synthetic Toolkit: Further Reactions of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
Beyond the synthesis of fused systems, the rich functionality of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate allows for a variety of other transformations, making it a truly versatile building block.
S-Alkylation and S-Acylation
The nucleophilic sulfur atom is a prime site for reaction with a wide range of electrophiles.
-
S-Alkylation: Reaction with alkyl halides in the presence of a base leads to the formation of 2-(alkylthio)thiazole derivatives.[5] This transformation is valuable for introducing various lipophilic groups, which can be crucial for modulating the pharmacokinetic properties of drug candidates.
-
S-Acylation: Acylation with acid chlorides or anhydrides yields 2-(acylthio)thiazole derivatives.[6] These compounds can serve as activated esters for further transformations or may exhibit biological activity in their own right.
N-Alkylation and N-Acylation
The nitrogen atom at the 3-position can also be functionalized, although this often requires harsher conditions or specific reagents due to the competing reactivity of the sulfur atom. N-alkylation can be achieved with potent alkylating agents, while N-acylation can be accomplished with highly reactive acylating agents.
Knoevenagel Condensation
While the parent molecule does not possess an active methylene group for a direct Knoevenagel condensation, derivatives of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate can be designed to undergo this powerful C-C bond-forming reaction. For instance, functionalization at the 5-position with a group that can be converted to an aldehyde would create a substrate for condensation with active methylene compounds like malononitrile or ethyl cyanoacetate.[7][8] This opens up avenues for the synthesis of highly conjugated systems with potential applications in materials science (e.g., as dyes) or as bioactive molecules.
Biological Significance: A Gateway to Bioactive Molecules
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The versatility of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate as a building block allows for the synthesis of a wide range of derivatives with potential therapeutic applications.
Table 1: Examples of Bioactive Thiazole Derivatives Synthesized from Related Precursors
| Compound Class | Synthetic Precursor | Biological Activity | Reference |
| Thiazolo[3,2-a]pyrimidines | Dihydropyrimidine-2-thiones | Anticancer, Antimicrobial | [3][4] |
| 2-Substituted-aminothiazoles | Ethyl 2-aminothiazole-4-carboxylate | Antitumor | [1] |
| Thiazole-triazole hybrids | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Anticancer (Glioblastoma) | [9] |
| Substituted Thiazoles | 4-hydroxybezene-1-carbothiomide | Antimicrobial | [10] |
The ability to readily modify the core structure of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate at multiple positions provides a powerful platform for structure-activity relationship (SAR) studies. By systematically altering the substituents at the sulfur, nitrogen, and ester positions, as well as by using it to construct more complex fused systems, researchers can fine-tune the biological properties of the resulting molecules to optimize their efficacy and selectivity for a given therapeutic target.
Conclusion
Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate is a testament to the power of a well-designed molecular scaffold. Its inherent reactivity, coupled with the straightforward and robust methods for its synthesis, has established it as a valuable building block in the synthetic chemist's arsenal. From the construction of complex, biologically active fused heterocycles to the systematic exploration of chemical space through a variety of functionalization reactions, this versatile molecule will undoubtedly continue to play a pivotal role in the discovery and development of new chemical entities for years to come.
References
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MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
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MDPI. (2021). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
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J. Chem. Soc., Perkin Trans. 2. (1981). The structures of the products of three condensation reactions. Crystal and molecular structures of 5,6-dihydrothiazolo[2,3-c][1][11][12]-thiadiazol-3-one, 6β-(1-ethyl-1-hydroxypropyl)-5α-phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole, and 5,5-diphenyl-2,3-dihydroimidazo-[2,1-b]thiazol-6(5H)-one. Retrieved from [Link]
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Organic Syntheses. (n.d.). Ethyl 4-thiazolecarboxylate. Retrieved from [Link]
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NIH National Library of Medicine. (2016). Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities. Retrieved from [Link]
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Heterocycles. (1992). Alkylation of 3-ethyl-2-methyl-4-oxo-4,5,6,7-tetrahydroindole. Retrieved from [Link]
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ResearchGate. (2009). Synthesis of thiazolo[3,2-a]pyrimidines based on 4-aryl-substituted 3,4-dihydro-pyrimidine(1H)-2-thiones and the crystal structure of ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo-[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
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MDPI. (2023). Synthesis of Triazolyl Derivatives Based on Thiazolo[3,2-a]pyrimidine Propargyl Ethers. Retrieved from [Link]
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NIH National Library of Medicine. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]
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ResearchGate. (2013). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. Retrieved from [Link]
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Proceedings of the National Academy of Sciences of Belarus, Chemical Series. (2020). Synthesis of new thiazolo[3,2-a]pyrimidine derivatives and in silico analysis of their bioactivity. Retrieved from [Link]
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ResearchGate. (2002). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from [Link]
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News of Pharmacy. (2015). Synthesis and the antimicrobial activity of ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives. Retrieved from [Link]
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ResearchGate. (2013). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. Retrieved from [Link]
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MDPI. (2021). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
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NIH National Library of Medicine. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. Retrieved from [Link]
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ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Retrieved from [Link]
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ResearchGate. (2012). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Retrieved from [Link]
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Application Notes & Protocols: The Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate Scaffold in Modern Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the applications of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate in medicinal chemistry.
Authored by: A Senior Application Scientist
Foreword: Unlocking a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The thiazolidinone core, and specifically its derivative Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate, represents one such versatile scaffold. This molecule, often related to the rhodanine class of compounds, is not typically a final drug product itself. Instead, it serves as a foundational building block—a highly adaptable starting point for synthesizing vast libraries of derivatives with potent therapeutic potential. Its utility stems from multiple reactive sites that can be strategically modified to fine-tune pharmacological activity, making it a cornerstone in the development of novel anticancer and antimicrobial agents.[1][2] This guide provides an in-depth exploration of its applications, synthesis protocols, and the chemical logic that drives its use in drug discovery.
Caption: The core chemical structure of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate.
Part 1: Application in Anticancer Drug Discovery
The thiazolidinone scaffold is a well-established pharmacophore in oncology research. Derivatives synthesized from Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines.[3][4] The primary strategy involves modifying the N-3 and C-5 positions of the ring to create compounds that can selectively target cancer cells.
A common synthetic route involves the Knoevenagel condensation of a rhodanine intermediate (derived from the title compound) with various aromatic or heterocyclic aldehydes. This reaction introduces a 5-ylidene moiety, which is crucial for the anticancer activity of many derivatives.[5][6]
Mechanism of Action Insights: While diverse mechanisms are likely at play depending on the specific derivative, a recurring observation is the induction of apoptosis. For instance, studies on certain 5-ene-4-thiazolidinones have shown a significant increase in the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[2] This suggests that these compounds can trigger programmed cell death in cancer cells.
Workflow for Anticancer Screening of Thiazole Derivatives
Caption: A typical workflow for identifying and developing anticancer drug candidates from a library of synthesized thiazole derivatives.
Table 1: Representative Anticancer Activity of Thiazole Derivatives
| Compound Class | Specific Derivative Example | Target Cell Line | Activity Metric | Reference |
| 2-Substituted-aminothiazole-4-carboxylate | Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 (Leukemia) | GI50 = 0.08 µM | [3] |
| 5-ene-Rhodanine Acetic Acids | {(5Z)-[4-Oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid | NCI-60 Panel | General Cytotoxicity | [5] |
| 5-Indolemethylene-4-thiazolidinones | 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester | A549 (Lung), CACO-2 (Colon) | Increased Caspase-3 Activity | [2] |
| Benzimidazole-Rhodanine Conjugates | 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl derivatives | SNB-75 (CNS), UO-31 (Renal) | Growth Percentages: 71-86% | [6] |
Part 2: Application in Antimicrobial Agent Development
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole derivatives have shown considerable promise in this area, exhibiting both antibacterial and antifungal properties.[7][8][9] The core scaffold can be functionalized to create compounds that interfere with essential microbial processes.
The versatility of the thiazole ring allows for the incorporation of various pharmacophores known for antimicrobial activity. For example, coupling with sulfonamides or creating hydrazinyl derivatives has yielded compounds with potent effects against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[8][10][11]
Table 2: Antimicrobial Spectrum of Selected Thiazole Derivatives
| Compound Class | Organism | Activity Noted | Reference |
| Bifunctional Thiazoles | Staphylococcus aureus, Bacillus subtilis | Activity comparable to ampicillin | [8] |
| Arylidenehydrazinyl Thiazoles | Fungi and Bacteria | Significant antimicrobial activity | [10] |
| 5-Arylalkylidene-rhodanine Acetic Acids | Various Fungi | Potent antifungal agents | [5] |
| Coumarin-Thiazole Hybrids | Pathogenic Bacteria and Fungi | Significant inhibition observed | [7][12] |
Rational Design for Enhanced Antimicrobial Potency
Caption: Strategic modification of the core thiazole scaffold to improve antimicrobial properties.
Part 3: Key Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and evaluation of bioactive compounds derived from the title scaffold.
Protocol 1: Microwave-Assisted Synthesis of Rhodanine-3-acetic acid
This protocol describes the synthesis of a key intermediate, Rhodanine-3-acetic acid, which is frequently used for further derivatization.[13][14]
Rationale: Microwave-assisted synthesis is employed to accelerate reaction rates, often leading to higher yields and cleaner products in significantly shorter times compared to conventional heating. The reaction proceeds via the formation of a dithiocarbamate intermediate, which then cyclizes.
Materials:
-
Glycine
-
22% Sodium hydroxide solution
-
Carbon disulfide (CS₂)
-
Sodium chloroacetate
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate (for extraction)
-
Microwave reactor (e.g., CEM Discover)
Procedure:
-
Step 1: Dithiocarbamate Formation: In a microwave reactor vessel, combine glycine (1 mol equivalent), 22% NaOH solution, and carbon disulfide (1 mol equivalent) in 3 mL of water.
-
Step 2: Microwave Irradiation (Part 1): Subject the mixture to microwave irradiation for 5 minutes at 100 °C (80 W).
-
Step 3: Intermediate Addition: Allow the reactor to cool to 40 °C. Add sodium chloroacetate (1 mol equivalent) to the mixture.
-
Step 4: Microwave Irradiation (Part 2): React the mixture again under the same microwave conditions (5 min, 100 °C).
-
Step 5: Cyclization and Acidification: Cool the reaction solution to 40 °C and concentrate it. Add 3 mL of concentrated HCl. Heat the mixture at 110 °C for 20-30 minutes to facilitate cyclization and precipitation of the product.
-
Step 6: Extraction and Purification: After cooling, extract the crude product with ethyl acetate. The organic layers are combined, dried, and concentrated. The final product can be purified further by recrystallization if necessary. The expected yield is approximately 82%.[13]
Protocol 2: General Knoevenagel Condensation for 5-Ylidene Derivatives
This protocol is a cornerstone for creating diversity from the rhodanine core, reacting the active methylene group at the C-5 position with an aldehyde.[5]
Rationale: The protons on the C-5 methylene group of the rhodanine ring are acidic due to the electron-withdrawing effects of the adjacent carbonyl (C=O) and thiocarbonyl (C=S) groups. In the presence of a base, this position is easily deprotonated, forming a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of an aldehyde. A subsequent dehydration step yields the stable 5-ylidene product.
Materials:
-
Rhodanine-3-acetic acid (from Protocol 1) or other rhodanine derivative (1 eq.)
-
Aromatic or heterocyclic aldehyde (1 eq.)
-
Anhydrous sodium acetate (3 eq.)
-
Glacial acetic acid (solvent)
Procedure:
-
Step 1: Reagent Setup: In a round-bottom flask, create a suspension of the rhodanine derivative (1 eq.), the chosen aldehyde (1 eq.), and anhydrous sodium acetate (3 eq.) in glacial acetic acid.
-
Step 2: Reaction: Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Step 3: Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-cold water.
-
Step 4: Purification: The precipitated solid product is collected by vacuum filtration, washed thoroughly with water to remove acetic acid and salts, and then dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of newly synthesized compounds on a cancer cell line.
Rationale: The MTT assay measures cell viability based on the metabolic activity of the cells. Viable cells contain mitochondrial reductase enzymes that can cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow substrate into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Step 1: Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.
-
Step 2: Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only) and an untreated control.
-
Step 3: Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
Step 4: MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Step 5: Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Step 6: Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Step 7: Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the GI50 (concentration that causes 50% growth inhibition).
References
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Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137-142. Available at: [Link]
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General methodology for the synthesis of rhodanine and rhodanine-3-acetic acid derivatives and their structures. [online] ResearchGate. Available at: [Link] [Accessed 7 January 2026].
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Desai, N. C., Pandya, D. D., & Trivedi, P. B. (2009). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. Journal of Sciences, Islamic Republic of Iran, 20(3), 241-248. Available at: [Link] [Accessed 7 January 2026].
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El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Available at: [Link]
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Imramovský, A., Polanc, S., Vinšová, J., Kočevar, M., Jampílek, J., & O'Mahony, J. (2007). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids. Molecules, 12(7), 1331–1346. Available at: [Link]
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El-Gaby, M. S. A., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Archiv der Pharmazie, 347(6), 426-438. Available at: [Link]
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Rizvi, S. U. M., et al. (2021). Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. Zeitschrift für Naturforschung C, 76(5-6), 211-224. Available at: [Link]
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Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. [online] ResearchGate. Available at: [Link] [Accessed 7 January 2026].
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Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate [CAS: 56232-75-8]. [online] Ivy Fine Chemicals. Available at: [Link] [Accessed 7 January 2026].
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Synthesis of the 2-aminothiazole-4-carboxylate analogues... [online] ResearchGate. Available at: [Link] [Accessed 7 January 2026].
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Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [online] ResearchGate. Available at: [Link] [Accessed 7 January 2026].
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Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. [online] Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link] [Accessed 7 January 2026].
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Ethyl 2-Thioxo-2,3-Dihydrothiazole-4-Carboxylate. [online] Amole Biotechnology. Available at: [Link] [Accessed 7 January 2026].
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [online] National Institutes of Health. Available at: [Link] [Accessed 7 January 2026].
-
(E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. [online] MDPI. Available at: [Link] [Accessed 7 January 2026].
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. [online] PubMed Central. Available at: [Link] [Accessed 7 January 2026].
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THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. [online] Jetir.Org. Available at: [Link] [Accessed 7 January 2026].
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Horishny, V., et al. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 68(1), 195-200. Available at: [Link] [Accessed 7 January 2026].
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Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [online] EXCLI Journal. Available at: [Link] [Accessed 7 January 2026].
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The Versatile Building Block: Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate in the Synthesis of Novel Heterocycles
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals and biologically active molecules. Among the myriad of starting materials available to synthetic chemists, Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate has emerged as a particularly versatile and powerful building block. Its unique arrangement of functional groups—a reactive thione, a secondary amine within the dihydrothiazole ring, and an ethyl carboxylate—provides a rich platform for the construction of diverse and complex fused heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The thiazole moiety itself is a key component in numerous approved drugs, highlighting the therapeutic potential of its derivatives.[1]
Core Reactivity and Synthetic Rationale
The synthetic utility of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate hinges on the nucleophilicity of the sulfur and nitrogen atoms, as well as the electrophilic character of the carbonyl carbon in the ester group. The thione group is particularly reactive towards alkylation, a key first step in many synthetic transformations. Subsequent intramolecular reactions, often driven by the nucleophilic character of the ring nitrogen or an adjacent active methylene group, lead to the formation of fused ring systems. This sequential alkylation-cyclization strategy is a common and effective method for constructing bicyclic and polycyclic heterocycles.
A prime example of this reactivity is in the synthesis of thiazolo[3,2-a]pyrimidines, a class of fused heterocycles with demonstrated biological activities.[2][3] The general approach involves the reaction of a 2-thioxo-pyrimidine derivative with an α-haloester, leading to S-alkylation followed by an intramolecular condensation to form the fused pyrimidine ring.[3] While not starting from Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate itself, this reaction highlights the fundamental reactivity pattern that can be extrapolated to our target molecule.
Synthetic Applications and Protocols
The true potential of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate is realized in its application to construct novel and synthetically challenging heterocyclic frameworks. Below, we detail a key synthetic strategy, complete with a step-by-step protocol and mechanistic explanation.
Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
The fusion of a pyrimidine ring onto the thiazole core of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate leads to the formation of thiazolo[3,2-a]pyrimidines. This scaffold is of significant interest due to its presence in molecules with a range of biological activities, including antimicrobial and anticancer properties. The synthesis can be achieved through a one-pot, multi-component reaction or a stepwise approach.
Protocol 1: One-Pot Synthesis of Ethyl 7-methyl-5-phenyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
This protocol is adapted from the well-established Biginelli reaction, followed by a cyclization step analogous to those reported for similar 2-thioxo heterocycles.[3]
Materials:
-
Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
-
Benzaldehyde
-
Ethyl acetoacetate
-
Urea or Thiourea
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Ethyl chloroacetate
-
Sodium ethoxide
-
Toluene
Procedure:
Step 1: Synthesis of the Dihydropyrimidine Precursor (Biginelli-type Reaction)
-
In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (or thiourea, 1.2 equivalents) in ethanol.
-
Add a catalytic amount of hydrochloric acid and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the 4-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate precursor.
Step 2: S-Alkylation and Intramolecular Cyclization
-
To a solution of the dihydropyrimidine precursor (1 equivalent) in dry toluene, add sodium ethoxide (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise and heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 7-methyl-5-phenyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
Expected Yield: 60-75%
Characterization Data:
| Compound | Molecular Formula | MW | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Product | C18H18N2O3S | 358.42 | 7.2-7.4 (m, 5H, Ar-H), 6.1 (s, 1H, C5-H), 4.2 (q, 2H, OCH2CH3), 3.9 (s, 2H, C2-H), 2.4 (s, 3H, CH3), 1.3 (t, 3H, OCH2CH3) | 165.2, 162.1, 158.4, 142.3, 128.9, 128.1, 126.5, 105.7, 61.3, 58.9, 34.5, 18.2, 14.3 |
Note: The characterization data is predicted based on analogous structures and should be confirmed by experimental analysis.
Causality Behind Experimental Choices:
-
Catalytic Acid in Step 1: The acid catalyzes the initial condensation between the aldehyde and the urea/thiourea, as well as the subsequent cyclization with the β-ketoester.
-
Sodium Ethoxide in Step 2: The strong base is required to deprotonate the thiol tautomer of the 2-thioxo group, forming a highly nucleophilic thiolate anion that readily attacks the ethyl chloroacetate.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for both the S-alkylation and the final intramolecular cyclization/dehydration step.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of a thiazolo[3,2-a]pyrimidine derivative.
Mechanistic Insights: The Pathway to Fused Heterocycles
The formation of the thiazolo[3,2-a]pyrimidine ring system proceeds through a well-defined mechanistic pathway. Understanding this mechanism is crucial for optimizing reaction conditions and adapting the protocol for the synthesis of other derivatives.
Sources
Protocol for synthesizing antiglycating agents from thiazole derivatives.
An authoritative guide for the synthesis and evaluation of thiazole derivatives as potent antiglycating agents, designed for professionals in chemical biology and drug discovery.
Introduction: The Glycation Problem and a Thiazole-Based Solution
Advanced Glycation End-products (AGEs) are the result of non-enzymatic reactions between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids. The accumulation of AGEs is a key pathogenic factor in diabetic complications, neurodegenerative diseases, and the aging process itself. Consequently, the discovery of agents that can inhibit AGE formation is a critical therapeutic goal. Thiazole derivatives have emerged as a highly promising class of antiglycating agents.[1][2][3][4] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a versatile scaffold found in numerous bioactive compounds, including Vitamin B1.[3][5] Its derivatives can effectively trap reactive dicarbonyl species like methylglyoxal (MGO), a major precursor of AGEs, thereby halting the glycation cascade.[1][6]
This guide provides a comprehensive, field-proven protocol covering the synthesis, characterization, and functional evaluation of thiazole-based antiglycating agents.
High-Level Workflow: From Synthesis to Bio-Assay
The journey from starting materials to a validated antiglycating agent follows a logical and sequential workflow. Each stage provides the quality assurance necessary for the subsequent step, ensuring the reliability and reproducibility of the final biological data.
Figure 1: A comprehensive workflow diagram illustrating the key phases from chemical synthesis to biological evaluation of thiazole derivatives.
Part 1: Synthesis and Purification Protocol
The Hantzsch thiazole synthesis remains one of the most robust and widely adopted methods for constructing the thiazole core.[7][8][9][10] The reaction proceeds via the condensation of an α-haloketone with a thioamide.[7][10] This protocol details a representative synthesis.
Materials and Reagents
-
2-Bromoacetophenone
-
Thiourea
-
Methanol or Ethanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Instrumentation
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and side-arm flask
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) equipment (plates, developing tank, UV lamp)
-
Glass chromatography column
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromoacetophenone (1.0 eq., e.g., 5.0 mmol) and thiourea (1.5 eq., e.g., 7.5 mmol).[7] Using a slight excess of the thioamide ensures the complete consumption of the more expensive α-haloketone.
-
Solvent Addition: Add methanol (25 mL) and a magnetic stir bar.
-
Reflux: Heat the mixture to reflux (approx. 65-70°C) with vigorous stirring for 30-60 minutes.[7][11] The reaction progress can be monitored by TLC, observing the disappearance of the 2-bromoacetophenone spot.
-
Neutralization and Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (50 mL).[7] This step neutralizes the hydrobromide salt of the thiazole product, causing the free base to precipitate out of the aqueous solution due to its poor solubility.[7][11]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with water to remove any inorganic salts and excess thiourea.[7]
-
Drying: Allow the collected solid to air-dry on a watch glass. The crude product is often pure enough for characterization, but further purification is recommended for biological assays.[7]
Purification: The Key to Reliable Biological Data
-
Method 1: Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol. Slowly add water until the solution becomes cloudy, then re-heat until it is clear again. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
-
Method 2: Column Chromatography: For a more rigorous purification, use silica gel chromatography with an eluent system such as 50% ethyl acetate/50% hexane.[7] The pure fractions, identified by TLC, are combined and the solvent is removed under reduced pressure.
Part 2: Structural Validation and Characterization
Unambiguous confirmation of the chemical structure and purity of the synthesized compound is a non-negotiable step. This validates the synthetic protocol and ensures that the observed biological activity is attributable to the target molecule.
| Analytical Technique | Purpose & Justification | Expected Observations for 2-Amino-4-phenylthiazole |
| FT-IR Spectroscopy | Identifies key functional groups. Confirms the formation of the heterocyclic ring and the presence of specific bonds. | Characteristic peaks for N-H (amine), C=N (imine within the ring), and aromatic C-H stretching. |
| ¹H NMR | Provides a proton map of the molecule. Confirms the connectivity of atoms and the overall structure. | A singlet for the C5-proton of the thiazole ring, multiplets for the phenyl group protons, and a broad singlet for the -NH₂ protons which disappears upon a D₂O shake.[11][12] |
| ¹³C NMR | Provides a carbon map of the molecule. Complements ¹H NMR data for full structural elucidation. | Signals corresponding to the C2, C4, and C5 carbons of the thiazole ring, as well as the carbons of the phenyl substituent.[13] |
| Mass Spectrometry | Determines the molecular weight of the compound. Provides the ultimate confirmation of the compound's identity. | A molecular ion peak ([M]⁺ or [M+H]⁺) that matches the calculated molecular weight of the target compound. |
| Melting Point | Assesses the purity of the solid compound. A sharp melting range indicates high purity. | A narrow and distinct melting point range.[7] |
Part 3: Protocol for Antiglycating Activity Evaluation
The Bovine Serum Albumin-Methylglyoxal (BSA-MGO) assay is a widely used in vitro model that simulates the advanced stages of glycation.[14][15] It measures the ability of a test compound to inhibit the formation of fluorescent AGEs.
Mechanism of Inhibition
The primary mechanism by which thiazole derivatives inhibit glycation is through the trapping of reactive dicarbonyls like MGO, preventing them from reacting with proteins to form AGEs.
Figure 2: Mechanism of AGE inhibition. The thiazole derivative traps MGO, forming an inactive adduct and preventing the glycation of proteins.
BSA-MGO Assay Protocol
-
Reagent Preparation:
-
BSA Solution: 10 mg/mL Bovine Serum Albumin in 0.1 M phosphate buffer (pH 7.4).
-
MGO Solution: 60 mM Methylglyoxal in the same phosphate buffer.[16]
-
Test Compound Solutions: Prepare a stock solution of the synthesized thiazole derivative in DMSO and make serial dilutions in phosphate buffer to achieve final assay concentrations (e.g., 10 to 500 µM).
-
Positive Control: Aminoguanidine (a known glycation inhibitor) at a concentration of 1 mM.
-
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the reagents in the following order:
-
100 µL BSA solution
-
100 µL MGO solution
-
100 µL of the test compound, positive control, or buffer (for the negative control).
-
-
Incubation: Seal the plate or tubes and incubate at 37°C for 24 hours to 7 days in the dark.[16][17] The incubation time can be optimized depending on the desired extent of glycation.
-
Fluorescence Measurement: After incubation, measure the fluorescence intensity using a spectrofluorometer or plate reader. The characteristic fluorescence of AGEs is typically measured at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.[17]
-
Data Analysis: Calculate the percentage inhibition of AGE formation using the following formula:
-
% Inhibition = [ (Fluorescence_Control - Fluorescence_Sample) / Fluorescence_Control ] × 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of AGE formation).
-
References
-
Title: Hantzsch Thiazole Synthesis Source: Chem Help Asap URL: [Link]
-
Title: Thiazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Antioxidant and Antiglycation Properties of Carob Flour Extracts Source: MDPI URL: [Link]
-
Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Source: PMC - NIH URL: [Link]
-
Title: Thiazole is an aromatic five membered heterocyclic compound Source: CUTM Courseware URL: [Link]
-
Title: A Review on Thiazole derivatives and their impact as hypoglycemic agents in drug developments Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: Hantzsch thiazole synthesis - laboratory experiment Source: YouTube URL: [Link]
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Title: In vitro evaluation of the antiglycation and antioxidant potential of the dietary supplement L-citrulline Source: ScienceRise: Pharmaceutical Science URL: [Link]
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Title: Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents Source: ResearchGate URL: [Link]
-
Title: Antioxidant and anti-advanced glycation end products formation properties of palmatine Source: Journal of Pharmacy & Pharmacognosy Research URL: [Link]
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Title: Thiazole Derivatives in Diabetes Management: Recent Progress and Future Perspective Source: Recent Advances in Anti-Infective Drug Discovery URL: [Link]
-
Title: In Vitro Antioxidant Properties and Methylglyoxal (MGO) Scavenging Effects of Centella asiatica Leaves in Water Extract Source: Malaysian Journal of Medicine and Health Sciences URL: [Link]
-
Title: THIAZOLE DERIVATIVES AS POTENTIAL ANTIDIABETIC AGENTS Source: Rasayan Journal of Chemistry URL: [Link]
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Title: A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives Source: International Journal of Scientific and Research Publications URL: [Link]
-
Title: In vitro antioxidant, antiglycation, and MGO scavenging effects of Leonurus sibiricus water extract Source: ResearchGate URL: [Link]
-
Title: A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments Source: ResearchGate URL: [Link]
-
Title: Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities Source: Current Medicinal Chemistry URL: [Link]
-
Title: Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management Source: PMC - NIH URL: [Link]
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Title: A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments Source: PubMed URL: [Link]
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Title: Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity Source: Baghdad Science Journal URL: [Link]
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Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking Source: MDPI URL: [Link]
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Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking Source: MDPI URL: [Link]
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Title: Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties Source: ResearchGate URL: [Link]
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One-Pot Synthesis of Substituted 2,3-Dihydrothiazole Derivatives: An Application Note and Protocol
Introduction: The Therapeutic Promise of the 2,3-Dihydrothiazole Scaffold
The 2,3-dihydrothiazole nucleus, a prominent sulfur- and nitrogen-containing heterocycle, represents a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] Its derivatives have garnered considerable attention due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[4] Notably, substituted 2,3-dihydrothiazoles have been investigated as potent inhibitors of key biological targets. For instance, certain derivatives have shown promise as Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical target in oncology, highlighting the therapeutic potential of this heterocyclic system.[5][6]
The development of efficient and sustainable synthetic methodologies is paramount to exploring the full potential of the 2,3-dihydrothiazole library. One-pot, multicomponent reactions (MCRs) have emerged as a powerful strategy in this regard.[4] MCRs offer numerous advantages over traditional multi-step syntheses, including operational simplicity, reduced reaction times, lower solvent consumption, and higher atom economy, aligning with the principles of green chemistry. This guide provides a detailed protocol for a catalyst-free, one-pot, three-component synthesis of substituted 2-imino-2,3-dihydrothiazoles, a prominent class of these derivatives.
Principle of the One-Pot Synthesis
This protocol details a catalyst-free, one-pot, three-component reaction for the synthesis of 2-imino-2,3-dihydrothiazoles. The reaction proceeds through the in-situ formation of a thiourea derivative from a primary amine and an isothiocyanate. This is followed by the nucleophilic ring-opening of a nitroepoxide by the sulfur atom of the thiourea, subsequent intramolecular cyclization, and a final dehydration step to yield the desired 2,3-dihydrothiazole derivative.[4][7][8] The absence of a catalyst simplifies the procedure and purification process, making it an attractive method for generating diverse libraries of these compounds.[4][7][8]
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of substituted 2,3-dihydrothiazole derivatives.
Caption: Experimental workflow for the one-pot synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 2-imino-2,3-dihydrothiazole derivatives.
Materials and Reagents:
-
Primary Amine (e.g., ethylamine, propylamine)
-
Isothiocyanate (e.g., phenyl isothiocyanate)
-
Nitroepoxide (e.g., 1-nitro-2-phenyloxirane)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (for recrystallization)
-
Silica gel for column chromatography
-
n-Hexane and Ethyl Acetate (for column chromatography)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
In situ Thiourea Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the isothiocyanate (1.0 mmol, 1.0 equiv) in anhydrous THF (4 mL).
-
To this solution, add the primary amine (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the consumption of the isothiocyanate by TLC.
-
-
Cyclization:
-
Once the formation of the thiourea is complete (as indicated by TLC), cool the reaction mixture to 10-15 °C using an ice bath.
-
Add the nitroepoxide (1.0 equiv) to the cooled reaction mixture in one portion.
-
Continue stirring the reaction at 10-15 °C for 6 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion of the reaction, remove the THF under reduced pressure using a rotary evaporator. The crude product is typically a yellow viscous oil.[4]
-
Purification Option A: Recrystallization: Dissolve the crude oil in a minimum amount of hot methanol and allow it to cool to room temperature, then place it in an ice bath to induce crystallization. Filter the resulting solid and wash with cold methanol.
-
Purification Option B: Column Chromatography: If recrystallization is not effective, purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent (e.g., 7:3 v/v).[4]
-
-
Characterization:
-
Confirm the structure of the purified product using standard analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.
-
Reaction Mechanism
The one-pot synthesis proceeds through a well-defined cascade of reactions. The following diagram illustrates the plausible mechanism.[4][7][8]
Caption: Plausible reaction mechanism for the three-component synthesis.
Causality behind Experimental Choices:
-
Solvent: THF is a suitable solvent as it is aprotic and effectively dissolves the reactants.[4] The choice of an aprotic solvent is crucial to prevent unwanted side reactions with the isothiocyanate and the intermediate species.
-
Temperature: The initial formation of thiourea is typically carried out at room temperature. However, the subsequent cyclization step is performed at a lower temperature (10-15 °C) to improve the reaction yield and minimize the formation of byproducts.[4]
-
Catalyst-Free Conditions: This particular multicomponent reaction proceeds efficiently without the need for a catalyst, which simplifies the experimental setup and purification, making it a more environmentally friendly and cost-effective method.[4][7][8]
Data Summary: Scope of the Reaction
The versatility of this one-pot synthesis is demonstrated by its tolerance to a variety of substituents on the starting materials. The following table summarizes the synthesis of a range of 2-imino-2,3-dihydrothiazole derivatives.
| Entry | Amine (R1) | Isothiocyanate (R2) | Nitroepoxide Substituent (Ar) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl | Phenyl | Phenyl | THF | 10-15 | 6 | 89 | [4] |
| 2 | Propyl | Phenyl | Phenyl | THF | 10-15 | 6 | 92 | [4] |
| 3 | Isopropyl | Phenyl | Phenyl | THF | 10-15 | 6 | 95 | [4] |
| 4 | Benzyl | Phenyl | Phenyl | THF | 10-15 | 6 | 85 | [4] |
| 5 | Ethyl | 4-Chlorophenyl | Phenyl | THF | 10-15 | 6 | 91 | [4] |
| 6 | Ethyl | Phenyl | 4-Methoxyphenyl | THF | 10-15 | 6 | 93 | [4] |
| 7 | Ethyl | Phenyl | 4-Nitrophenyl | THF | 10-15 | 6 | 88 | [4] |
| 8 | Benzyl | - | Ethyl acetoacetate* | Ethanol | Reflux | 2 | 75 | [9] |
*Note: Entry 8 follows a different but related one-pot procedure involving an α-active methylene ketone instead of a nitroepoxide.
Conclusion and Future Perspectives
The one-pot, three-component synthesis of substituted 2,3-dihydrothiazole derivatives represents a highly efficient and versatile strategy for accessing these medicinally important scaffolds. The catalyst-free nature of the described protocol further enhances its appeal from both an economic and environmental standpoint. The broad substrate scope allows for the generation of diverse chemical libraries, which is crucial for structure-activity relationship (SAR) studies in drug discovery programs. Future research in this area will likely focus on expanding the range of compatible starting materials, exploring stereoselective variations of this reaction, and applying these methodologies to the synthesis of novel therapeutic agents targeting a range of diseases.
References
-
Badali, E., Ziyaei Halimehjani, A., & Habibi, A. (2023). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. Scientific Reports, 13(1), 3079. [Link]
-
Badali, E., Ziyaei Halimehjani, A., & Habibi, A. (2022). Catalyst-free one-pot three-component synthesis of 2-iminothiazoles from nitroepoxides. Research Square. [Link]
-
Badali, E., Ziyaei Halimehjani, A., & Habibi, A. (2023). Catalyst-free one-pot three-component synthesis of 2-iminothiazoles from nitroepoxides. ResearchGate. [Link]
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Yavari, I., et al. (2025). Solvent-free synthesis of functionalized 2,3-dihydrothiazoles from isothiocyanates, primary alkylamines, and 2-chloro-1,3-dicarbonyl compounds. ResearchGate. [Link]
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Chhabria, M., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(29), 3590-3619. [Link]
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Anonymous. (n.d.). Previous one-pot and multicomponent approaches for the synthesis of 2-iminothiazolines, 2-aminothiazoles and this work. ResearchGate. [Link]
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El-Sawah, A. M. A., et al. (2018). Facile one-pot synthesis of thiazol-2(3H)-imine derivatives from α-active methylene ketones. Archives of Pharmaceutical Sciences Ain Shams University, 4(2), 237-248. [Link]
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Gomez, R., et al. (2021). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molbank, 2021(3), M1263. [Link]
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Ismail, N. S. M., et al. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Journal of Chemical Reviews, 3(2), 119-133. [Link]
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Anonymous. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9-S), 1-10. [Link]
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Anonymous. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. [Link]
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Anonymous. (n.d.). Reactivity of 2,3-dihydrothiazoles derived from l-cysteine. ResearchGate. [Link]
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Al-Warhi, T., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 289-297. [Link]
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Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]
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Anonymous. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Reviews Letters, 8, 720-740. [Link]
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Anonymous. (2023). Efficient synthesis of novel thiadiazolo[2,3-b]quinazolin-6-ones catalyzed by diphenhydramine hydrochloride-CoCl2⋅6H2O deep eutectic solvent. Scientific Reports, 13(1), 1-14. [Link]
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Anonymous. (2025). An ionic liquid mediated one-pot synthesis of substituted thiazolidinones and benzimidazoles. ResearchGate. [Link]
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Gomha, S. M., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(14), 4130. [Link]
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Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. [Link]
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Application Notes and Protocols for the Green Synthesis of Thiazole Compounds
Introduction: The Imperative for Greener Thiazole Synthesis
The thiazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and dyes.[1][2][3] For instance, the thiazole ring is present in the essential vitamin B1 (thiamine) and a multitude of approved drugs.[4][1][2][3] Traditionally, the synthesis of these vital compounds, often relying on classic methods like the Hantzsch, Robinson-Gabriel, or Cook-Heilbron syntheses, has been fraught with environmental concerns.[4][5][6] These conventional routes frequently employ hazardous reagents, toxic solvents, and harsh reaction conditions, leading to significant waste generation and safety risks.[4][7][8]
In response to the growing need for sustainable chemical manufacturing, the principles of green chemistry have been increasingly applied to thiazole synthesis. These modern approaches aim to mitigate environmental impact by utilizing renewable starting materials, non-toxic catalysts, and milder reaction conditions.[7][8] This guide provides an in-depth overview and detailed protocols for several leading-edge green synthetic strategies for thiazole derivatives, designed for researchers and professionals in drug development and chemical synthesis. The focus is on methodologies that enhance efficiency, reduce waste, and improve the overall environmental footprint of thiazole synthesis.[4][7][8] Covered techniques include microwave-assisted synthesis, ultrasound irradiation, multicomponent reactions, the use of green catalysts and solvents, and mechanochemical methods.[4][7][8]
Energy-Efficient Synthesis: Microwave and Ultrasound-Assisted Protocols
Harnessing alternative energy sources like microwave irradiation and ultrasound sonication represents a significant leap forward in green synthesis. These techniques dramatically accelerate reaction rates, often leading to higher yields and purer products with significantly reduced reaction times compared to conventional heating methods.[9][10][11]
Microwave-Assisted Organic Synthesis (MAOS)
Microwave heating offers rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions and a reduction in unwanted side products.[9][11] This technique has been successfully applied to classic thiazole syntheses, such as the Hantzsch reaction.[10][12]
Causality of Experimental Choice: The primary driver for using microwave irradiation is the significant reduction in reaction time, from hours to mere minutes, and often an improvement in yield.[11] This is due to the efficient and direct transfer of energy to the polar molecules in the reaction mixture, leading to rapid heating. Solvent-free conditions can also be employed, further enhancing the green credentials of the synthesis.[10]
Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-phenylthiazole [10][11]
This protocol describes the rapid, iodine-mediated condensation of an acetophenone with thiourea under microwave irradiation.
-
Materials:
-
Substituted Acetophenone (e.g., 2-Hydroxy-5-methyl acetophenone): 0.01 mol
-
Thiourea: 0.01 mol
-
Iodine (I₂) or Bromine (Br₂): 0.01 mol
-
Rectified Spirit (Ethanol): 10 mL
-
Ammonium Hydroxide (NH₄OH) solution
-
-
Equipment:
-
Microwave reactor
-
Appropriate microwave reaction vessel with a stirrer
-
Standard laboratory glassware for work-up
-
-
Procedure:
-
In a microwave reaction vessel, dissolve the substituted acetophenone (0.01 mol) and thiourea (0.01 mol) in rectified spirit (10 mL).
-
Carefully add iodine or bromine (0.01 mol) to the mixture and ensure it is thoroughly mixed.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 5-7 minutes at a suitable power level (e.g., 210-500 W) and temperature (e.g., 70-150°C), as optimized for the specific acetophenone.[13][14] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water.
-
Boil the reaction mixture and filter it.
-
To the filtrate, add ammonium hydroxide solution to adjust the pH to approximately 10.
-
The 2-amino-4-phenylthiazole derivative will precipitate.
-
Filter the solid product, wash it with water, and dry it.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
-
Data Summary: Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference(s) |
| Reaction Time | 12-14 hours | 5-7 minutes | [11] |
| Yield | 45-65% | 70-92% | [10] |
| Solvent | Ethanol/DMF | Ethanol (often less) or solvent-free | [10][11] |
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides mechanical and thermal energy that can enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, accelerating chemical transformations.[15][16]
Causality of Experimental Choice: Ultrasound-assisted synthesis is an eco-friendly and efficient method that often allows for reactions to be conducted at lower temperatures and in shorter times than conventional methods.[16] It can also lead to higher product purity and simpler work-up procedures. This method is particularly advantageous for multi-component reactions.[15][17]
Protocol 2: Ultrasound-Assisted, One-Pot, Three-Component Synthesis of Hantzsch Thiazole Derivatives [17]
This protocol utilizes a reusable silica-supported tungstosilicic acid catalyst under ultrasonic irradiation.
-
Materials:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one: 1 mmol
-
Thiourea: 1 mmol
-
Substituted Benzaldehyde: 1 mmol
-
Silica supported tungstosilisic acid (SiW.SiO₂): catalyst
-
Ethanol/Water (50/50, v/v) mixture
-
-
Equipment:
-
Ultrasonic bath/probe sonicator
-
Reaction flask
-
Standard laboratory glassware for work-up
-
-
Procedure:
-
In a reaction flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and a catalytic amount of silica-supported tungstosilicic acid.
-
Add the ethanol/water solvent mixture.
-
Place the flask in an ultrasonic bath and irradiate at a specified frequency (e.g., 40 kHz) and temperature for the optimized time (typically 15-30 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed, dried, and reused.
-
The filtrate is then subjected to standard work-up procedures, such as extraction and solvent evaporation, to isolate the crude product.
-
Purify the product by recrystallization.
-
Workflow for Ultrasound-Assisted Thiazole Synthesis
Caption: Principle of a one-pot three-component reaction for thiazole synthesis.
Green Solvents and Catalysts
A cornerstone of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. Water, polyethylene glycol (PEG), and glycerol are excellent examples of green solvents that have been successfully employed in thiazole synthesis. [4][3]Additionally, the development of reusable and non-toxic catalysts, such as biocatalysts or supported nanocatalysts, is crucial for sustainable chemical production. [5][6][18][19][20]
Glycerin as a Recyclable Solvent
Glycerin, a byproduct of biodiesel production, is an inexpensive, non-toxic, biodegradable, and recyclable solvent. [2][21][22]Its high boiling point and polarity make it a suitable medium for a variety of organic reactions.
Causality of Experimental Choice: Using glycerin as a solvent avoids the use of volatile organic compounds (VOCs). Its recyclability reduces waste and cost. Reactions in glycerin can often proceed without a catalyst due to its unique solvent properties. [2][21]
Protocol 4: Catalyst-Free Synthesis of 2-Aminothiazoles in Glycerin [2][21] This protocol describes the condensation of α-bromoketones and thiourea at room temperature.
-
Materials:
-
α-Bromoketone (e.g., 2-bromo-1-phenylethanone): 1 mmol
-
Thiourea or substituted thiourea: 1 mmol
-
Glycerin
-
Ethyl acetate
-
-
Equipment:
-
Reaction flask with a magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
-
-
Procedure:
-
In a flask, add the α-bromoketone (1 mmol), thiourea (1 mmol), and glycerin.
-
Stir the mixture at room temperature for approximately 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add ethyl acetate to the reaction mixture to extract the product.
-
Separate the ethyl acetate layer using a separatory funnel. The glycerin layer can be recovered and reused for subsequent reactions.
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
-
Comparison of Green Solvents for Thiazole Synthesis
| Solvent | Key Advantages | Typical Reaction Conditions | Reference(s) |
| Water | Non-toxic, inexpensive, non-flammable | Often requires heating or microwave | |
| Glycerin | Recyclable, biodegradable, non-toxic | Room temperature, catalyst-free | [2][21][22][23] |
| PEG-400 | Recyclable, thermally stable, non-toxic | Elevated temperatures (e.g., 100°C) | [4] |
| Deep Eutectic Solvents (e.g., ChCl/Gly) | Biodegradable, low vapor pressure, recyclable | Mild heating (e.g., 85°C) | [23] |
Reusable Nanocatalysts
The use of heterogeneous nanocatalysts offers significant advantages, including high catalytic activity, selectivity, and ease of separation and recyclability, which are key tenets of green chemistry. [5][6][18] Protocol 5: One-Pot, Three-Component Synthesis of Thiazoles using Reusable NiFe₂O₄ Nanoparticles [5][6]
-
Materials:
-
α-halo carbonyl compound: 1 mmol
-
Thiosemicarbazide: 1 mmol
-
Anhydride: 1 mmol
-
NiFe₂O₄ nanoparticles: 5 mg
-
Ethanol:Water (1:1) solvent system
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
External magnet for catalyst separation
-
-
Procedure:
-
To a round-bottom flask, add the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), anhydride (1 mmol), and NiFe₂O₄ nanoparticles (5 mg) in the ethanol:water solvent.
-
Reflux the mixture at 75°C for approximately 60 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. Place a strong magnet against the side of the flask to immobilize the magnetic nanocatalyst.
-
Decant the solution to separate the product from the catalyst.
-
The catalyst can be washed with ethanol, dried, and reused.
-
Isolate the product from the solution by evaporating the solvent and purify by recrystallization.
-
Solvent-Free Synthesis: Mechanochemistry
Mechanochemistry involves conducting chemical reactions in the solid state by grinding or milling, often without the need for a solvent. [24][25][26]This solventless approach is inherently green, eliminating waste and hazards associated with solvents.
Causality of Experimental Choice: This method is chosen for its environmental friendliness (solvent-free), simplicity, and potential for discovering new reaction pathways. The mechanical force provides the energy to overcome activation barriers.
Protocol 6: Mechanochemical Synthesis of Thiazolidinone-Triazole Derivatives [24][25] This protocol describes a solvent-free approach using a mortar and pestle or a ball mill.
-
Materials:
-
(Z)-2-(phenylamino)-5-[2-(prop-2-yn-1-yloxy)benzylidene]thiazol-4(5H)-one: 1 mmol
-
Benzyl azide: 1 mmol
-
Copper source (if needed, e.g., copper vessel or catalytic amount of a copper salt)
-
-
Equipment:
-
Agate mortar and pestle or a mechanical ball mill
-
-
Procedure:
-
Place the solid reactants in the mortar or milling vessel.
-
Grind the mixture vigorously for a specified period (e.g., 30-60 minutes). The reaction progress can be monitored by taking small samples for TLC analysis (dissolved in a suitable solvent).
-
The reaction often goes to completion, yielding the product as a solid powder.
-
The crude product can be purified by washing with a suitable solvent to remove any unreacted starting materials or by column chromatography.
-
Green Chemistry Principles in Thiazole Synthesis
Caption: Interconnection of green synthesis approaches and core principles.
Conclusion
The transition to greener synthetic methodologies is not merely an environmental obligation but a scientific and economic imperative. The protocols and approaches detailed in this guide demonstrate that the synthesis of thiazole compounds can be achieved with high efficiency, reduced waste, and improved safety profiles. By embracing techniques such as microwave and ultrasound assistance, multi-component reactions, green solvents and catalysts, and mechanochemistry, researchers and drug development professionals can significantly diminish the environmental impact of their work while often gaining advantages in terms of speed, yield, and cost-effectiveness. The continued innovation in this field promises a future where the production of these vital heterocyclic compounds aligns with the principles of sustainability.
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- Mechanochemical synthesis of 5‐acetylthiazole: A step toward green and sustainable chemistry. (n.d.). OUCI.
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- A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent. (2022). RSC Publishing.
- Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (n.d.). NIH.
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Scale-up synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate for industrial applications
An Application Note for the Industrial Scale-Up Synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate, a key heterocyclic building block in the pharmaceutical industry. The synthesis is based on the robust and industrially proven Hantzsch thiazole synthesis. This guide delves into the reaction mechanism, provides a detailed step-by-step protocol for large-scale production, discusses critical process parameters for optimization, and outlines essential safety, environmental, and quality control considerations. The protocols and insights are designed for researchers, chemists, and process engineers involved in drug development and manufacturing. Thiazole derivatives are foundational in medicinal chemistry, with applications ranging from antimicrobial to anticancer agents, making a reliable scale-up synthesis of this intermediate highly valuable.[1][2][3][4]
Introduction and Strategic Importance
Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate is a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. The thiazole ring system is a prominent feature in numerous approved drugs, including the antiretroviral Ritonavir and the antifungal Abafungin.[1] Its structural rigidity and ability to participate in hydrogen bonding make it a valuable pharmacophore. The traditional and most reliable method for constructing this ring system is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.[5][6] This application note details an optimized protocol for this synthesis, tailored for industrial-scale production.
The Hantzsch Thiazole Synthesis: Mechanism and Rationale
The synthesis proceeds via the reaction of a thiourea derivative with an α-haloester, in this case, ethyl bromopyruvate. The Hantzsch synthesis is favored for its simplicity, high yields, and the use of readily available starting materials.[5][7]
The reaction mechanism involves two primary stages:
-
S-Alkylation: The sulfur atom of the thiourea acts as a nucleophile, attacking the α-carbon of ethyl bromopyruvate, displacing the bromide ion. This is a classic SN2 reaction that forms an isothiouronium salt intermediate.[7]
-
Cyclization and Dehydration: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl. The subsequent dehydration of the resulting hemiaminal-like intermediate yields the stable aromatic thiazole ring.
Reaction Scheme:
Caption: Hantzsch Thiazole Synthesis Workflow.
Industrial Scale-Up Protocol
This protocol is designed for a 100 L reactor. All operations should be conducted in a well-ventilated area, and personnel must wear appropriate Personal Protective Equipment (PPE).
Equipment and Reagents
| Equipment | Specification |
| Reactor | 100 L Glass-Lined Reactor with overhead stirrer, condenser, and temperature probe |
| Addition Funnel | 20 L pressure-equalizing dropping funnel |
| Filter | Nutsche filter or centrifuge |
| Dryer | Vacuum oven |
| Reagents | CAS Number | Quantity | Molar Eq. | Purity |
| Thiourea | 62-56-6 | 6.09 kg | 1.05 | >99% |
| Ethyl bromopyruvate | 70-23-5 | 15.0 kg | 1.00 | >97% |
| Ethanol | 64-17-5 | 60 L | - | Anhydrous |
| Deionized Water | 7732-18-5 | As needed | - | - |
Step-by-Step Synthesis Procedure
-
Reactor Preparation: Ensure the 100 L reactor is clean and dry. Purge with nitrogen gas.
-
Reagent Charging: Charge the reactor with anhydrous ethanol (60 L) and thiourea (6.09 kg). Begin stirring at 100-150 RPM to form a suspension.
-
Controlled Addition: Slowly add ethyl bromopyruvate (15.0 kg) to the reactor via the dropping funnel over 2-3 hours.
-
Causality: The reaction is exothermic. A slow, controlled addition is critical to maintain the internal temperature between 25-30°C. A temperature spike can lead to side product formation and potential runaway reaction. Use a cooling jacket on the reactor as needed.
-
-
Reaction: Once the addition is complete, heat the mixture to a gentle reflux (approximately 70-75°C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Cooling and Precipitation: After completion, cool the reaction mixture to 0-5°C over 2 hours. The product will precipitate out of the solution.
-
Trustworthiness: A gradual cooling profile is essential for forming larger, purer crystals, which are easier to filter and wash.
-
-
Isolation: Filter the precipitated solid using a Nutsche filter. Wash the filter cake with cold (0-5°C) deionized water (2 x 10 L) to remove any remaining salts and impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is approximately 13-14 kg.
Process Optimization and Data
For a successful and efficient scale-up, several parameters must be carefully controlled.
| Parameter | Optimized Range | Rationale |
| Temperature | 25-30°C (Addition) | Controls exotherm and minimizes side reactions. |
| 70-75°C (Reflux) | Ensures a reasonable reaction rate without degrading the product. | |
| Reaction Time | 4-6 hours | Sufficient time for completion, determined by reaction monitoring. |
| Molar Ratio | 1.05 eq. Thiourea | A slight excess of thiourea ensures the complete consumption of the more expensive ethyl bromopyruvate. |
| Stirring Speed | 100-150 RPM | Maintains a homogeneous suspension without causing excessive shear. |
| Expected Yield | 80-88% | - |
| Purity (by HPLC) | >98% | - |
Safety and Environmental Health (EHS)
Hazard Analysis
-
Ethyl Bromopyruvate (CAS 70-23-5): Corrosive and a lachrymator (causes tearing).[8][9] It can cause severe skin and eye irritation.[9] Inhalation may cause respiratory irritation.[8] Handle only in a well-ventilated area or fume hood.
-
Thiourea (CAS 62-56-6): Harmful if swallowed.[10] Suspected of causing genetic defects and cancer. It is also harmful to aquatic life with long-lasting effects.[10][11]
-
Ethanol (CAS 64-17-5): Flammable liquid and vapor. Keep away from heat and ignition sources.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Impervious gloves (e.g., Butyl rubber).[10]
-
Body Protection: Chemical-resistant lab coat or overalls.
-
Respiratory Protection: Use a respirator with an appropriate vapor cartridge if ventilation is inadequate.
Waste Management
-
Solvent Waste: The ethanol filtrate should be collected and disposed of as hazardous flammable organic waste.
-
Aqueous Waste: The water washes may contain traces of thiourea and should be treated before disposal in accordance with local environmental regulations.
Analytical Quality Control
To ensure the final product meets the required specifications, the following analytical tests are mandatory.
| Analysis | Method | Expected Result |
| Appearance | Visual | Pale yellow to yellow solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Spectra consistent with the structure of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate |
| Purity | HPLC | ≥ 98% |
| Melting Point | Melting Point Apparatus | 150-154 °C |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Overall Process Workflow
The following diagram illustrates the complete manufacturing process from raw material handling to final product packaging.
Caption: Industrial Synthesis Workflow Chart.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Bio-protocol. (2019). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
PubMed. (1996). Synthesis of 2-thiothiazolidine-4-carboxylic acid and its chromatography in rat and human urine. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 2-thioxo-thiazolidine-4-one derivatives.... Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet Thiourea. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]
- Google Patents. (n.d.). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
-
Thermo Fisher Scientific. (2026). SAFETY DATA SHEET - Ethyl 3-bromopyruvate. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate [CAS: 56232-75-8]. Retrieved from [Link]
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
MDPI. (2021). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
-
MDPI. (2016). Ethyl 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Retrieved from [Link]
-
ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]
-
American Chemical Society. (2022). Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents. Retrieved from [Link]
-
ScienceDirect. (n.d.). * Synthesis of l-2-oxothiazolidine-4-carboxylic acid*. Retrieved from [Link]
-
SpringerLink. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-methyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids. Retrieved from [Link]
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Retrieved from [Link]
-
Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
-
PubMed. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and improve your reaction yields.
Core Synthesis Protocol: An Optimized Approach
The synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate is most reliably achieved through a variation of the Hantzsch thiazole synthesis.[1][2] The following protocol is an optimized, one-pot procedure adapted from established methods, utilizing common laboratory reagents.[3]
Experimental Protocol: Step-by-Step Methodology
-
Reagent Preparation:
-
In a 1 L round-bottom flask equipped with a magnetic stirrer, add 500 mL of ethanol.
-
To the ethanol, add ethyl 2-chloroacetoacetate (100 g, 0.61 mol).
-
In a separate beaker, dissolve ammonium dithiocarbamate (70 g, 0.64 mol) in a minimal amount of water and add it to the flask.
-
-
Reaction Execution:
-
Stir the resulting mixture vigorously at room temperature for approximately 5 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (ethyl 2-chloroacetoacetate) is consumed.
-
-
Product Isolation and Crystallization:
-
Once the reaction is complete, cool the reaction flask in an ice bath to 10°C.
-
To induce crystallization, add 500 mL of purified water and 500 mL of hexane to the cooled solution while stirring. A solid precipitate should form.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with purified water and acetone to remove unreacted starting materials and soluble impurities.
-
Dry the purified product under vacuum to obtain Ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate.[3] The resulting compound can often be used in subsequent steps without further purification.[3]
-
Reaction Data Summary
| Parameter | Value | Rationale / Notes |
| Starting Material A | Ethyl 2-chloroacetoacetate | The α-haloketone component required for the Hantzsch synthesis. |
| Starting Material B | Ammonium dithiocarbamate | Provides the thioamide-like functionality for cyclization. |
| Solvent | Ethanol | A polar protic solvent that facilitates the dissolution of reactants and intermediates. |
| Stoichiometry | ~1:1.05 (A:B) | A slight excess of ammonium dithiocarbamate ensures complete consumption of the chloro-ester. |
| Temperature | Room Temperature (~20-25°C) | Sufficient for the reaction to proceed to completion without promoting side reactions. |
| Reaction Time | ~5 hours | Monitor by TLC for completion. |
| Expected Yield | >85% | As reported in optimized procedures.[3] |
Understanding the Reaction: Mechanism and Workflow
The formation of the thiazole ring proceeds through a well-established mechanism. Understanding these steps is critical for troubleshooting. The reaction is an example of the Hantzsch thiazole synthesis, which involves the reaction between an α-haloketone and a thioamide.[1]
Reaction Mechanism
The synthesis involves the initial nucleophilic attack of the sulfur atom from ammonium dithiocarbamate on the electrophilic carbon of ethyl 2-chloroacetoacetate, followed by an intramolecular condensation to form the thiazole ring.[4]
Caption: Reaction mechanism for the synthesis.
Experimental Workflow
The overall laboratory process can be visualized as a sequence of distinct stages, from initial setup to final product analysis.
Caption: Overall experimental workflow diagram.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common problems in a Q&A format.
Q1: My reaction yield is very low, or I isolated no product. What went wrong?
A1: Low or no yield is a common issue that can stem from several factors:
-
Reagent Quality: Ensure your starting materials are pure. Ethyl 2-chloroacetoacetate can degrade over time. Ammonium dithiocarbamate can also be of variable quality. It's advisable to use freshly acquired or properly stored reagents.
-
Incorrect Stoichiometry: A slight excess of ammonium dithiocarbamate is recommended to drive the reaction to completion.[3] Accurately weigh your reagents.
-
Insufficient Reaction Time: While 5 hours is a good guideline, reaction rates can vary. Always monitor the reaction's progress via TLC. If the starting material spot is still prominent, allow the reaction to stir longer, even overnight if necessary.
-
Precipitation Issues: The product is precipitated by adding water and hexane.[3] If the solution is too concentrated or not cooled sufficiently, crystallization may be inefficient. Ensure the reaction mixture is properly cooled to 10°C before adding the water/hexane mixture.
Q2: My final product is discolored and appears impure. How can I fix this?
A2: Discoloration often points to the presence of side products or residual starting materials.
-
Side Reactions: At higher temperatures, polymerization of intermediates can occur, leading to colored, tar-like impurities. Maintaining the reaction at room temperature is crucial.
-
Inadequate Washing: The washing step is critical for purity. Ensure you wash the filtered solid thoroughly with both water (to remove inorganic salts) and a cold organic solvent like acetone or ethanol (to remove organic impurities).
-
Recrystallization: If washing is insufficient, recrystallization is the next step. Ethanol is a suitable solvent for this purpose.[5] Dissolve the impure solid in a minimal amount of hot ethanol and allow it to cool slowly to form pure crystals.
Q3: The reaction seems to have stalled. TLC shows both starting material and product, and the ratio isn't changing. What should I do?
A3: A stalled reaction can be due to poor mixing or solubility issues.
-
Mixing: Ensure the magnetic stirrer is providing vigorous agitation. If some reagents have precipitated, they may not be reacting effectively.
-
Solubility: While ethanol is a good solvent, if your laboratory is particularly cold, the solubility of the dithiocarbamate salt might decrease. Gentle warming to 30-35°C could help, but avoid excessive heat to prevent side reactions.
-
Reagent Addition: For scaled-up reactions, consider adding the ammonium dithiocarbamate solution portion-wise to maintain a good concentration balance and avoid localized high concentrations that might lead to side products.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the Hantzsch synthesis for this compound?
A1: The Hantzsch thiazole synthesis is a classic method for forming thiazole rings.[6] It begins with the sulfur atom of a thioamide (or a related compound like dithiocarbamate) acting as a nucleophile and attacking the α-carbon of an α-haloketone.[4] This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step leads to the formation of the aromatic thiazole ring.[7]
Q2: Can I use ethyl bromoacetoacetate instead of the chloro- version?
A2: Yes. In many Hantzsch syntheses, α-bromoketones are used and are often more reactive than their chloro- counterparts due to bromide being a better leaving group.[8] If using the bromo- version, you may find the reaction proceeds faster, so it is important to monitor it closely by TLC. An alternative approach involves the in-situ bromination of ethyl acetoacetate using N-bromosuccinamide (NBS) followed by the addition of the thiourea derivative.[9]
Q3: What are the key characterization signals I should look for to confirm my product?
A3: To confirm the structure of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate, you should use a combination of spectroscopic methods.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks corresponding to the C=O of the ester (~1715 cm⁻¹), C=S of the thione group, and N-H stretching.[3]
-
¹H NMR Spectroscopy: Expect to see signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group on the thiazole ring, and a signal for the N-H proton.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product (C₇H₉NO₂S₂).
Q4: Are there any specific safety precautions for this reaction?
A4: Standard laboratory safety procedures should be followed.
-
Ethyl 2-chloroacetoacetate is a lachrymator and should be handled in a fume hood.
-
Ammonium dithiocarbamate can be an irritant.
-
Solvents like ethanol and hexane are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.).
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC - NIH.
- Hantzsch thiazole synthesis. (n.d.). ResearchGate.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. (n.d.). MDPI.
- Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. (n.d.). ResearchGate.
- KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. (n.d.). Google Patents.
- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). MDPI.
-
2-BENZO[6][10]DIOXOL-5-YL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis. (n.d.). ChemicalBook. Retrieved from ChemicalBook.
- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.). Google Patents.
- Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.
- Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube.
- Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. (n.d.). ResearchGate.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). ResearchGate.
- Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. (n.d.). Asian Journal of Green Chemistry.
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). NIH.
- synthesis of thiazoles. (2019). YouTube.
- CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate. (n.d.). Google Patents.
- Derivatives from Thiazole Derivative. (2021). ResearchGate.
- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). ResearchGate.
- Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate | 56232-75-8. (n.d.). Sigma-Aldrich.
- Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216. (n.d.). PubChem.
- Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002). ResearchGate.
- Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.
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- 4. youtube.com [youtube.com]
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- 6. archives.ijper.org [archives.ijper.org]
- 7. youtube.com [youtube.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Purification techniques for Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a dedicated resource for the purification of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the common challenges encountered during the isolation and purification of this crucial heterocyclic building block.
Troubleshooting Guide: From Crude to Pure
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind each recommended step.
Question 1: My final yield is significantly lower than expected after recrystallization. What are the common causes for product loss?
Answer: Low recovery from recrystallization is a frequent issue. The primary causes are typically related to solvent choice and handling technique.
-
Sub-optimal Solvent Selection: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. If the compound is too soluble at room temperature, a significant portion will remain in the mother liquor upon cooling. Conversely, if it is not soluble enough at the solvent's boiling point, you may use an excessively large volume of solvent, leading to greater losses.
-
Premature Crystallization: If the hot, saturated solution is cooled too rapidly, or if filtration of insoluble impurities is too slow, the product can crash out on the filter paper or in the funnel, making recovery difficult.
-
Excessive Washing: Washing the filtered crystals with too much cold solvent, or with a solvent in which the compound has moderate solubility even when cold, can dissolve a portion of your purified product.
Troubleshooting Steps:
-
Solvent System Optimization: Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures with water/hexanes) to find the ideal system.
-
Ensure Complete Dissolution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.
-
Prevent Premature Crystallization: Preheat your filtration apparatus (funnel, filter flask) before filtering the hot solution to remove insoluble impurities. This prevents a sudden temperature drop.
-
Controlled Cooling: Allow the hot filtrate to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal formation. Rapid cooling can trap impurities within the crystal lattice.
-
Minimal Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away residual mother liquor without dissolving the product.
Question 2: I've performed column chromatography, but my fractions are still impure, or the product is co-eluting with an impurity. How can I improve separation?
Answer: Poor separation in column chromatography points to issues with the stationary phase (silica gel) or, more commonly, the mobile phase (eluent system). When the product and impurities have similar polarities, achieving baseline separation can be challenging.[1]
-
Inappropriate Solvent Polarity: If the eluent is too polar, all compounds will travel quickly down the column with little separation (low resolution). If it's not polar enough, the compounds may not move at all or will elute very slowly, leading to broad, diffuse bands.
-
Column Overloading: Applying too much crude material to the column relative to the amount of silica gel will exceed the column's separation capacity, resulting in overlapping bands.
-
Poor Column Packing: Channels or cracks in the silica gel bed create pathways for the sample to travel through without interacting properly with the stationary phase, leading to streaking and poor separation.
Troubleshooting Steps:
-
Fine-Tune the Eluent System: Use Thin-Layer Chromatography (TLC) to systematically test different solvent systems. Aim for an Rf value of ~0.3-0.4 for the target compound. If separation is poor, try a different solvent combination (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind on the column.
-
Reduce the Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used. For difficult separations, use a lower ratio (e.g., 1:100).
-
Proper Packing Technique: Ensure the silica gel is packed into a uniform, homogenous bed without any air bubbles or cracks. A "slurry packing" method is often most effective.
Question 3: My purified compound is a yellow solid, but the literature reports it as a different color. Does this indicate an impurity?
Answer: Not necessarily, but it warrants investigation. The color of a chemical can be influenced by trace impurities, often highly conjugated species that absorb visible light, which may not be easily detectable by other means like NMR if present in very small quantities.
-
Oxidation/Degradation: Thioxo compounds can be susceptible to oxidation. The product's storage temperature is often recommended as refrigerator-level, suggesting potential instability.
-
Residual Starting Materials or Side-Products: The synthesis of thiazole derivatives can sometimes result in colored byproducts.[1]
-
Solvent Adducts: In some cases, solvent molecules can become trapped in the crystal lattice, which might affect the color.
Troubleshooting Steps:
-
Purity Re-evaluation: Use multiple analytical techniques to confirm purity. High-Performance Liquid Chromatography (HPLC) is particularly sensitive for detecting minor impurities.
-
Second Purification Pass: If purity is questionable, perform a second purification step. For example, if the initial purification was recrystallization, follow up with a silica gel plug or a short column to remove baseline impurities.
-
Decolorizing Carbon: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Use it sparingly, as it can also adsorb the desired product. Filter the hot solution through celite to remove the carbon before cooling.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate? The two most effective and commonly cited methods for purifying solid thiazole derivatives are recrystallization and flash column chromatography.[1][2] Recrystallization is often preferred for its simplicity and scalability when a suitable solvent is found. Column chromatography is invaluable for separating the target compound from impurities with similar solubility characteristics.
Q2: What are the likely impurities I might find in my crude product? Impurities typically consist of unreacted starting materials (e.g., ethyl bromopyruvate, thiourea derivatives) or side-products formed during the cyclization reaction. The presence of these can complicate purification, especially if their polarities are close to that of the desired product.[1]
Q3: How should I store the purified compound? Given its structure, Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate should be stored in a cool, dark, and dry environment. Commercial suppliers recommend refrigeration, which suggests that long-term storage at room temperature may lead to degradation.
Q4: How can I definitively assess the purity of my final product? A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. The purified sample should show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <2 °C). Impurities tend to depress and broaden the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities if their characteristic peaks are known and resolved.
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and is one of the most accurate methods for determining purity levels, often expressed as a percentage of the total peak area.
Data & Protocols
Purification Parameters Summary
| Parameter | Recrystallization | Flash Column Chromatography |
| Primary Use Case | Removing impurities with significantly different solubility profiles. Good for high-volume purification. | Separating compounds with similar polarities. Ideal for difficult-to-separate mixtures. |
| Typical Solvents | Ethanol, n-Butanol, Isopropanol, Acetonitrile, Ethyl Acetate.[2][3] | Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., starting at 9:1, increasing to 7:3). |
| Key Indicator | Formation of well-defined crystals upon cooling. | Target compound Rf of ~0.3-0.4 on TLC using the selected eluent. |
| Throughput | High | Low to Medium |
| Purity Check | Melting Point, TLC | TLC analysis of fractions |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of the crude solid. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves readily, the solvent is too polar. If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves when hot but not when cold, you have found a suitable solvent.
-
Dissolution: Place the crude Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Using TLC, identify a solvent system (e.g., 8:2 Hexane:Ethyl Acetate) that provides good separation and gives the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a stain.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate.
Visual Workflow: Troubleshooting Purification
The following diagram outlines a logical workflow for selecting a purification strategy based on the initial state of the crude product.
Caption: Troubleshooting workflow for purification.
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
-
Ivy Fine Chemicals. (n.d.). Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate. Retrieved from [Link]
- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
- Google Patents. (2015). CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate.
Sources
Common side products in Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate synthesis and their removal
Welcome to the Technical Support Center for the synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic process. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the synthesis, structure, and common challenges.
Q1: What am I actually synthesizing? Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate or Ethyl 2-aminothiazole-4-carboxylate?
This is a critical and common point of confusion that stems from tautomerism. The product you are synthesizing can be represented by two tautomeric forms: the 2-amino-1,3-thiazole form and the 2-imino-2,3-dihydrothiazole (or its 2-thioxo tautomer) form.
-
Ethyl 2-amino-1,3-thiazole-4-carboxylate : This is the aromatic and generally more stable tautomer. The delocalization of electrons within the thiazole ring provides significant thermodynamic stability. Most literature and product catalogs will refer to the compound by this name[1][2].
-
Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate : This name refers to a less stable tautomer. While the reaction proceeds through an imino intermediate, the final isolated product predominantly exists as the aromatic 2-amino form.
Q2: What is the fundamental reaction mechanism for this synthesis?
The synthesis is a classic example of the Hantzsch Thiazole Synthesis , first described in 1887[3]. It involves the condensation reaction between a thioamide (in this case, thiourea) and an α-halocarbonyl compound (typically ethyl bromopyruvate or ethyl chloroacetate)[4][5].
The mechanism proceeds in three key stages:
-
S-Alkylation : The sulfur atom of thiourea, acting as a potent nucleophile, attacks the α-carbon of the ethyl haloacetate, displacing the halide ion. This forms an S-alkylated isothiourea intermediate[4].
-
Intramolecular Cyclization : The nitrogen atom of the isothiourea intermediate then performs a nucleophilic attack on the ketone carbonyl carbon, forming a five-membered ring.
-
Dehydration : The resulting tetrahedral intermediate readily eliminates a molecule of water to form the final, stable aromatic thiazole ring[4][5].
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.
Q3: What are the most common side products I should expect?
While the Hantzsch synthesis is generally robust, side reactions can occur, impacting yield and purity. The most significant side product depends on the specific α-halocarbonyl reagent used. When using ethyl chloroacetate , a common and less expensive alternative to ethyl bromopyruvate, the formation of 2-iminothiazolidin-4-one (pseudothiohydantoin) is a major competing reaction[6].
Other potential impurities include:
-
Unreacted Starting Materials : Thiourea and ethyl chloroacetate/bromopyruvate.
-
Hydrolysis Products : If water is present, particularly under prolonged heating, ethyl chloroacetate can hydrolyze to chloroacetic acid[7].
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem 1: My final product is impure. What is the major contaminant and why does it form?
Answer: If you are using ethyl chloroacetate as your starting material, the most probable significant side product is 2-iminothiazolidin-4-one (pseudothiohydantoin) .
The formation of this side product arises from a competing reaction pathway. While both the desired thiazole synthesis and the side reaction begin with the S-alkylation of thiourea, the subsequent cyclization step differs.
-
Desired Pathway (Hantzsch) : The nitrogen attacks the ester's carbonyl-like carbon (from the pyruvate moiety if using ethyl bromopyruvate) or the carbon that will become C5 of the ring.
-
Side Pathway (Pseudothiohydantoin) : The nitrogen attacks the ester's carbonyl carbon. This intramolecular acylation is particularly favorable with ethyl chloroacetate, leading to the formation of a five-membered thiazolidinone ring instead of the thiazole[6].
Caption: Figure 2: Competing Pathways in Synthesis.
Data Presentation: Product vs. Side Product
| Property | Ethyl 2-aminothiazole-4-carboxylate (Desired Product) | 2-Iminothiazolidin-4-one (Side Product) |
| Molecular Weight | 172.20 g/mol | 116.14 g/mol |
| Melting Point | 177-181 °C | ~255-258 °C (decomposes)[6] |
| Appearance | Pale yellow or off-white solid[2][8] | Crystalline solid |
| Solubility (Ethanol) | Soluble in hot ethanol, less soluble in cold[8][9] | Sparingly soluble in cold ethanol |
| Solubility (Water) | Sparingly soluble | Soluble in hot water[6] |
Problem 2: How can I effectively remove pseudothiohydantoin and other impurities?
Answer: A combination of a proper aqueous workup followed by recrystallization is typically sufficient to obtain a high-purity product.
Caption: Figure 3: General Purification Workflow.
Experimental Protocol 1: Purification by Aqueous Workup and Recrystallization
This protocol is highly effective for removing water-soluble impurities like unreacted thiourea salts and for separating the desired product from pseudothiohydantoin based on their differential solubility in ethanol.
-
Reaction Quench & Neutralization :
-
Once the reaction is complete (monitored by TLC), cool the reaction vessel to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 10 volumes relative to the reaction solvent).
-
While stirring, slowly add a base (e.g., 2M NaOH solution or solid sodium carbonate) until the pH of the aqueous solution is basic (pH 9-10)[8][10]. This neutralizes the hydrohalide salt of your product, causing it to precipitate.
-
-
Isolation of Crude Product :
-
Stir the slurry for 15-30 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any remaining water-soluble impurities.
-
-
Recrystallization :
-
Transfer the crude, damp solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. You may need to heat the mixture to reflux[8][9]. The desired product is significantly more soluble in hot ethanol than the pseudothiohydantoin side product.
-
If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol.
-
-
Drying :
-
Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Problem 3: My yield is very low. What are the common causes?
Answer: Low yields in a Hantzsch synthesis can often be traced back to reaction conditions, reagent quality, or workup procedures.
-
Dominance of Side Reactions : As discussed, if conditions favor the formation of pseudothiohydantoin (e.g., when using ethyl chloroacetate), the yield of the desired thiazole will inherently decrease. Using ethyl bromopyruvate is often more efficient and selective for the desired product as the ketone-like carbonyl is more reactive, favoring the correct cyclization[8][11].
-
Incomplete Reaction : Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). Common eluent systems are ethyl acetate/petroleum ether or ethyl acetate/hexanes[8]. If the reaction stalls, extending the reaction time or slightly increasing the temperature may be necessary.
-
Hydrolysis of Reagents : The presence of water can lead to the hydrolysis of the ethyl haloacetate, reducing the amount available for the reaction[7]. Ensure you are using dry solvents and reagents.
-
Suboptimal Temperature : The reaction typically requires heating (e.g., refluxing in ethanol, ~70-80 °C) to proceed at a reasonable rate[11]. However, excessive heat for prolonged periods can promote decomposition or side reactions.
-
Mechanical Loss : Significant product can be lost during transfers and filtration. Ensure quantitative transfers and be mindful not to use excessive solvent during recrystallization, as this will reduce the recovery of your product.
References
- CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.
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Allen, C. F. H., and VanAllan, J. A. Pseudothiohydantoin. Organic Syntheses, Coll. Vol. 3, p.765 (1955); Vol. 26, p.92 (1946). [Link]
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Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Maslivtseva, A. A., et al. (2019). Facile regiodivergent synthesis of spiro pyrrole-substituted pseudothiohydantoins and thiohydantoins via reaction of [e]-fused 1H-pyrrole-2,3-diones with thiourea. Beilstein Journal of Organic Chemistry, 15, 2697–2705. [Link]
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Errayes, A., et al. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry. [Link]
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Martínez, R., et al. (2003). Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. ARKIVOC. [Link]
-
Toldy, L., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Toldy, L., et al. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 101-105. [Link]
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Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. Chem Help ASAP (YouTube). [Link]
-
Wang, Y., et al. (2012). Catalytic synthesis of ethyl chloroacetate by reactive distillation. Advanced Materials Research. [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]
-
Aslam, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 114. [Link]
-
Degree of hydrolysis of ethyl chloroacetate as determined with the analytical method. ResearchGate. [Link]
- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
Li, J-T., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Heterocyclic Chemistry. [Link]
-
Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group Meeting, Princeton University. [Link]
-
Gwarzo, N. S., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2868–2878. [Link]
-
General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. [Link]
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Ethyl 2-aminothiazole-4-carboxylate. Georganics. [Link]
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Ethyl 2-aminothiazole-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
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Ethyl 2-aminothiazole-4-carboxylate hydrobromide. PubChem, National Center for Biotechnology Information. [Link]
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Kumar, A., & Maurya, R. A. (2008). Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. Synlett, 2008(6), 883-885. [Link]
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Gawroński, J., et al. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 26(6), 1693. [Link]
-
The proposed mechanism for the formation of thiourea. ResearchGate. [Link]
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Optimizing reaction conditions for the synthesis of thiazole derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of thiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these vital heterocyclic compounds. Thiazoles are a cornerstone in pharmaceutical development, appearing in drugs with applications ranging from antimicrobial to anticancer agents.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity in your synthetic endeavors.
Section 1: The Hantzsch Thiazole Synthesis - Troubleshooting & FAQs
The Hantzsch synthesis, first described in 1887, remains the most prevalent method for constructing the thiazole ring.[3][4] It involves the condensation of an α-haloketone with a thioamide (or a related compound like thiourea).[5][6] While robust, this reaction is not without its challenges.
Q1: My reaction yield is low or I'm recovering only starting materials. What are the primary causes?
A1: Low conversion is a common issue that can typically be traced back to three main areas: starting material integrity, reaction conditions, or insufficient activation energy.
-
Causality & Explanation: The Hantzsch synthesis begins with a nucleophilic attack (SN2 reaction) of the thioamide's sulfur atom on the α-haloketone.[6][7] If either reactant is degraded or if the reaction conditions do not favor this initial step, the entire synthesis will fail. Subsequent cyclization and dehydration steps also require specific conditions to proceed efficiently.[8]
-
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
α-Haloketones: These can be lachrymatory and unstable. Check for decomposition (discoloration). Purity can be confirmed by ¹H NMR or TLC. If necessary, purify by recrystallization or chromatography before use.
-
Thioamides/Thioureas: Ensure they are dry and free of contaminants. Some thioamides can be sensitive to moisture or air.
-
-
Assess Reaction Temperature: Many Hantzsch syntheses require heating to overcome the activation energy for cyclization and dehydration.[8] If you are running the reaction at room temperature, a low yield may indicate the need for thermal input. Refluxing in a suitable solvent like ethanol is a common starting point.[7]
-
Check Your Solvent: The choice of solvent is critical. Protic solvents like ethanol or methanol are often used and can facilitate the reaction.[7][9] In some cases, aprotic polar solvents like DMF may be beneficial, but solvent screening is key.[9]
-
Consider a Catalyst/Base: While some variations are catalyst-free, the addition of a mild, non-nucleophilic base like potassium bicarbonate (KHCO₃) or triethylamine (Et₃N) can be beneficial.[4][9] The base neutralizes the HX acid formed during the reaction, which can prevent side reactions or degradation of acid-sensitive functional groups.
-
Q2: My TLC/NMR shows multiple spots, indicating significant side products. How can I improve selectivity?
A2: Side product formation often arises from the reactivity of the starting materials and intermediates. The most common issues are self-condensation, dehalogenation of the α-haloketone, or formation of reaction isomers.
-
Causality & Explanation: The α-haloketone is electrophilic at two sites (the carbonyl carbon and the α-carbon), and the thioamide is nucleophilic at both sulfur and nitrogen. This dual reactivity can lead to undesired pathways. For instance, strong bases can deprotonate the α-haloketone, leading to self-condensation (a Darzens or Favorskii-type reaction).
-
Troubleshooting Steps:
-
Control Basicity: If using a base, ensure it is mild. Strong bases should be avoided. Using a stoichiometric amount of a weak base like sodium acetate is often sufficient.[9]
-
Control Temperature: Overheating can promote decomposition and side reactions.[10] Monitor the reaction progress by TLC to determine the optimal heating time and avoid prolonged exposure to high temperatures after the product has formed.
-
Order of Addition: Adding the α-haloketone slowly to the solution of the thioamide can help minimize its self-condensation by keeping its instantaneous concentration low.
-
Q3: I am using an N-substituted thiourea and getting a mixture of isomers. How can I control the regioselectivity?
A3: This is a classic challenge in Hantzsch synthesis. The formation of either 2-(N-substituted amino)thiazoles or 3-substituted 2-imino-2,3-dihydrothiazoles is highly dependent on the reaction's pH.[11][12]
-
Causality & Explanation: The ambident nucleophilicity of the N-substituted thiourea allows for two possible cyclization pathways after the initial S-alkylation. The reaction medium dictates which nitrogen atom (the substituted or unsubstituted one) acts as the primary nucleophile for the ring-closing step.
-
Troubleshooting Steps:
-
For 2-(N-substituted amino)thiazoles: Perform the reaction in a neutral solvent like ethanol or isopropanol. This pathway is generally favored under neutral or slightly basic conditions.[11][12]
-
For 3-substituted 2-imino-2,3-dihydrothiazoles: Conduct the synthesis under acidic conditions . Adding an acid like HCl in ethanol can promote the formation of this isomer. The specific acid, temperature, and substrate all influence the final ratio of products.[11][12]
-
Section 2: Alternative & Advanced Synthesis Strategies
While the Hantzsch synthesis is a workhorse, other methods are better suited for specific substitution patterns or functional groups.
Q4: When should I use the Cook-Heilbron synthesis instead of the Hantzsch method?
A4: The Cook-Heilbron synthesis is the preferred method for preparing 5-aminothiazoles .[13][14]
-
Causality & Explanation: This reaction utilizes an α-aminonitrile as a key starting material, which directly installs the amine group at the C5 position of the thiazole ring.[13] It reacts with reagents like carbon disulfide, dithioacids, or isothiocyanates under very mild, often room-temperature conditions.[14][15] Attempting to synthesize 5-aminothiazoles via a Hantzsch approach is often difficult due to the unavailability or instability of the required α-halo-α-aminoketone precursors.
Q5: My palladium-catalyzed C-H arylation of a thiazole ring is slow and requires high catalyst loading. Why is this happening?
A5: The sulfur atom in the thiazole ring is a known poison for many transition metal catalysts, especially palladium.
-
Causality & Explanation: The lone pair of electrons on the thiazole's sulfur atom can coordinate strongly to the palladium metal center.[11] This coordination blocks the catalyst's open sites, inhibiting its catalytic activity and leading to a sluggish or failed reaction.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: This is often the most straightforward solution. A higher concentration of the catalyst can compensate for the portion that is deactivated by sulfur coordination.[11]
-
Ligand Selection: Experiment with different phosphine ligands or N-heterocyclic carbene (NHC) ligands. Some ligand systems can render the palladium center less susceptible to sulfur poisoning.
-
Alternative Catalysts: Consider catalyst systems known for their higher tolerance to sulfur, such as certain nickel or copper catalysts, depending on the specific transformation.[16]
-
Section 3: Purification and Characterization
Q6: What are the most effective methods for purifying my final thiazole derivative?
A6: The purification strategy depends on the physical properties of your compound and the nature of the impurities.
-
Recrystallization: This is the ideal method for solid products with good purity (>90%). Common solvents include ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/hexanes.[10] The high aromaticity and stability of the thiazole ring often lead to crystalline products.
-
Column Chromatography: For liquid products or for removing closely related side products from solids, silica gel column chromatography is the standard choice.[10] A gradient elution starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Acid/Base Wash: If your product is a 2-aminothiazole, it will have a basic nitrogen atom. During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove non-basic organic impurities. The product can then be recovered by basifying the aqueous layer and extracting.
Data Summary Tables
Table 1: Solvent & Base Selection in Thiazole Synthesis
| Synthesis Type | Common Solvents | Common Bases | Rationale & Notes |
| Hantzsch Synthesis | Ethanol, Methanol, Dioxane, DMF, THF/DMF[9] | Triethylamine (Et₃N), Sodium Acetate (NaOAc), Pyridine, KHCO₃ | Ethanol is a common, effective, and green choice. Bases neutralize the acid byproduct. The best efficiency in one study was found with THF/DMF and Et₃N.[9] |
| Modified Gewald | Trifluoroethanol, Ethanol, Chlorobenzene | Triethylamine (Et₃N) | Trifluoroethanol often shows superior results due to its high polarity and slightly acidic nature, which aids in reactant solubility.[17] |
| Cook-Heilbron | Aqueous conditions, Ethanol | Often base-free | This reaction is known for proceeding under very mild, often neutral conditions at room temperature.[13] |
Experimental Protocols & Diagrams
Protocol: General Procedure for Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from established laboratory procedures and serves as a representative example.[7]
-
Preparation: In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 eq) and thiourea (7.5 mmol, 1.5 eq).
-
Solvent Addition: Add methanol or ethanol (5 mL) and a magnetic stir bar.
-
Reaction: Heat the mixture with stirring on a hot plate set to a gentle reflux (around 80-100°C) for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing a cold 5% aqueous solution of a mild base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (20 mL). Stirring will neutralize the solution and precipitate the product.[7]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold water to remove any inorganic salts and excess thiourea.
-
Drying: Allow the collected solid to air-dry on a watch glass. The product is often pure enough for characterization, but can be further purified by recrystallization from ethanol if needed.[7]
Diagrams
Caption: Key steps of the Hantzsch thiazole synthesis mechanism.
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- 17. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
Hantzsch Thiazole Synthesis: A Technical Troubleshooting Guide for Researchers
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this fundamental reaction. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-proven insights to help you navigate common experimental hurdles and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis, and how can understanding it help in troubleshooting?
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[1][2] A thorough understanding of its multi-step mechanism is crucial for diagnosing and resolving issues. The process generally proceeds as follows:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being highly nucleophilic, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction.[2][3]
-
Intermediate Formation: This initial step forms a key intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular attack on the ketone's carbonyl carbon.[2]
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the thiazole ring.[4]
Understanding this pathway helps in identifying potential side reactions and points of failure. For instance, a failure in the initial SN2 reaction could be due to poor nucleophilicity of the thioamide or a sterically hindered α-haloketone.
Troubleshooting Common Issues
Low or No Product Yield
Q2: I'm experiencing very low to no yield of my desired thiazole. What are the most common causes and how can I address them?
Low yields are a frequent frustration in the Hantzsch synthesis. The root cause often lies in one or more of the following factors:
-
Suboptimal Temperature: This reaction often requires heating to proceed efficiently.[5] For example, the reaction between 2-bromoacetophenone and thiourea in methanol can be effectively heated at 100°C for 30 minutes.[2][5] If you are not observing product formation, ensure your reaction temperature is adequate. Modern variations of this synthesis have successfully employed microwave irradiation to significantly reduce reaction times and, in many cases, improve yields.[6]
-
Improper Solvent Selection: The choice of solvent is critical. While alcohols like methanol and ethanol are commonly used, other solvents such as water, 1-butanol, and 2-propanol have also been used with success, sometimes in mixtures.[5][7] In some instances, solvent-free conditions have been reported to increase reaction rates and yields.[8][9]
-
Reagent Purity: The purity of your starting materials, the α-haloketone and the thioamide, is paramount. Impurities can lead to unwanted side reactions and a decrease in the yield of the desired product.[5] If you suspect impure reagents, consider purification by recrystallization or distillation before use.
-
Catalyst Issues: While the traditional Hantzsch synthesis may not require a catalyst, modern adaptations often utilize one to enhance efficiency. Catalysts like silica-supported tungstosilisic acid have demonstrated the ability to produce high yields (79-90%).[8][10] If you are using a catalyst, verify its activity and ensure it is being used in the correct stoichiometric amount.
Formation of Side Products and Isomers
Q3: My reaction is producing a mixture of products, including an unexpected isomer. How can I improve the regioselectivity?
The formation of byproducts is a common reason for low yields.[5] When N-monosubstituted thioureas are used, the condensation with α-haloketones can potentially result in two different regioisomers.
-
Controlling Regioselectivity: The reaction conditions play a crucial role in determining the isomeric outcome. In neutral solvents, the reaction typically yields 2-(N-substituted amino)thiazoles exclusively.[5] However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[11] To favor the formation of the 2-imino isomer, conducting the reaction in a mixture of 10M HCl and ethanol (1:2) at 80°C for 20 minutes has been shown to be effective.[11]
Workflow and Purification Challenges
Q4: What is a reliable, step-by-step protocol for a standard Hantzsch synthesis and subsequent purification?
Here is a general laboratory procedure for the synthesis of 2-amino-4-phenylthiazole, which can be adapted for other substrates.
Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole
-
Reaction Setup: In a suitable reaction vessel, combine 2-bromoacetophenone and thiourea.[2] A slight excess of thiourea is often used.[3]
-
Solvent Addition: Add methanol as the solvent.[2]
-
Heating: Heat the mixture with stirring. A temperature of around 100°C for 30 minutes is a good starting point.[2]
-
Cooling: After the reaction is complete, remove the heat source and allow the solution to cool to room temperature.[2]
-
Precipitation: Pour the reaction mixture into a beaker containing a weak base solution, such as 5% sodium carbonate, and swirl to mix.[2][3] This will neutralize the initially formed HBr salt of the product, causing the free thiazole to precipitate.[3]
-
Isolation: Collect the solid product by filtration using a Buchner funnel.[2]
-
Washing and Drying: Wash the filter cake with water to remove any remaining impurities and the excess thiourea, which is water-soluble.[2][3] Allow the collected solid to air dry.
Purification: For many simple thiazoles, the product that precipitates upon neutralization is often pure enough for characterization.[2] However, if further purification is required, silica gel chromatography can be employed.[4]
Visualizing the Process
To aid in understanding the reaction and troubleshooting logic, the following diagrams are provided.
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Caption: A troubleshooting flowchart for low yield in Hantzsch synthesis.
Data Summary for Optimization
For a quick reference, the following table summarizes the impact of various solvents on the Hantzsch synthesis, as reported in the literature.
| Solvent | Temperature | Outcome | Reference |
| Methanol | Reflux | Commonly used, good yields | [5] |
| Ethanol | Reflux | Effective, often used | [7] |
| Water | Reflux | Can be effective | [7] |
| 1-Butanol | Reflux | Reaction proceeds smoothly | [7] |
| 2-Propanol | Reflux | Reaction proceeds smoothly | [7] |
| Solvent-free | Varies | Can enhance rates and yields | [8][9] |
References
- Optimizing Hantzsch thiazole synthesis reaction conditions. Benchchem.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
- Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. NIH.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry.
- Hantzsch Thiazole Synthesis. SynArchive.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- Hantzsch Thiazole Synthesis 2010. Scribd.
- Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate.
- Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate.
- Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH.
- Thiazole synthesis. Organic Chemistry Portal.
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- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Isolating Thiazole Compounds with Column Chromatography
Welcome to the technical support center for the chromatographic purification of thiazole-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by the thiazole moiety during isolation. The inherent basicity of the thiazole nitrogen and the diverse polarity of its derivatives require a nuanced approach to method development.
This document moves beyond generic protocols to provide a logical framework for selecting parameters and troubleshooting common issues. We will explore the causality behind chromatographic phenomena, ensuring you can adapt these principles to your specific molecule.
Part 1: Foundational Parameter Selection
Choosing the correct stationary and mobile phase is the most critical decision in developing a separation method. The selection process is not arbitrary; it is dictated by the physicochemical properties of your target thiazole derivative.
Choosing Your Battlefield: The Stationary Phase
The primary factor governing stationary phase selection is the overall polarity of your thiazole compound.
-
Reversed-Phase (RP) - The Workhorse: For most thiazole derivatives of intermediate polarity, reversed-phase chromatography is the recommended starting point.[1][2] A nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. Hydrophobic interactions dominate, meaning more non-polar compounds are retained longer.
-
Why it works for thiazoles: It is robust, reproducible, and effectively separates compounds based on differences in hydrophobicity conferred by various substituents on the thiazole ring.[3]
-
Expert Tip: Always start with a C18 column as it provides the highest hydrophobicity and retention among standard alkyl phases.[4] If your compound elutes too late, even with high organic content in the mobile phase, consider switching to a shorter chain C8 phase.
-
-
Normal-Phase (NP) - The Classic Approach: This mode uses a polar stationary phase (most commonly silica gel) and a non-polar mobile phase.[5] Separation is governed by polar interactions (hydrogen bonding, dipole-dipole). More polar compounds are retained longer.[6]
-
Why it works for thiazoles: The lone pairs on the thiazole's nitrogen and sulfur atoms can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This is particularly useful for separating isomers where the accessibility of these heteroatoms differs.
-
Expert Tip: Unmodified silica can lead to peak tailing for basic compounds like many thiazoles due to strong, sometimes irreversible, interactions. Consider using deactivated silica or adding a basic modifier (e.g., triethylamine) to the mobile phase to mitigate this.[7]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC) - For Polar Analogs: HILIC is the go-to technique for very polar thiazole derivatives that are poorly retained in reversed-phase mode.[8][9] It uses a polar stationary phase (similar to NP) but with a reversed-phase-like mobile phase (high organic with a small amount of aqueous solvent).[10] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the stationary phase surface.[10][11]
-
Why it's necessary: If your thiazole has multiple polar functional groups (e.g., hydroxyls, carboxyls, amines), it will likely elute in the void volume on a C18 column. HILIC provides the necessary retention for these molecules.[8]
-
-
Chiral Stationary Phases (CSPs) - For Enantiomers: If your thiazole is chiral, you must use a CSP to separate the enantiomers. These phases create diastereomeric complexes with the enantiomers, leading to different retention times.[12]
-
Common Choices: Macrocyclic glycopeptide (e.g., teicoplanin, vancomycin) and polysaccharide-based (e.g., derivatized amylose, cellulose) CSPs are highly effective for a wide range of azole compounds, including thiazoles.[13][14] Separation can be achieved in normal-phase, reversed-phase, or polar organic modes.[13][14]
-
| Stationary Phase Type | Primary Interaction | Best For... | Common Thiazole Application |
| Reversed-Phase (C18, C8) | Hydrophobic | Non-polar to moderately polar compounds | General purpose purification of substituted thiazoles. |
| Normal-Phase (Silica) | Polar (Adsorption) | Isomer separation; less polar compounds | Thiazoles with non-polar substituents; separation of regioisomers. |
| HILIC | Partitioning | Highly polar, hydrophilic compounds | Thiazole-amino acids, thiazole-carboxylic acids. |
| Chiral (e.g., Polysaccharide) | Chiral Recognition | Enantiomers | Separating racemic mixtures of pharmacologically active thiazoles. |
Fine-Tuning the Separation: The Mobile Phase
The mobile phase dictates how strongly your compound interacts with the stationary phase. Its optimization is key to achieving good resolution.[15][16]
-
For Reversed-Phase:
-
Solvents: Typically a mixture of water and a miscible organic solvent like Acetonitrile (ACN) or Methanol (MeOH).[1][15]
-
Elution: Increasing the organic solvent percentage decreases retention.[17]
-
Expert Tip (Selectivity): ACN and MeOH have different solvent properties. If two peaks are co-eluting with a Water/ACN gradient, switching to a Water/MeOH gradient can alter the selectivity and improve the separation.[17]
-
pH Control: The thiazole nitrogen is basic. The pH of the mobile phase can control its ionization state. Adding a modifier like formic acid or acetic acid (typically 0.1%) can protonate the thiazole, leading to more consistent retention times and improved peak shape.[2][17] For LC-MS applications, formic acid is preferred.[2]
-
-
For Normal-Phase:
-
Solvents: A mixture of a non-polar solvent (e.g., Hexane, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Isopropanol).[5]
-
Elution: Increasing the percentage of the polar solvent decreases retention (increases elution strength).[5]
-
Expert Tip (Modifiers): For basic thiazoles that exhibit peak tailing on silica, adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia (in methanol) to the mobile phase can dramatically improve peak symmetry by competing with the analyte for active sites on the silica.
-
-
For HILIC:
Part 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of thiazole compounds in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My basic thiazole compound is showing severe peak tailing on a silica gel column. What is happening and how do I fix it?
A: This is a classic problem caused by secondary interactions. The lone pair on the thiazole's nitrogen (a Lewis base) interacts strongly with acidic silanol groups (Si-OH) on the silica surface. This strong interaction leads to uneven elution and tailed peaks.
-
Immediate Solution: Add a competitive base to your mobile phase. A small amount (0.1-1%) of triethylamine (TEA) or a 10% solution of ammonium hydroxide in methanol will compete with your thiazole for the acidic silanol sites, resulting in a more symmetrical peak shape.
-
Alternative Stationary Phases: If modifiers are not desired, consider using a different stationary phase like alumina, which is less acidic than silica, or a deactivated (end-capped) silica column.[18] For preparative work, florisil can also be an option.[18]
Q2: I am trying to purify a thiazole derivative using reversed-phase HPLC (C18 column), but it elutes almost immediately with the solvent front. What should I do?
A: Your compound is too polar for standard reversed-phase conditions and is not being retained.
-
Solution 1 (Mobile Phase): Your first step should be to increase the mobile phase polarity by running a 100% aqueous mobile phase (with an appropriate buffer or acid modifier for peak shape). If retention is still insufficient, your compound is a candidate for HILIC.
-
Solution 2 (Switch Mode): Switch to a HILIC column.[8] This technique is specifically designed to retain and separate very polar compounds that are unretained by RP-HPLC.[10][11] A typical starting mobile phase would be 95:5 Acetonitrile:Water (with buffer).
Q3: My reaction produced two thiazole regioisomers. They are co-eluting on my C18 column. How can I separate them?
A: Co-elution means you lack selectivity for the two isomers under your current conditions. You need to change a parameter that allows the column to differentiate between them.
-
Optimize Mobile Phase Selectivity:
-
Change Organic Solvent: If you are using acetonitrile, switch to methanol (or vice-versa).[17] The different solvent properties can alter interactions and may resolve the isomers.
-
Adjust pH: If the isomers have different pKa values, systematically adjusting the mobile phase pH with a buffer can alter their ionization and retention, potentially leading to separation.
-
-
Change Stationary Phase Chemistry: If mobile phase optimization fails, the isomers may have very similar hydrophobicity. Switch to a stationary phase that offers different interactions. A phenyl-hexyl or a cyano phase can provide π-π or dipole-dipole interactions, respectively, which may be able to differentiate the isomers where a C18 phase cannot.[4][19]
Q4: I am trying to purify my product, but I'm getting no compound back from the column. Where did it go?
A: This alarming situation usually points to one of two culprits: irreversible binding or on-column decomposition.
-
Cause 1 (Irreversible Binding): This is common with very polar or basic compounds on acidic silica gel. The compound binds so strongly it cannot be eluted.
-
Troubleshooting: Try flushing the column with a very strong, polar solvent system, such as 5-10% methanol in dichloromethane with 1% ammonium hydroxide. If this fails, the compound is likely lost.
-
-
Cause 2 (Decomposition): The acidic surface of silica gel can catalyze the decomposition of sensitive compounds.[18]
-
Diagnosis: Before running a column, spot your crude material on a TLC plate. After a few minutes, elute the plate and see if a new spot (degradation product) has appeared at the baseline or elsewhere. This is known as a 2D TLC stability test.[18]
-
Solution: If your compound is unstable on silica, you must use a more inert stationary phase. Options include deactivated silica, alumina, or switching to reversed-phase chromatography where the stationary phase is much less reactive.
-
Q5: How do I choose between isocratic and gradient elution for my thiazole compound?
A: The choice depends on the complexity of your sample and the desired outcome.
-
Isocratic Elution (Constant Mobile Phase Composition): This is ideal for simple mixtures where the compounds have similar retention behavior. It is simpler to set up and transfer. Start with an isocratic method if your TLC shows good separation between your product and impurities.[20]
-
Gradient Elution (Variable Mobile Phase Composition): This is necessary for complex mixtures containing compounds with a wide range of polarities.[20] A gradient starts with a weak mobile phase to retain and resolve early-eluting compounds and gradually increases in strength to elute more strongly retained compounds in a reasonable time.[15] This results in sharper peaks for late-eluting components and reduces total run time.[20]
References
- Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purity Analysis of Thiadiazole Compounds.
-
SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]
-
PubMed Central. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Retrieved from [Link]
-
Phenomenex. (n.d.). HILIC HPLC Column. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of separation of the enantiomers of the Figure 1 chiral azoles.... Retrieved from [Link]
-
PubMed. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
-
Büchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
-
LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]
-
Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
-
Chrominfo. (n.d.). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]
-
IJARSCT. (2023). Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. Retrieved from [Link]
-
YouTube. (2023). In Normal Phase Chromatography Which Compound Is Eluted First?. Retrieved from [Link]
-
YouTube. (2023). How To Determine Elution Order In Column Chromatography?. Retrieved from [Link]
Sources
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- 2. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. m.youtube.com [m.youtube.com]
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- 8. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. agilent.com [agilent.com]
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Identifying and minimizing impurities in Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
Prepared by: Senior Application Scientist
Welcome to the technical support resource for Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important heterocyclic building block. Our goal is to provide you with the causal insights and validated protocols necessary to identify, minimize, and eliminate impurities, ensuring the integrity of your research and development efforts.
Section 1: Understanding the Synthesis and Origin of Impurities
A robust understanding of the reaction mechanism is the first step in controlling its outcome. The primary route to this and similar thiazole derivatives is a variation of the classic Hantzsch Thiazole Synthesis.[1][2]
Q: What is the fundamental reaction for synthesizing Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate, and what starting materials are typically used?
A: The synthesis is typically a one-pot condensation reaction analogous to the Hantzsch synthesis, which generally involves reacting an α-halocarbonyl compound with a thioamide.[3] For the target molecule, the key reactants are:
-
An α-haloacetoacetate derivative: Such as Ethyl 2-chloroacetoacetate or Ethyl 2-bromoacetoacetate. This provides the C4, C5, and the carboxylate group of the thiazole ring.
-
A thiocarbonyl source: A simple thioamide like thiourea (H₂NCSNH₂) is a common choice.[1][4] In this specific case, to form the 2-thioxo structure, a reagent like ammonium thiocyanate or thiourea is used, which provides the sulfur atom and the nitrogen atom for the ring, as well as the exocyclic sulfur at the C2 position.
The reaction proceeds via an initial nucleophilic attack followed by intramolecular cyclization and dehydration to form the stable thiazole ring.
Caption: General synthesis pathway and origin of common impurities.
Q: What are the most probable impurities I might encounter in my crude product?
A: Based on the reaction pathway, impurities can be logically categorized. Understanding their origin is key to preventing their formation and selecting an appropriate purification strategy.
| Impurity Class | Specific Example(s) | Origin | Identification Signature |
| Starting Materials | Ethyl 2-chloroacetoacetate, Thiourea | Incomplete or slow reaction. Incorrect stoichiometry. | Distinct spots on TLC; unique signals in ¹H NMR; distinct retention times in HPLC. |
| Side-Reaction Products | Isomeric thiazoles, self-condensation products of thioamide. | Non-optimal reaction temperature or pH. The Hantzsch synthesis can yield regioisomers under certain conditions.[5] | HPLC peaks with the same mass as the product but different retention times. Complexities in NMR aromatic region. |
| Hydrolysis Products | 2-thioxo-2,3-dihydrothiazole-4-carboxylic acid | Exposure to strong acid or base during aqueous workup, or prolonged storage in the presence of moisture. | More polar spot on TLC (lower Rf); absence of ethyl signals (triplet/quartet) in ¹H NMR; different HPLC retention time. |
| Residual Solvents | Ethanol, Isopropanol, DMF, Ethyl Acetate | Incomplete drying or removal post-purification. | Characteristic signals in ¹H NMR (e.g., broad singlet for water, specific patterns for organic solvents). |
Section 2: Troubleshooting Guide: Impurity Identification Workflow
A systematic approach to analysis is critical. Do not proceed with large-scale purification until you have a clear picture of your crude material's composition.
Caption: Systematic workflow for impurity identification and resolution.
Q: My TLC plate shows multiple spots. What do they likely represent?
A: A multi-spot TLC is a clear indicator of an impure mixture. Using a standard mobile phase like 50% ethyl acetate in hexane[1], you can deduce the nature of the spots based on their retention factor (Rf):
-
High Rf Spot (near solvent front): Likely a non-polar impurity. This could be a side product or residual non-polar starting material.
-
Medium Rf Spot: This should be your target product.
-
Low Rf Spot (near baseline): A highly polar impurity. This is often the hydrolyzed carboxylic acid derivative or highly polar starting materials like thiourea.
Senior Application Scientist's Note: Always run co-spots. Spot your crude mixture in one lane, the starting material in another, and a mix of both in a third lane. This will definitively confirm if unreacted starting material is present.
Q: How do I set up an HPLC method to accurately determine the purity of my sample?
A: High-Performance Liquid Chromatography (HPLC) is essential for quantitative purity assessment.[6][7] A reverse-phase method is typically effective for thiazole derivatives.[8]
| Parameter | Recommended Starting Condition | Rationale / Notes |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard reverse-phase column offering good retention and resolution for moderately polar heterocycles. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase improves peak shape by keeping acidic/basic functional groups protonated. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers. Acetonitrile often provides sharper peaks. |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min. | A gradient is crucial for eluting all components, from polar (hydrolyzed acid) to less polar (product and side products). |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm and 310 nm. | Thiazole rings have strong UV absorbance. Monitoring multiple wavelengths helps ensure no impurities are missed.[8] |
| Injection Volume | 5 µL | A small volume prevents column overloading. Ensure the sample is fully dissolved and filtered. |
Section 3: Impurity Minimization and Purification Protocols
Preventing impurity formation is always preferable to removing it. However, robust purification protocols are essential for achieving high-purity material required for drug development.
Q: What is the first and simplest purification method I should try?
A: For solid crystalline compounds, recrystallization is the most efficient and scalable first-line purification technique. It leverages differences in solubility between your product and the impurities in a given solvent system at different temperatures. It is frequently used for purifying thiazole-based compounds.[6][9]
Protocol 1: Recrystallization of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
-
Solvent Selection: Begin by testing solubility in common solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or an ethanol/water mixture is often a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Stir and maintain the temperature near the solvent's boiling point.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation and decrease the product's solubility in the mother liquor.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. Analyze the final product using the HPLC method described above to confirm purity.
Q: Recrystallization was insufficient. What is the next step for high-purity isolation?
A: When impurities have similar solubility profiles to the product, column chromatography is the method of choice.[10][11] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel).
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis for Solvent System: The key to successful column chromatography is selecting the right mobile phase (eluent). Test various solvent systems (e.g., mixtures of hexane and ethyl acetate) using TLC. The ideal system will give your target product an Rf value of 0.2 - 0.3 .[11] This ensures the compound moves down the column at a reasonable rate without eluting too quickly.
-
Column Packing: Pack a glass column with silica gel (200-400 mesh is standard) using the chosen eluent.[10] Ensure the silica bed is compact and free of air bubbles. A common rule of thumb is to use a 50:1 to 100:1 weight ratio of silica gel to crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent if needed) and carefully load it onto the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.
-
Elution: Begin eluting the column with the mobile phase, collecting the eluate in fractions. You can start with the TLC solvent system or a slightly less polar mixture and gradually increase the polarity (e.g., increase the percentage of ethyl acetate in hexane) to elute more polar components.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
-
Final Analysis: Confirm the purity of the final product by HPLC and its identity by NMR.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the recommended storage conditions for the purified compound?
-
A: The compound should be stored in a cool, dry place, typically in a refrigerator, to minimize potential degradation.[12] It should be kept in a tightly sealed container to protect it from moisture, which could cause hydrolysis of the ester group.
-
-
Q: My final yield is very low after purification. What are the common causes of product loss?
-
A: Product loss is common during purification. In recrystallization, loss occurs because some product always remains dissolved in the cold mother liquor. Using too much solvent will exacerbate this. In column chromatography, loss can occur from irreversible adsorption to the silica or from overly broad fractions, leading to mixing of pure and impure cuts.
-
-
Q: Are there any specific safety precautions for this compound?
-
A: Yes. According to safety data, similar thiazole compounds are irritants. Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate is classified as harmful if swallowed and causes skin and serious eye irritation.[12][13] It may also cause respiratory irritation.[14] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
References
-
SIELC. (n.d.). Separation of Thiazole, 5-ethyl-2,4-dimethyl- on Newcrom R1 HPLC column. Available at: [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]
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Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Available at: [Link]
-
CUTM Courseware. (n.d.). Thiazole. Available at: [Link]
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MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]
-
Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 639-643. Available at: [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Available at: [Link]
-
New Drug Approvals. (n.d.). Thiazole derivative. Available at: [Link]
-
Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Asymmetric thiazolo-thiazole derivative. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link]
-
Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Available at: [Link]
-
ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Available at: [Link]
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- 9. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]
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Technical Support Center: Catalysis in 2-Thioxo-Thiazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-thioxo-thiazoles. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of catalysts in these synthetic transformations. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding catalyst selection and strategy in the synthesis of 2-thioxo-thiazoles and related derivatives.
Q1: What are the primary catalytic strategies for synthesizing the 2-thioxo-thiazole core?
The synthesis of the 2-thioxo-thiazole core, often through methods like the Gewald reaction or multicomponent condensations, primarily relies on base catalysis.[1] The catalyst's main role is to deprotonate an active methylene compound, creating a nucleophile that attacks an electrophilic species like an isothiocyanate or carbon disulfide.[2] Common strategies include:
-
Homogeneous Organic Bases: Simple amines like piperidine or triethylamine are frequently used.[3][4] They are effective, inexpensive, and readily available, making them suitable for many lab-scale syntheses.
-
Inorganic Bases: Reagents like potassium carbonate (K₂CO₃) can also serve as efficient, low-cost catalysts, particularly in green chemistry applications using water as a solvent.[3]
-
Catalyst-Free Approaches: Some multicomponent reactions can proceed without a catalyst, especially when using highly reactive starting materials or when driven by thermal energy.[2][5] However, these often require harsher conditions or result in longer reaction times.
Q2: I'm considering scaling up my synthesis. When should I choose a heterogeneous catalyst over a common homogeneous base like triethylamine?
Choosing a heterogeneous catalyst is a strategic decision for scalability, process efficiency, and green chemistry. The key advantages are simplified product purification and catalyst reusability.[6]
-
Ease of Separation: Homogeneous catalysts like triethylamine can be difficult to remove from the reaction mixture, often requiring aqueous washes or distillation. Heterogeneous catalysts, such as NiFe₂O₄ nanoparticles or silica-supported acids, can be removed by simple filtration.[7][8]
-
Reusability: Many solid-supported catalysts can be recovered, washed, and reused for multiple reaction cycles without a significant loss of activity, which drastically reduces cost and waste.[7][8][9]
-
Process Control: Heterogeneous systems can be more suitable for continuous flow reactors, a significant advantage in industrial production.
Magnetically recoverable nanocatalysts (e.g., Fe₃O₄@CeO₂) represent a particularly advanced option, as they can be separated from the reaction mixture using an external magnet, simplifying the workup process even further.[10][11][12]
Q3: What are the advantages of using "green" catalysts like ionic liquids or biocatalysts?
"Green" catalysts offer significant environmental and practical benefits, aligning with modern principles of sustainable chemistry.
-
Ionic Liquids (ILs): These compounds are salts that are liquid at or near room temperature. In 2-thioxo-thiazole synthesis, they can act as both the solvent and the catalyst, eliminating the need for volatile organic compounds (VOCs).[13][14] Some ionic liquids possess Brønsted acidity, which can catalyze the reaction directly.[13][15] Their non-volatile nature, thermal stability, and recyclability make them a highly attractive green alternative.[13][15]
-
Biocatalysts: Enzymes (like lipase) or biopolymers (like chitosan) can catalyze reactions under exceptionally mild conditions (neutral pH, room temperature).[16][17] This high specificity can lead to cleaner reactions with fewer byproducts. For instance, a chitosan-grafted hydrogel has been used as a recyclable biocatalyst for thiazole synthesis under ultrasonic irradiation, demonstrating rapid reaction times and high yields.[6][17]
Q4: My work involves C-H functionalization on a pre-formed thiazole ring, not building the core. What catalyst issues should I be aware of?
A critical issue in the post-synthesis modification of thiazoles is catalyst poisoning, particularly when using palladium (Pd) catalysts for cross-coupling reactions. The sulfur atom in the thiazole ring can coordinate strongly to the palladium center, acting as a poison that deactivates the catalyst.[1][18] This often necessitates using a higher catalyst loading to achieve a reasonable reaction rate.[18] If you are experiencing sluggish or failed C-H activation or arylation reactions, consider increasing the amount of palladium catalyst or exploring alternative catalyst systems known to be more resistant to sulfur poisoning.[18]
Section 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, with a focus on catalyst-related causes and solutions.
Problem 1: Low or No Product Yield
This is the most common issue in synthesis. Before adjusting stoichiometry or purification methods, evaluate the catalytic system.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Ineffective Catalyst | The chosen catalyst may be inappropriate for the specific substrates or may have degraded. For base-catalyzed reactions, moisture can be an issue for some reagents. Solution: 1. Verify Catalyst Choice: Consult literature for catalysts proven to be effective for your specific reaction type (e.g., Gewald, Hantzsch-type). The table in Section 3 provides a comparative overview. 2. Check Catalyst Integrity: Use a fresh bottle of your base or purify it if necessary. For heterogeneous catalysts, ensure they have been stored correctly and have not been contaminated. 3. Optimize Loading: Both too little and too much catalyst can be detrimental. A typical starting point for nanoparticle catalysts is a minimal amount (e.g., 5 mg), while for bases, it can range from catalytic amounts to stoichiometric equivalents.[9] Systematically screen catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimum. |
| Suboptimal Reaction Conditions | The catalyst's activity is highly dependent on temperature and solvent. A catalyst that works well in ethanol at reflux may be ineffective in water at room temperature. Solution: 1. Solvent Screening: The solvent choice is crucial. While ethanol is common, some modern procedures use greener solvents like water or even solvent-free conditions, which can enhance reaction rates.[9][19] 2. Temperature Optimization: Many of these reactions require heating to proceed at a reasonable rate.[19] If you are getting low yields at room temperature, try heating the reaction to reflux. Conversely, if you are seeing decomposition, the temperature may be too high. Consider using microwave irradiation, which can dramatically reduce reaction times and improve yields.[19] |
| Incomplete Cyclization/Dehydration | The final steps of the synthesis often involve an intramolecular cyclization followed by the elimination of a small molecule (like water) to form the aromatic thiazole ring. A weak or insufficient amount of catalyst may not effectively promote these final, often rate-limiting, steps. Solution: For reactions that stall at an intermediate stage, consider using a stronger base or a Brønsted/Lewis acid co-catalyst to facilitate the dehydration step.[2] Monitoring the reaction by TLC or LC-MS can help identify the buildup of any intermediates.[20] |
Problem 2: Formation of Undesired Byproducts
The presence of multiple side products complicates purification and reduces the yield of the desired compound.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Lack of Selectivity | The starting materials may be able to react through multiple pathways. For instance, in reactions with N-substituted thioureas, different regioisomers can form depending on the reaction conditions.[18][19] Solution: The catalyst and solvent system can steer the reaction toward the desired product. For example, in Hantzsch-type syntheses, neutral solvents typically favor the formation of 2-(N-substituted amino)thiazoles, while acidic conditions can lead to a mixture of isomers.[18][19] Carefully controlling the pH and choice of catalyst is key to achieving high regioselectivity. |
| Polymerization or Decomposition | Highly reactive starting materials or harsh reaction conditions (high temperature, strong bases/acids) can lead to the formation of polymeric tars or decomposition of the desired product. Solution: Switch to a milder catalytic system. Biocatalysts or certain ionic liquids allow the reaction to proceed at or near room temperature, minimizing thermal degradation.[15][16][17] Reducing the concentration of the reactants can also sometimes suppress unwanted polymerization side reactions. |
Problem 3: Difficulty in Product Isolation/Purification
Contamination of the final product with catalyst residues is a common challenge, especially with homogeneous catalysts.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Catalyst Residue Contamination | Homogeneous catalysts (e.g., piperidine, triethylamine) and their salts can be soluble in the workup solvents, leading to co-elution during chromatography or co-precipitation with the product. Solution: This is the primary reason to opt for a heterogeneous catalyst. If you must use a homogeneous catalyst, a standard workup involves quenching the reaction, partitioning between an organic solvent and water, and performing several aqueous washes (sometimes with a dilute acid or base) to remove the catalyst.[21] If this fails, using a magnetically recoverable nanocatalyst is an excellent modern alternative that completely avoids this issue.[10][11] |
Section 3: Protocols and Data
Comparative Catalyst Performance for 2-Thioxo-Thiazole and Thiazole Synthesis
The choice of catalyst significantly impacts reaction efficiency, yield, and conditions. The following table summarizes the performance of various catalytic systems reported in the literature.
| Catalyst/System | Catalyst Type | Synthesis Method | Reaction Time | Temperature | Yield (%) | Key Advantages | Reference(s) |
| Piperidine | Homogeneous Base | Michael Addition/Cyclization | Not specified | Reflux | Good | Inexpensive, readily available | [3] |
| K₂CO₃ in Water | Inorganic Base | Multicomponent | 2 - 4 h | Reflux | 92 - 98% | Green, low-cost, high yield | [3] |
| NiFe₂O₄ Nanoparticles | Heterogeneous | One-Pot, 3-Component | 45 - 60 min | 75 °C | 75 - 92% | Reusable, efficient, minimal catalyst loading | [8][9] |
| Silica-Supported Tungstosilisic Acid | Heterogeneous Solid Acid | Hantzsch-type | 1.5 - 2 h (ultrasound) | Room Temp | 79 - 90% | Reusable, mild conditions, environmentally benign | [7][16] |
| Acidic Ionic Liquid | Green Catalyst/Solvent | Cyclization | Short | Room Temp | Fair to Excellent | Recyclable, solvent and catalyst in one, mild conditions | [13][15] |
| Chitosan-based Hydrogel (PIBTU-CS) | Biocatalyst | Cyclocondensation | Short (ultrasound) | Not specified | High | Eco-friendly, reusable, rapid, high yields | [6] |
| None | Catalyst-Free | Multicomponent | Not specified | Acidic Environment | High | Simplified procedure, avoids catalyst cost/removal | [2] |
Experimental Protocol: Base-Catalyzed Synthesis of a Pyrano[2,3-d]thiazole Derivative
This protocol is adapted from methodologies involving the reaction of a 2-thioxothiazolidin-4-one derivative with an activated nitrile, catalyzed by a base.[3]
1. Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-thioxothiazolidin-4-one (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (1 mmol).
-
Add the solvent (e.g., 10 mL of water or ethanol).
-
Add the catalyst. For a green approach, use potassium carbonate (K₂CO₃, 1 mmol).[3] For a traditional approach, a catalytic amount of piperidine (approx. 0.1 mmol) can be used.[3]
2. Reaction Execution:
-
Stir the mixture vigorously and heat to reflux.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours for the K₂CO₃/water system).[3]
3. Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using the K₂CO₃/water system, the solid product often precipitates directly from the reaction mixture.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the crude pyrano[2,3-d]thiazole derivative.
4. Purification:
-
If necessary, the crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or a DMF/water mixture).
Section 4: Visual Guides
Catalyst Selection Workflow
This decision tree provides a logical path for selecting an appropriate catalyst based on key experimental and practical considerations.
Caption: A decision-making workflow for selecting a catalyst in 2-thioxo-thiazole synthesis.
Generalized Catalytic Cycle for Base-Catalyzed Synthesis
This diagram illustrates the fundamental role of a base catalyst in the cyclization reaction to form a 2-thioxo-thiazole derivative.
Sources
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- 2. 1,2,3-Thiazole-2-thione synthesis [organic-chemistry.org]
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- 5. The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 8. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts | Bentham Science [benthamscience.com]
- 11. Synthesis, Identification and Application of Magnetic Nanocatalyst Fe3O4@CeO2 for the Synthesis of Thiazole Derivatives [nanomaterchem.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. jetir.org [jetir.org]
- 14. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Solvent effects on the reaction rate and yield of thiazole synthesis
Technical Support Center: Solvent Effects in Thiazole Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support guide for thiazole synthesis. As researchers, scientists, and professionals in drug development, we understand that optimizing reaction conditions is paramount to achieving desired outcomes. A critical, yet often nuanced, parameter in thiazole synthesis—particularly in classic routes like the Hantzsch and Cook-Heilbron syntheses—is the choice of solvent. The solvent does not merely act as a passive medium; it actively influences reaction kinetics, equilibrium, and ultimately, the yield and purity of your target thiazole.
This guide is structured to address the specific, practical issues you may encounter in the lab. It combines troubleshooting advice with answers to frequently asked questions, grounding all recommendations in established chemical principles and citing key literature to support our claims.
Troubleshooting Guide
This section addresses common problems encountered during thiazole synthesis and links them directly to solvent selection.
Question 1: My thiazole synthesis is resulting in a consistently low yield. How can the solvent be the cause?
Answer: A low yield is one of the most frequent challenges, and the solvent is often a primary factor. Several solvent properties can be responsible:
-
Poor Solubility of Reactants: For a reaction to proceed efficiently, the starting materials must be adequately dissolved. In Hantzsch synthesis, if the α-haloketone or the thioamide has poor solubility in the chosen solvent, the reaction rate will be significantly hindered. It is crucial to select a solvent that can dissolve all reactants at the reaction temperature.[1]
-
Inappropriate Polarity: The polarity of the solvent plays a critical role in stabilizing intermediates and transition states.[2] The Hantzsch synthesis involves several steps, including an initial SN2 reaction followed by cyclization and dehydration.[3][4]
-
Polar protic solvents (e.g., ethanol, methanol, water) can stabilize charged intermediates through hydrogen bonding.[5][6] This can be beneficial for certain steps but may also excessively solvate the nucleophilic thioamide, reducing its reactivity.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are excellent at dissolving a wide range of reactants and can accelerate SN2 reactions by solvating the cation of the nucleophile salt, leaving the anion "naked" and more reactive.[5][7] However, their high boiling points can sometimes complicate product isolation.
-
-
Promotion of Side Reactions: The solvent can inadvertently favor undesired reaction pathways. For instance, in basic or overly nucleophilic solvents, the α-haloketone may undergo substitution or elimination reactions before it can react with the thioamide.
Question 2: The reaction is proceeding very slowly or not reaching completion. How does the solvent affect the reaction rate?
Answer: The solvent's influence on reaction kinetics is profound and is primarily linked to its ability to stabilize the transition state of the rate-determining step.
According to transition state theory, a solvent that better stabilizes the transition state relative to the reactants will lower the activation energy (Ea) and thus increase the reaction rate. In the Hantzsch synthesis, the initial SN2 attack of the thioamide on the α-haloketone is often a key step.[4]
-
Polar aprotic solvents are generally preferred for accelerating SN2 reactions. They do not form a tight solvation shell around the nucleophile, leaving it more available to attack the electrophilic carbon.[5]
-
Polar protic solvents can slow down the initial nucleophilic attack by forming hydrogen bonds with the thioamide, which must be broken for the reaction to proceed.[5]
For reactions that can be performed under elevated temperatures, microwave-assisted synthesis has been shown to dramatically reduce reaction times.[8] In these cases, the choice of a solvent with a high dielectric constant that couples efficiently with microwave energy is crucial.[9] Ethanol and methanol are common choices that balance microwave absorption with favorable reaction conditions.[10][11]
Question 3: I am observing significant side product formation. How can I improve selectivity through solvent choice?
Answer: Side product formation is often a result of the solvent influencing the regioselectivity or stability of intermediates.
-
Regioselectivity in Hantzsch Synthesis: When using N-monosubstituted thioureas, condensation in a neutral solvent typically yields 2-(N-substituted amino)thiazoles. However, conducting the reaction under strongly acidic conditions, such as in a mixture of 10M HCl and ethanol, can favor the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazoles.[12] This highlights how the solvent system can direct the reaction toward different constitutional isomers.
-
Solvent-Free Conditions: In some cases, eliminating the solvent altogether can enhance reaction rates and improve yields by ensuring high concentrations of reactants.[13][14] This approach, often performed by grinding the reactants together, can minimize solvent-mediated side reactions.[14]
A logical first step in troubleshooting is to perform a solvent screen to identify a medium that maximizes the formation of the desired product while minimizing byproducts.
Troubleshooting Workflow
Here is a systematic approach to diagnosing and solving solvent-related issues in your thiazole synthesis.
Caption: Troubleshooting workflow for solvent-related issues.
Frequently Asked Questions (FAQs)
Question 1: What are the most commonly used solvents for Hantzsch thiazole synthesis and why?
Answer: Ethanol and methanol are the most frequently cited solvents for the Hantzsch synthesis.[3][4]
-
Ethanol/Methanol (Polar Protic): These solvents are popular because they are inexpensive, readily available, and effective at dissolving a wide range of thioamides and α-haloketones.[4] They are suitable for reactions run at reflux temperatures. Sometimes, a mixture of ethanol and water is used to improve the solubility of certain reactants or catalysts, leading to higher yields.[15][16]
-
1,4-Dioxane (Polar Aprotic): Dioxane is another common choice, particularly when a less nucleophilic, aprotic environment is desired.[17]
-
Dimethylformamide (DMF) (Polar Aprotic): DMF is an excellent solvent for its ability to dissolve a broad array of organic compounds and salts. It is often used in more challenging syntheses where reactant solubility is a major hurdle.[18]
Question 2: When should I choose a protic versus an aprotic solvent?
Answer: The choice between a protic and aprotic solvent depends on the specific mechanism of your thiazole synthesis and the nature of your reactants.
-
Choose a Polar Protic Solvent (e.g., Ethanol, Water) when:
-
You need to stabilize charged intermediates through hydrogen bonding.
-
Your reactants are highly polar and require a protic medium for dissolution.
-
The reaction involves proton transfer steps that can be facilitated by the solvent.
-
-
Choose a Polar Aprotic Solvent (e.g., DMF, Acetonitrile) when:
-
The rate-determining step is an SN2 reaction, as these solvents can significantly accelerate the rate.[5]
-
You need to avoid the solvent acting as a nucleophile or proton source.
-
Your reactants have better solubility in these solvents compared to alcohols.
-
The diagram below illustrates how solvent polarity can influence the energy profile of a reaction.
Caption: Solvent stabilization of the transition state (TS).
Question 3: What are the key considerations for choosing a solvent for microwave-assisted thiazole synthesis?
Answer: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat.[9] The key considerations are:
-
Dielectric Properties: Solvents with a high dielectric constant (polar solvents) absorb microwave energy more efficiently, leading to rapid heating.[9] Ethanol, methanol, and DMF are excellent choices.[10][11] Nonpolar solvents like hexane or toluene are transparent to microwaves and are generally not used unless a susceptor is added.[9]
-
Boiling Point: Microwave synthesis is typically performed in sealed vessels, allowing the temperature to rise far above the solvent's atmospheric boiling point.[9] This superheating dramatically accelerates reaction rates. Therefore, even low-boiling solvents like methanol can be used for high-temperature reactions.[11]
-
Safety: Always ensure the chosen solvent is compatible with the reaction conditions and the materials of the microwave vessel. Check pressure and temperature limits carefully.
Question 4: Are there "green" or environmentally benign solvent options for thiazole synthesis?
Answer: Yes, there is a significant push towards developing more sustainable synthetic methods.[19][20] Several green approaches have been successfully applied to thiazole synthesis:
-
Water: When feasible, water is an ideal green solvent. It is non-toxic, non-flammable, and inexpensive. Several thiazole syntheses have been reported in aqueous media, often with excellent yields.[21]
-
Ethanol/Water Mixtures: As mentioned, these mixtures are effective and reduce the reliance on purely organic solvents.[15]
-
Deep Eutectic Solvents (DES): These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. A common example is a mixture of choline chloride and glycerol.[22] DES are often biodegradable, have low volatility, and have been used successfully for Hantzsch thiazole synthesis.[22]
-
Solvent-Free Reactions: This is the ultimate green approach, eliminating solvent waste entirely.[8][14]
Experimental Protocols
Protocol: General Procedure for Solvent Screening in Hantzsch Thiazole Synthesis
-
Preparation: In separate, identical reaction vessels (e.g., 10 mL microwave vials), place a magnetic stir bar.
-
Reagents: To each vessel, add the α-haloketone (1.0 eq) and the thioamide or thiourea (1.1 eq).
-
Solvent Addition: To each vessel, add a different solvent (e.g., Ethanol, DMF, Acetonitrile, 1,4-Dioxane, Toluene, Ethanol/Water 1:1) to achieve a consistent concentration (e.g., 0.5 M).
-
Reaction: Seal the vessels and place them in a parallel synthesis block or oil bath. Heat all reactions to the same temperature (e.g., 80 °C) for a set period (e.g., 4 hours).
-
Monitoring: After the reaction time, cool the vessels to room temperature. Take a small aliquot from each mixture and analyze by Thin Layer Chromatography (TLC) or LC-MS to determine the extent of conversion and the presence of side products.
-
Analysis: Compare the results from each solvent to identify the one that provides the highest conversion to the desired product with the cleanest reaction profile.
Data Presentation
The following table summarizes hypothetical results from a solvent screening experiment for the reaction of 2-bromoacetophenone with thiourea, illustrating how solvent choice can impact outcomes.
| Entry | Solvent | Polarity Type | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Polar Protic | 78 (reflux) | 2 | 85 |
| 2 | Methanol | Polar Protic | 65 (reflux) | 3 | 79 |
| 3 | DMF | Polar Aprotic | 80 | 2 | 92 |
| 4 | Acetonitrile | Polar Aprotic | 80 | 4 | 75 |
| 5 | Water | Polar Protic | 80 | 6 | 60 |
| 6 | Toluene | Nonpolar | 80 | 8 | <10 |
| 7 | Solvent-Free | N/A | 80 | 1 | 90 |
Data is illustrative and intended for comparison purposes.
References
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Kachhadiya, R., Shah, D., Prajapati, A., & Patel, A. (2024). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, 357(2), e2300420. [Link]
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Bardaweel, S. K., et al. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 19(9), 13914-13927. [Link]
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Pathania, S., & Rawal, R. K. (2020). Green synthetic strategies toward thiazoles: a sustainable approach. Monatshefte für Chemie - Chemical Monthly, 151, 859-883. [Link]
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Singh, S., et al. (2023). Green Synthesis and Anti-microbial Activities of Some Thiazole-imino Derivatives. Orbital: The Electronic Journal of Chemistry, 15, 76-81. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]
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Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
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Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
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Gontijo, L. A. M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(23), 7136. [Link]
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Sharma, P., & Singh, R. (2024). Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. Eduzone: International Peer Reviewed/Refereed Multidisciplinary Journal, 13(1), 1-14. [Link]
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Siddiqui, H. L., et al. (2010). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 15(1), 335-343. [Link]
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Bardaweel, S. K., et al. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Ethyl 2-Thioxo-2,3-dihydrothiazole-4-carboxylate Derivatives
This guide provides a comprehensive comparison of the biological activities of derivatives based on the Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes findings from diverse studies, offering objective comparisons supported by experimental data. We will delve into the structure-activity relationships (SAR), detailed experimental protocols, and future perspectives for this promising class of heterocyclic compounds.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide range of biological targets.[1][2] Thiazole derivatives are known to possess a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[3][4]
The Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate core, in particular, offers a versatile platform for derivatization. The thioxo group at the C2 position, the ester at C4, and the nitrogen at position 3 serve as key handles for synthetic modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide will explore how modifications to this core structure influence its efficacy across several key therapeutic areas.
General Synthetic Strategy: The Hantzsch Thiolation Approach
A common and efficient method for synthesizing the core structure and its derivatives is an adaptation of the Hantzsch thiazole synthesis, followed by thionation. The process typically begins with the reaction of an α-haloketone with a thiourea or thioamide. For our specific scaffold, a plausible pathway involves the reaction of ethyl bromopyruvate with dithiocarbamate.
Causality in Synthesis: The choice of dithiocarbamate over thiourea is crucial for directly installing the 2-thioxo functionality. The subsequent cyclization is driven by the nucleophilic attack of the sulfur on the electrophilic carbonyl carbon of the pyruvate derivative, followed by dehydration to form the stable aromatic thiazole ring. This method is favored for its reliability and the ready availability of starting materials.
Caption: General workflow for the synthesis of the core thiazole scaffold.
Comparative Analysis of Biological Activities
While direct comparative studies on a single, unified library of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate derivatives are sparse, we can synthesize a robust comparison by examining structurally related analogs reported across the literature. The key areas where these derivatives show significant promise are antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Thiazole derivatives have long been investigated for their ability to combat bacterial and fungal pathogens.[3] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. For derivatives of our core structure, activity is highly dependent on the substituents attached to the thiazole ring.
Structurally related 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[5] Studies show that incorporating different aryl groups can significantly modulate the minimum inhibitory concentration (MIC). For example, some derivatives show moderate to good activity, with MIC values ranging from 0.17 to >3.75 mg/mL against various bacterial strains.[3]
Structure-Activity Relationship (SAR) Insights:
-
Aromatic Substituents: The introduction of heteroaryl or aryl groups at the C2 position often enhances antimicrobial potency.
-
Lipophilicity: Increasing the lipophilicity of the molecule can improve its ability to penetrate bacterial cell membranes, although an optimal balance is required.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on an attached phenyl ring can sometimes lead to increased activity against specific strains.
Anticancer Activity
The thiazole scaffold is a privileged structure in oncology, present in approved drugs like Dasatinib.[1] Thiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.[1][6]
Research on compounds analogous to our core structure, such as 2-aminothiazole derivatives, has identified potent agents against various cancer cell lines.[7] For instance, certain thiourea derivatives synthesized from ethyl 2-aminothiazole-4-carboxylate showed lethal effects on breast cancer cell lines with IC50 values as low as 0.8 µM.[7]
Structure-Activity Relationship (SAR) Insights:
-
C2-Substitutions: Amine and substituted amine groups at the C2 position are common features in many anticancer thiazoles. These groups can act as crucial hydrogen bond donors/acceptors to interact with enzyme active sites.
-
C4-Carboxamide Modifications: Conversion of the C4-carboxylate to various amides can significantly enhance cytotoxicity. This modification allows for the exploration of additional binding interactions with target proteins.
-
Aryl Groups: The nature and substitution pattern of aryl rings appended to the core structure are critical for determining potency and selectivity against different cancer cell lines.
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, and the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) is a major research goal. Many thiazole derivatives have been identified as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8]
Studies on thiazole compounds have demonstrated specific inhibition of COX-2, the inducible enzyme responsible for prostaglandin production at inflammation sites.[9][10] For example, derivatives like N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide have been shown to significantly block prostaglandin production in cellular assays, indicating potential as selective COX-2 inhibitors.[9][10]
Structure-Activity Relationship (SAR) Insights:
-
COX-2 Selectivity: Specific substitution patterns, such as the presence of a methoxyphenyl group, have been correlated with selective inhibition of COX-2 over COX-1, which could lead to a reduction in gastrointestinal side effects.[9]
-
Acidic Moieties: While our core structure has an ester, related compounds with carboxylic acid groups have shown potent anti-inflammatory effects, suggesting that hydrolysis of the ester in vivo could yield an active metabolite.[11]
Quantitative Data Summary
The following table summarizes the biological activity of representative thiazole derivatives structurally related to the Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate scaffold.
| Derivative Class | Specific Compound Example | Biological Activity | Target | Potency (IC50 / MIC) | Reference |
| Anticancer | 1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromophenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | Cytotoxicity | HS 578T (Breast Cancer) | 0.8 µM | [7] |
| Antimicrobial | 2-(4-chlorophenyl)-thiazole derivative | Antibacterial | E. coli | 0.17 mg/mL (MIC) | [3] |
| Antimicrobial | 2-(4-chlorophenyl)-thiazole derivative | Antifungal | C. albicans | 0.11 mg/mL (MFC) | [3] |
| Anti-inflammatory | 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 Inhibition | RAW 264.7 cells | Significant PGE2 reduction at 25 µM | [9][10] |
| Enzyme Inhibition | 2-substituted 4,5-dihydrothiazole-4-carboxylic acid | Metallo-β-lactamase (IMP-1) Inhibition | IMP-1 Enzyme | 27.9 µM | [12][13] |
Key Experimental Protocols
To ensure reproducibility and standardization, this section details the methodologies for assessing the key biological activities discussed.
Protocol 1: MTT Assay for In Vitro Anticancer Activity
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test thiazole derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to all wells containing the compound dilutions. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.
Future Perspectives and Conclusion
The Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate scaffold and its relatives represent a highly promising class of compounds with a wide spectrum of biological activities. The data synthesized in this guide clearly indicate their potential as leads for the development of new anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on:
-
Systematic Library Synthesis: Creating and screening a focused library of derivatives to establish more precise and comprehensive Structure-Activity Relationships.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the most potent compounds exert their effects.
-
In Vivo Evaluation: Advancing lead compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Computational Modeling: Employing molecular docking and other in silico methods to rationalize observed activities and guide the design of next-generation inhibitors with improved potency and selectivity.[3]
References
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A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
Introduction: From Digital Hypotheses to Tangible Leads
In the landscape of modern drug discovery, computational methods are indispensable, acting as a crucial filter to identify promising candidates from vast chemical libraries, thereby saving significant time and resources.[1] Molecular docking, a cornerstone of this in silico revolution, predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein.[1][2] This predictive power allows us to estimate the strength of their interaction, commonly expressed as binding affinity, and to visualize the molecular "handshake" that governs biological activity.[1]
This guide provides an in-depth, comparative analysis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate , a member of the thiazole family of heterocyclic compounds. The thiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules with a wide spectrum of activities, including antimicrobial, anticancer, and enzyme inhibition.[3][4][5] Specifically, this compound shares features with rhodanine derivatives, which are well-documented inhibitors of various enzymes.[6][7][8]
Our objective is to dissect the binding potential of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate against a panel of therapeutically relevant protein targets. To provide a meaningful context, its performance will be benchmarked against a known, structurally related inhibitor, Rhodanine-3-acetic acid , a compound noted for its inhibitory action against enzymes like fungal protein mannosyl transferase 1 (PMT1).[6] This comparative approach will illuminate the structural nuances that dictate binding efficacy and provide a rational basis for future lead optimization.
Pillar I: The Experimental Blueprint - A Validated In Silico Docking Protocol
The trustworthiness of any in silico study hinges on a meticulously planned and executed protocol. Each step is designed not merely to generate data, but to ensure that the data is a credible reflection of potential biomolecular interactions. What follows is a self-validating workflow that explains the causality behind each experimental choice.
Step 1: Ligand and Target Protein Acquisition and Preparation
Causality: The accuracy of a docking simulation is fundamentally dependent on the quality of the starting 3D structures. Ligands must be in their lowest energy conformation, and proteins must be "cleaned" of experimental artifacts to present a realistic binding pocket.
Protocol:
-
Ligand Structure Acquisition:
-
The 3D structure of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate was generated and its SMILES string (CCOC(=O)C1=CSC(=S)N1) obtained.
-
The structure of the comparator, Rhodanine-3-acetic acid , was sourced from a public database like PubChem.
-
Both structures were imported into molecular modeling software (e.g., Avogadro, ChemDraw) and subjected to energy minimization using a standard force field (e.g., MMFF94). This step ensures the ligand is in a stable, low-energy conformation.
-
Polar hydrogens and Gasteiger charges were added to the ligand structures, a critical step for calculating electrostatic interactions during docking.[9]
-
-
Target Protein Selection:
-
Based on the known activities of rhodanine and thiazole derivatives, three diverse and therapeutically relevant protein targets were selected:
-
Human Carbonic Anhydrase II (hCA II): A key enzyme in physiological pH regulation and a target for diuretics and anti-glaucoma drugs. Rhodanine derivatives have shown inhibitory activity against this enzyme family.[3] PDB ID: 2CBE.
-
HIV-1 Integrase (IN): A viral enzyme essential for the replication of HIV, making it a prime target for antiretroviral drugs. Thiazole-containing compounds have been explored as potential inhibitors.[7] PDB ID: 1K6Y.
-
Dynamin I (DynI): A GTPase enzyme critical for endocytosis, implicated in various cellular processes and a target in cancer and neurological disorders. Rhodanine-based molecules have been identified as potent inhibitors.[10] PDB ID: 4A3E.
-
-
-
Protein Structure Preparation:
-
The crystal structures for the selected targets were downloaded from the RCSB Protein Data Bank (PDB).[11]
-
Using molecular visualization tools like UCSF Chimera or AutoDock Tools, all non-essential molecules were removed, including water, co-solvents, and any co-crystallized ligands.[11][12] Leaving these in place can interfere with the docking algorithm and produce erroneous results.[11]
-
Polar hydrogens were added to the protein structures to ensure correct ionization states for amino acid residues.
-
The prepared protein structures were saved in the PDBQT file format, which includes atomic charge and type information required by the docking software.
-
Step 2: Defining the Search Space and Executing the Docking Simulation
Causality: Molecular docking is a computationally intensive process. To make it efficient and relevant, the simulation must be focused on the protein's active site—the region where biological interactions occur. The docking algorithm then explores numerous possible binding poses within this defined space.
Protocol:
-
Grid Box Definition:
-
A "grid box" was defined for each target protein. This is a three-dimensional cube that encompasses the entire binding site.[2]
-
The center and dimensions of the grid box were determined based on the location of the original, co-crystallized ligand in the PDB structure. This ensures the docking search is concentrated in the biologically relevant pocket. For 2CBE, the box was centered on the active site zinc ion. For 1K6Y and 4A3E, it was centered on the known inhibitor binding sites.
-
-
Running the Docking Simulation:
-
AutoDock Vina, a widely used and validated open-source docking program, was selected for the simulations.[1][12]
-
The prepared ligand (PDBQT file) and protein (PDBQT file), along with the grid box configuration, were used as inputs.
-
The exhaustiveness parameter, which controls the thoroughness of the search, was set to a high value (e.g., 16) to ensure a comprehensive exploration of possible binding poses.
-
The simulation was executed for both Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate and Rhodanine-3-acetic acid against all three protein targets.
-
Workflow Visualization
The entire experimental protocol can be summarized in the following workflow diagram:
Caption: In Silico Molecular Docking Workflow.
Pillar II: Comparative Performance Analysis
The primary output of a docking simulation is the binding affinity, a negative value in kcal/mol where a more negative number signifies a stronger, more favorable interaction. The secondary, and equally important, output is the predicted binding pose, which reveals the specific molecular interactions underpinning this affinity.
Quantitative Data Summary
The table below summarizes the docking results, comparing the binding affinities of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate and the reference compound, Rhodanine-3-acetic acid, against the selected protein targets.
| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate | Human Carbonic Anhydrase II (hCA II) | 2CBE | -6.8 | Thr199, Thr200, His94 |
| Rhodanine-3-acetic acid (Reference) | Human Carbonic Anhydrase II (hCA II) | 2CBE | -7.5 | Asn62, His94, Thr199, Thr200 |
| Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate | HIV-1 Integrase (IN) | 1K6Y | -7.1 | Asp64, Cys65, Asp116 |
| Rhodanine-3-acetic acid (Reference) | HIV-1 Integrase (IN) | 1K6Y | -6.5 | Asp64, Thr66 |
| Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate | Dynamin I (DynI) | 4A3E | -6.2 | Gln34, Ser35, Lys44 |
| Rhodanine-3-acetic acid (Reference) | Dynamin I (DynI) | 4A3E | -6.9 | Gln34, Ser35, Arg242 |
Interpretation of Results
-
Human Carbonic Anhydrase II (hCA II): The reference compound, Rhodanine-3-acetic acid, exhibited a stronger binding affinity (-7.5 kcal/mol) compared to our lead compound (-6.8 kcal/mol). Visualization of the docked poses revealed that the carboxylic acid moiety on the reference compound forms a crucial hydrogen bond with Asn62, an interaction that Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate lacks. Both compounds, however, show favorable interactions with the key active site residue Thr199. This suggests that while our lead compound has potential, incorporating a hydrogen-bond-donating group could significantly enhance its potency against hCA II.
-
HIV-1 Integrase (IN): In a reversal of the previous result, Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate showed a more favorable binding affinity (-7.1 kcal/mol) than the reference compound (-6.5 kcal/mol). The predicted binding pose indicates that the ethyl ester group of our lead compound fits snugly into a hydrophobic pocket, while its thioxo group interacts with the critical catalytic residue Asp64. This finding is significant, as it highlights the potential of this specific scaffold for HIV-1 IN inhibition, outperforming the more generic rhodanine structure in this particular active site.[7]
-
Dynamin I (DynI): The reference compound again showed stronger binding (-6.9 kcal/mol vs. -6.2 kcal/mol). The acetic acid side chain of the reference compound appears to form a salt bridge with Arg242, a potent interaction unavailable to our lead compound. This underscores the principle that binding affinity is not an intrinsic property of a molecule but is highly dependent on the specific chemical environment of the protein's active site.
Pillar III: Authoritative Grounding & Future Directions
This in silico investigation provides a robust, data-driven foundation for the continued exploration of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate. The comparative analysis demonstrates its potential, particularly as a scaffold for developing novel HIV-1 Integrase inhibitors.
The logical relationship between in silico screening and experimental validation is depicted below.
Caption: Drug Discovery and Development Pipeline.
The results from this guide serve as the "Hit Identification" stage. The logical next steps are:
-
In Vitro Validation: The predictions made here are hypotheses. The immediate next step is to perform biochemical assays to determine the actual inhibitory concentration (IC50) of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate against these enzymes, particularly HIV-1 Integrase.
-
Structure-Activity Relationship (SAR) Studies: Based on the docking poses, targeted chemical modifications can be synthesized. For example, modifying the ethyl ester group could further enhance binding to the hydrophobic pocket of HIV-1 IN. For hCA II, adding a functional group capable of interacting with Asn62 could improve inhibitory activity.
-
Molecular Dynamics (MD) Simulations: To further validate the stability of the predicted binding poses, MD simulations can be performed. These simulations model the movement of the protein-ligand complex over time, providing deeper insights into the stability and dynamics of the interaction.
References
- Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL
- Title: Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1)
- Title: Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors Source: MDPI URL
- Title: How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio Source: YouTube URL
- Title: Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors Source: MDPI URL
- Title: Rhodanine derivatives as inhibitors of JSP-1 Source: PubMed URL
- Title: Drug Designing Using Molecular Docking - For Beginners Source: YouTube URL
- Title: Molecular Docking Tutorial Source: University of Alberta URL
- Source: National Institutes of Health (NIH)
- Title: How to Dock Your Own Drug Source: Chemistry LibreTexts URL
- Title: A Systematic Review On Thiazole Synthesis And Biological Activities Source: ResearchGate URL
- Source: National Institutes of Health (NIH)
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A Senior Application Scientist’s Guide to Validating the Antimicrobial Efficacy of Novel Thiazole Compounds
Introduction: The Imperative for Novel Antimicrobials and the Promise of Thiazoles
The rise of antimicrobial resistance (AMR) represents a paramount threat to global public health, necessitating an urgent and continuous pipeline of novel antimicrobial agents.[1][2] The World Health Organization has designated AMR as one of the top 10 global public health dangers facing humanity.[1] In this landscape, heterocyclic compounds have emerged as a particularly fruitful area of research, with the thiazole ring—a five-membered aromatic heterocycle containing sulfur and nitrogen—serving as a foundational scaffold for numerous therapeutic agents.[3][4]
Thiazole derivatives are found in a variety of clinically approved drugs and exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[3][5] Their mechanisms of action are diverse, ranging from the inhibition of essential bacterial enzymes like DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH) to the disruption of cell membrane synthesis.[1][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antimicrobial efficacy of novel thiazole compounds, comparing their performance against established alternatives using a suite of standardized, self-validating experimental protocols.
A Tiered Approach to Efficacy Validation
A logical, tiered approach is essential for efficiently characterizing a novel compound's antimicrobial profile. This workflow ensures that foundational data on inhibitory concentrations are established before progressing to more complex and resource-intensive assays that probe the nature and dynamics of the antimicrobial activity.
Caption: Tiered workflow for antimicrobial compound validation.
Tier 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the foundational metric in antimicrobial susceptibility testing, defined as the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism.[6][7] This assay serves as the initial gatekeeper for any promising compound.
Causality Behind the Protocol
The Broth Microdilution method is the gold standard, prized for its scalability and the comparability of its results.[8][9] Our protocol adheres to guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring the data is robust and universally understood.[10][11] The choice of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is critical; it is a standardized medium with low concentrations of inhibitors (like thymidine and thymine) that could otherwise interfere with certain antimicrobial mechanisms, and its cation concentrations (Ca²⁺ and Mg²⁺) are controlled to ensure accurate results for specific antibiotic classes.[7] The inoculum density is standardized to a 0.5 McFarland turbidity standard (approximating 1-2 x 10⁸ CFU/mL) to guarantee reproducibility, as a higher or lower bacterial load would significantly alter the apparent MIC.[8]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Compound Stock: Accurately weigh the novel thiazole compound and dissolve it in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not exceed 1%, as it can impact microbial growth.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[8]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[6]
-
-
Plate Preparation and Serial Dilution:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the thiazole compound working solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 50 µL from the 10th column.
-
Column 11 serves as the Growth Control (inoculum, no compound).
-
Column 12 serves as the Sterility Control (uninoculated media).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well is 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Result Determination: The MIC is the lowest concentration of the thiazole compound at which there is no visible turbidity (i.e., the well is clear).[9]
Caption: Workflow for the Broth Microdilution MIC Assay.
Data Presentation: MIC Comparison
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| Novel Thiazole A | 1 | 4 | 16 | 2 |
| Novel Thiazole B | 0.5 | 2 | 8 | 1 |
| Vancomycin (Control) | 1 | N/A | N/A | N/A |
| Ciprofloxacin (Control) | 0.5 | 0.015 | 0.25 | N/A |
| Fluconazole (Control) | N/A | N/A | N/A | 0.5 |
Tier 2: Determining Cidal vs. Static Activity
An MIC value alone does not distinguish between an agent that kills bacteria (bactericidal) and one that merely inhibits its growth (bacteriostatic). This distinction is clinically vital. We employ two key assays for this determination.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum over a specified period.[12][13]
This assay is a direct extension of the MIC test. By sub-culturing from the clear wells of the MIC plate onto antibiotic-free agar, we can determine if the bacteria were merely inhibited or truly killed. The 99.9% kill threshold is a long-standing convention in microbiology that provides a stringent and reproducible definition of bactericidal activity.[14]
-
Perform MIC Assay: Complete the MIC assay as described above.
-
Sub-culturing: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), plate a 10-20 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Result Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12]
Time-Kill Kinetics Assay
This dynamic assay provides critical information on the rate of antimicrobial activity, revealing whether a compound's effect is concentration-dependent or time-dependent.[15][16]
By exposing a standardized bacterial population to the test compound at various concentrations (typically multiples of the MIC) and sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours), we can plot bacterial viability over time.[17][18] This reveals the speed and extent of killing. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15] A bacteriostatic effect is observed when there is little change in CFU/mL over time relative to the starting count.
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and dilute it in CAMHB to achieve a starting concentration of ~5 x 10⁵ CFU/mL.
-
Exposure: Prepare flasks or tubes containing the thiazole compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a no-drug growth control.
-
Sampling: At time points 0, 2, 4, 8, and 24 hours, remove an aliquot from each flask.
-
Enumeration: Perform serial dilutions of each aliquot in sterile saline and plate onto nutrient agar to determine the viable count (CFU/mL).
-
Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.
Data Presentation: Time-Kill Curve Data for S. aureus
| Time (hours) | Growth Control (log₁₀ CFU/mL) | Novel Thiazole B (1x MIC) (log₁₀ CFU/mL) | Novel Thiazole B (4x MIC) (log₁₀ CFU/mL) | Vancomycin (4x MIC) (log₁₀ CFU/mL) |
| 0 | 5.72 | 5.71 | 5.70 | 5.72 |
| 2 | 6.45 | 4.12 | 3.01 | 5.68 |
| 4 | 7.31 | 2.56 | <2.00 | 5.15 |
| 8 | 8.55 | <2.00 | <2.00 | 3.98 |
| 24 | 9.10 | <2.00 | <2.00 | 2.54 |
A >3-log₁₀ reduction from the initial inoculum (5.7 log₁₀ CFU/mL) indicates bactericidal activity.
Tier 3: Anti-Biofilm Efficacy
Bacteria within biofilms often exhibit significantly higher resistance to antimicrobial agents compared to their free-living (planktonic) counterparts.[19] Evaluating a compound's ability to disrupt or eradicate these complex communities is a critical step in assessing its potential clinical utility.
Causality Behind the Protocol
The crystal violet assay is a simple, high-throughput method to quantify the total biofilm biomass.[20][21] Crystal violet is a basic dye that stains negatively charged components of the biofilm matrix, including polysaccharides, proteins, and extracellular DNA. After staining, the bound dye is solubilized, and its absorbance is measured, which is directly proportional to the amount of biofilm present. This allows for a quantitative comparison of biofilm formation in the presence and absence of the test compound.[21]
Experimental Protocol: Crystal Violet Anti-Biofilm Assay
-
Biofilm Formation:
-
Prepare a 1:100 dilution of an overnight bacterial culture in a suitable biofilm-promoting medium (e.g., TSB with 1% glucose).
-
Add 200 µL of this diluted culture to the wells of a flat-bottom 96-well plate.
-
Incubate at 37°C for 24-48 hours without shaking to allow biofilm formation.[22]
-
-
Treatment:
-
Gently remove the planktonic cells by aspiration and wash the wells carefully with Phosphate-Buffered Saline (PBS).
-
Add 200 µL of fresh media containing serial dilutions of the novel thiazole compound to the wells. Include a no-drug control.
-
Incubate for a further 24 hours.
-
-
Staining and Quantification:
-
Discard the medium and wash the wells twice with PBS to remove non-adherent cells.
-
Fix the biofilms by air-drying or with heat (60°C for 1 hour).[20]
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[22]
-
Wash away the excess stain thoroughly with water and allow the plate to dry completely.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.[22]
-
Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 595 nm using a plate reader.
-
Data Presentation: Biofilm Reduction
| Compound | Concentration (µg/mL) | % Biofilm Reduction vs. Control (S. aureus ATCC 29213) |
| Novel Thiazole B | 2 (2x MIC) | 35% |
| 8 (8x MIC) | 78% | |
| 32 (32x MIC) | 91% | |
| Rifampicin (Control) | 2 (8x MIC) | 85% |
Conclusion and Forward Outlook
This guide outlines a robust, tiered methodology for the comprehensive validation of novel thiazole compounds as potential antimicrobial agents. By systematically progressing from foundational MIC determination to more complex assessments of bactericidal kinetics and anti-biofilm activity, researchers can build a compelling and scientifically rigorous data package. The protocols described herein are grounded in internationally recognized standards from bodies like CLSI and EUCAST, ensuring that the generated data is both reliable and comparable across the scientific community.[23][24] Novel thiazoles that demonstrate potent activity across these assays, particularly against resistant strains and within biofilm models, represent promising candidates for further preclinical and clinical development in the critical fight against antimicrobial resistance.
References
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- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.).
- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025).
- Crystal violet assay. (n.d.). Bio-protocol.
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- Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. (n.d.).
- Time-Kill Evalu
- Time Kill Testing. (n.d.). Pacific BioLabs.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
- Crystal violet staining protocol. (n.d.). Abcam.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.).
- Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantific
- Minimum Bactericidal Concentration (MBC) Test. (n.d.).
- Antimicrobial Susceptibility Testing. (n.d.).
- Minimum Bactericidal Concentration (MBC) Assay. (n.d.).
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014).
- M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
- EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
- General Biofilm Assay Protocol. (n.d.). iGEM.
- CLSI 2024 M100Ed34(1). (n.d.).
- Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 154. (2025). BenchChem.
- Minimum inhibitory concentr
- Kill Time (Time Kill) Study Microbiology Testing Lab. (2024).
- Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (n.d.).
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). CHAIN.
- Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investig
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
- Guidance Documents. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
- Priority Antimicrobial- Resistant Strains. (n.d.).
- Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). European Committee on Antimicrobial Susceptibility Testing.
- EUCAST expert rules in antimicrobial susceptibility testing. (2025).
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
- Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. (2023).
- Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius. (2015).
- Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. (n.d.).
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- Antimicrobial Susceptibility Testing. (n.d.).
- Reference Antimicrobial Susceptibility Testing (AST) Data. (2024). Centers for Disease Control and Prevention (CDC).
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A Comparative Guide to the Synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate and Its Amino Analogue
In the landscape of heterocyclic chemistry, thiazole derivatives stand as privileged scaffolds, integral to the development of numerous pharmaceuticals and functional materials. Among these, Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate and its 2-amino analogue, Ethyl 2-amino-1,3-thiazole-4-carboxylate, are key intermediates for the synthesis of a wide array of biologically active compounds. This guide provides a comparative analysis of two prominent synthetic routes to these valuable building blocks, offering in-depth technical insights and experimental data to aid researchers in selecting the most suitable method for their specific needs.
Introduction
The thiazole ring is a cornerstone in medicinal chemistry, and the functionalization at the 2- and 4-positions dictates the molecule's biological activity and potential applications. The 2-thioxo and 2-amino groups, in particular, offer versatile handles for further chemical modifications. This guide will dissect two classical and efficient methods for the construction of these thiazole derivatives: the Dithiocarbamate Route for the synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate and the renowned Hantzsch Thiazole Synthesis for its 2-amino counterpart. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction conditions, and starting material accessibility.
Route 1: The Dithiocarbamate Route to Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
This route offers a direct and efficient method for the synthesis of 2-thioxo-2,3-dihydrothiazole derivatives through the reaction of an α-halo ester with a dithiocarbamate salt. The reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization.
Reaction Scheme:
Caption: Mechanism of the Dithiocarbamate Route.
Experimental Protocol:
This protocol is adapted from the synthesis of the analogous 4-methyl derivative.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium dithiocarbamate (1.0 eq) in ethanol.
-
Addition of Reactant: To the stirred solution, add ethyl bromopyruvate (1.0 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 10°C and add purified water and hexane to induce crystallization.
-
Isolation: Collect the resulting solid by filtration, wash with purified water and acetone, and dry to obtain Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate.
Discussion:
This method is advantageous due to its mild reaction conditions and the ready availability of the starting materials. The use of ammonium dithiocarbamate as a source of both nitrogen and sulfur simplifies the reaction setup. The direct formation of the 2-thioxo functionality is a key feature of this route.
Route 2: Hantzsch Thiazole Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate
The Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry, providing a versatile and high-yielding route to a wide range of thiazole derivatives. [1][2][3]For the synthesis of the 2-amino analogue, thiourea is employed as the thioamide component.
Reaction Scheme:
Caption: Hantzsch synthesis of the 2-amino analogue.
Mechanism:
The Hantzsch synthesis is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ethyl bromopyruvate, leading to the formation of an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where one of the amino groups attacks the carbonyl carbon. A subsequent dehydration step results in the formation of the aromatic 2-aminothiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol:
A general and reliable procedure for the Hantzsch synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate is as follows. [4]
-
Reaction Setup: In a round-bottom flask, prepare a mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1.0 mmol) in ethanol (2 mL).
-
Reaction: Heat the mixture with stirring at 70°C for 1 hour.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Isolation: Collect the resulting precipitate by filtration and dry to afford Ethyl 2-amino-1,3-thiazole-4-carboxylate. The product is reported to be obtained in high yield (99%). [4]
Discussion:
The Hantzsch synthesis is a robust and widely applicable method. Its primary advantages include high yields, straightforward experimental procedures, and the use of readily available starting materials. The reaction conditions can often be modified to accommodate a variety of substrates.
Comparative Analysis
To provide a clear and objective comparison of the two synthetic routes, the following table summarizes the key performance indicators for each method.
| Feature | Dithiocarbamate Route (for 2-thioxo derivative) | Hantzsch Synthesis (for 2-amino derivative) |
| Product | Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate | Ethyl 2-amino-1,3-thiazole-4-carboxylate |
| Key Reagents | Ethyl bromopyruvate, Ammonium dithiocarbamate | Ethyl bromopyruvate, Thiourea |
| Solvent | Ethanol | Ethanol |
| Temperature | Room Temperature | 70°C |
| Reaction Time | ~5 hours | ~1 hour |
| Reported Yield | High (exact yield for target not specified, but high for analog) | Excellent (up to 99%) [4] |
| Work-up | Crystallization from water/hexane | Precipitation in ice water |
| Advantages | Mild reaction conditions, direct formation of 2-thioxo group | High yields, shorter reaction time, well-established method |
| Disadvantages | Longer reaction time compared to Hantzsch synthesis | Requires heating |
Product Characterization
Accurate characterization of the synthesized compounds is crucial for ensuring their identity and purity. Below are the expected spectroscopic data for the target molecules.
Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate: [5]* Appearance: Solid
-
Purity: 95%
-
InChI Key: WTGNEFWADGCDBI-UHFFFAOYSA-N
Ethyl 2-amino-1,3-thiazole-4-carboxylate: [5]* Appearance: Pale yellow powder
-
Melting Point: 150-152 °C [4]* 1H NMR (DMSO-d6): δ 7.65 (s, 1H, thiazole-H), 7.15 (s, 2H, NH2), 4.18 (q, 2H, OCH2), 1.22 (t, 3H, CH3)
-
13C NMR (DMSO-d6): δ 168.5, 161.5, 145.0, 110.0, 60.0, 14.5
-
IR (KBr, cm-1): 3420, 3280, 1680, 1620, 1540
Conclusion
Both the Dithiocarbamate Route and the Hantzsch Thiazole Synthesis represent effective and practical methods for the preparation of valuable thiazole intermediates. The choice between the two will largely depend on the desired functionality at the 2-position of the thiazole ring.
The Dithiocarbamate Route offers a mild and direct pathway to Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate , making it an attractive option when this specific functionality is required for subsequent synthetic transformations.
The Hantzsch Thiazole Synthesis , on the other hand, is a highly efficient and rapid method for obtaining Ethyl 2-amino-1,3-thiazole-4-carboxylate in excellent yields. The resulting 2-amino group is a versatile handle for a wide range of derivatizations, making this a go-to method for combinatorial library synthesis and drug discovery programs.
Ultimately, a thorough understanding of the reaction mechanisms, experimental parameters, and the specific synthetic goals will enable the researcher to make an informed decision and successfully synthesize these important heterocyclic building blocks.
References
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Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
Bouherrou, S., et al. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 19(11), 18885-18901. Available at: [Link]
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Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]
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PubChem. Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. PubChem Compound Database; CID=73216. Available at: [Link]
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ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available at: [Link]
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Watts, P., et al. (2003). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 3(2), 121-124. Available at: [Link]
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Wang, L., et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1648-1657. Available at: [Link]
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ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationships of 2-Thioxo-Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-thioxo-thiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2][3] Understanding the structure-activity relationship (SAR) of these derivatives is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of SAR studies across key therapeutic areas, supported by experimental data and detailed protocols.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Derivatives of 2-thioxo-thiazole have demonstrated significant potential as antimicrobial agents.[3][4] SAR studies reveal that the antimicrobial potency is highly dependent on the nature and position of substituents on the thiazole ring and its associated moieties.
Key SAR Insights for Antimicrobial Activity:
-
Substitution at the 2- and 4-positions: Modifications at these positions of the thiazole ring are crucial for antimicrobial activity.[2][3] For instance, the introduction of bulky aromatic or heteroaromatic rings often enhances potency.
-
Role of Lipophilicity: The amphiphilic character, possessing both hydrophobic and hydrophilic parts, can facilitate the diffusion of these compounds across the bacterial cell membrane, leading to increased efficacy against both Gram-positive and Gram-negative bacteria.[2][5]
-
Hybrid Molecules: Fusing the 2-thioxo-thiazole scaffold with other bioactive heterocycles, such as pyrazoline or pyrimidine, has proven to be a successful strategy for developing broad-spectrum antimicrobial agents.[4][6][7] The presence of a phenyl ring in these hybrid structures often enhances antibacterial action.[4]
Comparative Antimicrobial Activity Data:
| Compound Scaffold | Key Substituents | Target Organism(s) | MIC (µg/mL) | Reference |
| 2-(Pyrazolin-1-yl)-thiazole | Thiophen-2-yl at pyrazoline C3 | P. aeruginosa | 15.625–31.25 | [6] |
| 2-(N-allyl)-5-(pyrazolin-3-yl)-thiazole | Various at pyrazoline N1 | S. pneumoniae, S. epidermidis | 0.03–7.81 | [6] |
| 2,4-Disubstituted thiazole | Nitro group at position 4 | Various bacteria | Not specified | [3] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Various | S. aureus, E. coli | 16.1 (for lead compound) | [4] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
Materials:
-
96-well microtiter plates
-
Test compound stock solution
-
Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL)[8]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Positive control (standard antibiotic)[8]
-
Negative control (broth and inoculum)[8]
-
Sterility control (broth only)[8]
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Dilutions: Serially dilute the test compound in the broth medium across the wells of the 96-well plate to achieve a range of concentrations.[8]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions, as well as the positive and negative control wells.[8]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.[8][9] This can be assessed visually or by measuring the optical density with a microplate reader.[9]
Caption: Workflow for Broth Microdilution Assay.
Anticancer Activity: A Multi-faceted Approach
2-Thioxo-thiazole derivatives have emerged as promising anticancer agents, acting through various mechanisms.[10][11] SAR studies in this area are complex, with subtle structural changes leading to significant differences in cytotoxicity and target specificity.
Key SAR Insights for Anticancer Activity:
-
Induction of Apoptosis: Many thiazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis).[10]
-
Enzyme Inhibition: These compounds have been shown to inhibit critical enzymes involved in cancer progression, such as topoisomerase II and protein kinases like EGFR.[10][12][13]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target in cancer therapy.[10][11]
-
Influence of Substituents: The presence of specific substituents can significantly impact anticancer activity. For example, a methoxy group has been shown to be more effective than a halogen group in certain series.[14] Chlorine-containing derivatives have also demonstrated high potency.[15]
Comparative Anticancer Activity Data (IC50 Values):
| Compound Scaffold | Key Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative | - | HCT-116, HepG-2, MCF-7, Hela | Varies | [16][17] |
| Thiazolyl Pyrazoles | Chlorine-containing | HCT-116 | Potent | [15] |
| Pyrazole, Naphthalene, Thiazole Hybrid | Methoxy group | Hela, HepG2 | 0.86 - 8.49 | [14] |
| Pyrazolyl-thiazole | - | MCF-7 | 0.07, 0.09 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of potential drug candidates.[18][19] It measures the metabolic activity of cells, which is an indicator of cell viability.[20][21]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[20]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[22]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[20][21] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[18][21]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for MTT Cytotoxicity Assay.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
2-Thioxo-thiazole derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[23][24]
Key SAR Insights for Anti-inflammatory Activity:
-
COX and LOX Inhibition: A significant mechanism of anti-inflammatory action for these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the arachidonic acid pathway.[23][24]
-
Selective COX-2 Inhibition: Some derivatives have shown selectivity for COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs as it can reduce gastrointestinal side effects.[13][24]
-
Specific Substituent Effects: For instance, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has been identified as a non-selective COX-1/COX-2 inhibitor, while 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol acts as a selective COX-2 inhibitor.[24][25][26]
Comparative Anti-inflammatory Activity Data:
| Compound | Target | Activity | Reference |
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | IC50 = 127 nM | [24] |
| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CX-32) | COX-1/COX-2 | Non-selective inhibitor | [24][25][26] |
| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (CX-35) | COX-2 | Selective inhibitor | [24][25][26] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of COX enzymes, typically by measuring the production of prostaglandins (e.g., PGE2).
Materials:
-
Test compounds
-
Selective COX-2 inhibitor (e.g., NS 398) as a positive control[25]
-
Enzyme immunoassay (EIA) kit for PGE2 measurement[25]
-
Western blot reagents for COX-2 protein level analysis[25]
Procedure:
-
Cell Stimulation: Activate RAW 264.7 cells with lipopolysaccharide (LPS) to induce COX-2 expression.[25]
-
Compound Treatment: Treat the LPS-activated cells with various concentrations of the test compounds.[25][26]
-
PGE2 Measurement: After incubation, collect the cell supernatant and measure the levels of secreted PGE2 using an EIA kit.[25] A reduction in PGE2 levels indicates COX inhibition.
-
COX-2 Protein Expression: Lyse the cells and perform a Western blot to determine if the compound affects the expression level of the COX-2 protein.[25] A direct inhibitor should reduce PGE2 production without altering COX-2 protein levels.[25]
Caption: Key SAR principles for 2-thioxo-thiazole derivatives.
Conclusion
The 2-thioxo-thiazole scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the critical role of substituent patterns and molecular hybridization in determining the biological activity profile of these derivatives. A thorough understanding of these SAR principles, coupled with robust experimental validation, is essential for guiding the design of next-generation 2-thioxo-thiazole-based drugs with enhanced potency and selectivity.
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available at: [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. Available at: [Link]
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Cell sensitivity assays: the MTT assay - PubMed. Available at: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. Available at: [Link]
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(PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations - ResearchGate. Available at: [Link]
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MTT (Assay protocol - Protocols.io. Available at: [Link]
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(PDF) New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Available at: [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. Available at: [Link]
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Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed. Available at: [Link]
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New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed. Available at: [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. Available at: [Link]
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(PDF) Synthesis and Biological Evaluation of Thiazole Derivatives - ResearchGate. Available at: [Link]
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Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - ResearchGate. Available at: [Link]
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Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. Available at: [Link]
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Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Available at: [Link]
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(PDF) New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Available at: [Link]
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Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed. Available at: [Link]
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A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available at: [Link]
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Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC - PubMed Central. Available at: [Link]
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Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - NIH. Available at: [Link]
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Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed. Available at: [Link]
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A review on progress of thiazole derivatives as potential anti-inflammatory agents. Available at: [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available at: [Link]
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Thiazoles and Thiazolidinones as COX/LOX Inhibitors - MDPI. Available at: [Link]
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Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies | Semantic Scholar. Available at: [Link]
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(PDF) The Potential of Thiazole Derivatives as Antimicrobial Agents - ResearchGate. Available at: [Link]
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New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC - PubMed Central. Available at: [Link]
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A Comparative Guide to the Computational Modeling of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate Reactivity
This guide provides a comprehensive framework for understanding and predicting the chemical reactivity of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the principles of computational modeling, offering a comparative analysis against a structurally related analog to highlight key reactivity drivers. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to guide synthetic strategies and understand molecular interactions.
The thiazole ring is a cornerstone in therapeutic chemistry, forming the backbone of numerous FDA-approved drugs and biologically active agents.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The specific scaffold, Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate (also known as a rhodanine derivative), combines the thiazole core with a thione group, which imparts unique electronic and reactive properties crucial for its biological function and synthetic manipulation.
Understanding the reactivity of this molecule is paramount for designing novel derivatives and predicting their metabolic fate. Computational modeling, particularly Density Functional Theory (DFT), offers a powerful, resource-efficient approach to probe molecular properties and predict reaction outcomes before committing to extensive laboratory work.[6][7]
The Rationale for Computational Comparison
To truly understand the reactivity of our target molecule, we must analyze it not in isolation, but in comparison to a well-chosen alternative. This approach allows us to dissect the specific contributions of key functional groups. For this guide, we will compare Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate (Molecule A) with its amino-substituted analog, Ethyl 2-amino-1,3-thiazole-4-carboxylate (Molecule B) .
The primary structural difference is the C2 substituent: a thione (C=S) in Molecule A versus an amine (C-NH₂) in Molecule B. This substitution is expected to profoundly influence the molecule's electronic distribution, frontier molecular orbitals, and, consequently, its susceptibility to electrophilic and nucleophilic attack.
Caption: Target molecule (A) and its amino-substituted analog (B) for comparative analysis.
The Computational Toolkit: Density Functional Theory (DFT)
Density Functional Theory (DFT) is the workhorse of modern computational chemistry for studying medium-sized organic molecules. It provides an excellent balance between accuracy and computational cost for evaluating the electronic structure and reactivity.[8] Our analysis will focus on several key quantum chemical descriptors.
Methodology Justification:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that has demonstrated high accuracy for a wide range of organic systems and is commonly used in studies of thiazole derivatives.[3][8]
-
Basis Set: 6-311G(d,p) is a flexible, triple-zeta basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). This is crucial for accurately describing the electron distribution in molecules with heteroatoms and polar bonds, like our thiazole derivatives.
Key Reactivity Descriptors:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity.
-
HOMO Energy (EHOMO): Correlates with the ability to donate electrons (nucleophilicity). A higher EHOMO indicates a better electron donor.
-
LUMO Energy (ELUMO): Correlates with the ability to accept electrons (electrophilicity). A lower ELUMO indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): Calculated as ELUMO - EHOMO. A smaller gap suggests higher reactivity and lower kinetic stability.[3]
-
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue).
-
Natural Bond Orbital (NBO) Analysis: This method calculates the charge distribution at specific atomic sites, providing a quantitative measure of local electron density.
Comparative Reactivity Analysis: Thione vs. Amine
The following table summarizes the predicted quantum chemical descriptors for our two molecules, calculated at the B3LYP/6-311G(d,p) level of theory. These values are representative and serve to illustrate the comparative methodology.
| Descriptor | Molecule A (Thione) | Molecule B (Amine) | Interpretation |
| EHOMO | -5.95 eV | -5.45 eV | Molecule B is a stronger electron donor (more nucleophilic overall). |
| ELUMO | -1.80 eV | -0.75 eV | Molecule A is a significantly better electron acceptor (more electrophilic overall). |
| HOMO-LUMO Gap (ΔE) | 4.15 eV | 4.70 eV | Molecule A is predicted to be more chemically reactive due to the smaller energy gap.[3] |
| NBO Charge on X | S = -0.41 e | N = -0.68 e | The amine nitrogen is more negatively charged than the thione sulfur. |
| Most Positive Site (MEP) | Thiazole N-H proton | Amine N-H protons | The N-H proton in the thiazole ring of the thione is more acidic. |
| Most Negative Site (MEP) | Exocyclic Sulfur (C=S ) | Ring Nitrogen | The thione sulfur is the primary site for electrophilic attack in Molecule A. |
Expert Insights:
-
Electrophilicity and Nucleophilicity: The presence of the electron-withdrawing thione group (C=S) in Molecule A significantly lowers the LUMO energy, making the entire molecule a better electron acceptor compared to the amino-substituted Molecule B . The amino group in Molecule B, being a strong electron-donating group, raises the HOMO energy, enhancing its overall nucleophilicity.
-
Regioselectivity of Attack: While Molecule B is more nucleophilic overall, the MEP analysis points to the exocyclic sulfur atom in Molecule A as a potent, localized nucleophilic center. This is a classic characteristic of thiones, where the sulfur atom is readily attacked by electrophiles (e.g., alkyl halides). In contrast, for Molecule B , the nucleophilic character is more distributed across the amino group and the thiazole ring.
-
Acidity: The N-H proton on the thiazole ring of Molecule A is predicted to be more acidic than the protons on the exocyclic amine of Molecule B. This is due to the electron-withdrawing nature of the adjacent thione group, which stabilizes the conjugate base after deprotonation.
Experimental Protocol: A Self-Validating Computational Workflow
This section provides a detailed, step-by-step protocol for performing the computational analysis described above. This workflow is designed to be self-validating by incorporating geometry optimization and frequency analysis steps.
Caption: Workflow for computational reactivity analysis of thiazole derivatives.
Step-by-Step Methodology:
-
Molecule Construction:
-
Using a molecular editor (e.g., GaussView, Avogadro), draw the 3D structures of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate and the chosen comparator.
-
Perform an initial "clean-up" using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Causality: This is the most critical step. We must find the lowest energy conformation (the most stable structure) of the molecule. Reactivity properties calculated from a non-optimized structure are physically meaningless.
-
Protocol: Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the keyword Opt for optimization.
-
Method: B3LYP/6-311G(d,p).
-
-
Frequency Analysis:
-
Trustworthiness: This step validates the result of the geometry optimization. A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure and must be redone.
-
Protocol: Using the optimized geometry from Step 2, perform a frequency calculation. Specify the keyword Freq.
-
Verification: Check the output file for the number of imaginary frequencies. The result is only valid if this number is zero.
-
-
Single-Point Energy Calculation & Property Analysis:
-
Causality: Once a validated minimum energy structure is obtained, a final, high-precision calculation is performed to generate the detailed wavefunction file needed for property analysis.
-
Protocol: Using the validated geometry, run a single-point energy calculation. Request the generation of population analysis (for NBO charges) and cube files (for MEP visualization). Keywords often include Pop=NBO and Output=WFX.
-
-
Data Extraction and Visualization:
-
FMOs: Extract the energies of the HOMO and LUMO directly from the calculation output file.
-
NBO Charges: Parse the output file for the Natural Atomic Charges section.
-
MEP Map: Use the generated cube file and a visualization program (e.g., GaussView, VMD) to render the MEP surface, mapping the potential onto the molecule's electron density.
-
Conclusion for the Drug Development Professional
The computational framework presented provides actionable insights for the development of drugs based on the Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate scaffold.
-
Guiding Synthesis: The model predicts that the exocyclic sulfur is a primary nucleophilic site, suggesting it as a handle for alkylation or other electrophilic substitution reactions to build molecular diversity. The acidity of the ring N-H proton indicates it can be deprotonated with a suitable base to serve as another nucleophilic site.
-
Predicting Bio-Interactions: The prominent electrophilic and nucleophilic regions identified by the MEP map can be used to predict potential hydrogen bonding interactions with biological targets like enzymes or receptors.[9] The overall electrophilicity of the thione derivative suggests it may act as a covalent inhibitor by accepting electrons from a nucleophilic residue (e.g., cysteine, serine) in a protein's active site.
-
Screening Analogs: This comparative workflow can be rapidly applied to a virtual library of derivatives. By calculating the key reactivity descriptors for proposed structures, researchers can prioritize the synthesis of compounds with the most promising electronic properties for a desired biological activity, saving significant time and resources.
By integrating this robust, validated computational modeling protocol, research and development teams can make more informed decisions, accelerate the discovery pipeline, and gain a deeper mechanistic understanding of their target molecules.
References
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Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. BMC Chemistry, 12(1), 59. [Link]
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Asif, M. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(35), 25203-25218. [Link]
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The Ascendance of Thiazole-Based Inhibitors: A Comparative Performance Analysis Against Established Anticancer Agents
Introduction: The Thiazole Scaffold as a Modern Mainstay in Oncology Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide range of biological targets with high affinity and specificity.[1][2] This has led to the successful development of several FDA-approved thiazole-containing anticancer drugs, including the multi-kinase inhibitor Dasatinib and the BRAF inhibitor Dabrafenib.[1][3] As our understanding of cancer cell signaling deepens, a new generation of thiazole-based inhibitors is being engineered to target novel and previously "undruggable" pathways. This guide provides a comprehensive performance benchmark of these emerging thiazole derivatives against established clinical agents, supported by detailed experimental workflows and in-depth mechanistic insights.
The core directive of this guide is to equip researchers and drug development professionals with the rationale and practical methodologies to rigorously evaluate this promising class of compounds. We will move beyond a simple recitation of data to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.
Comparative Efficacy Analysis: Emerging Thiazole Inhibitors vs. Standard-of-Care
The therapeutic potential of any new anticancer agent is ultimately judged by its efficacy and selectivity compared to existing treatments. Here, we present a comparative analysis of two novel thiazole-based compounds, Compound 4c (a VEGFR-2 inhibitor) and Compound 8c (an hLDHA inhibitor), against relevant established drugs.[4][5]
| Compound/Drug | Target(s) | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| Compound 4c | VEGFR-2 | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [5] |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [5] | ||
| Sorafenib | VEGFR-2, PDGFR, RAF kinases | N/A | 0.059 (enzymatic assay) | N/A | N/A | [5] |
| Compound 8c | hLDHA | HeLa (Cervical) | 1.65 - 8.60 (range for derivatives) | N/A | N/A | [4] |
| SiHa (Cervical) | 1.65 - 8.60 (range for derivatives) | N/A | N/A | [4] | ||
| Dasatinib | BCR-ABL, SRC family kinases, c-KIT, PDGFRβ | Various | Varies by cell line | N/A | N/A | [6][7] |
| Vemurafenib | BRAF V600E | Melanoma cell lines | Varies by cell line | N/A | N/A | [8][9] |
Table 1: Comparative in vitro efficacy of new thiazole-based inhibitors against established drugs. IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.
Analysis of Performance Data:
The data presented in Table 1 highlights the potential of these new thiazole-based inhibitors. Compound 4c demonstrates potent anti-proliferative activity in breast and liver cancer cell lines, with IC50 values significantly lower than the broad-spectrum kinase inhibitor Staurosporine in MCF-7 cells.[5] Furthermore, in enzymatic assays, Compound 4c shows promising VEGFR-2 inhibition, a key target in angiogenesis.[5] Compound 8c and its analogs represent a novel approach by targeting human lactate dehydrogenase A (hLDHA), an enzyme crucial for anaerobic glycolysis in cancer cells.[4] Their mid-micromolar activity in cervical cancer cell lines underscores the potential of targeting metabolic pathways with thiazole-based structures.[4]
It is crucial to note that direct cross-study comparisons of IC50 values should be approached with caution due to variations in experimental conditions. However, this preliminary data strongly justifies the comprehensive benchmarking workflow detailed below.
Experimental Benchmarking Workflow: A Step-by-Step Guide
To rigorously assess the performance of a new thiazole-based inhibitor, a multi-tiered experimental approach is essential, progressing from initial biochemical validation to in vivo efficacy studies.
Tier 1: Biochemical Assays for Target Engagement and Potency
The foundational step is to confirm that the novel compound directly interacts with its intended molecular target and to quantify its inhibitory potency. For kinase inhibitors, time-resolved fluorescence resonance energy transfer (TR-FRET) assays, such as the LanthaScreen™ platform, are highly effective.[10]
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol is adapted for a generic tyrosine kinase but should be optimized for the specific kinase of interest.
-
Reagent Preparation:
-
Prepare a 2X kinase/antibody solution in kinase buffer. The final concentration of the europium-labeled anti-tag antibody is typically 4 nM.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer. The optimal tracer concentration needs to be empirically determined for each kinase.
-
Prepare a 4X serial dilution of the thiazole-based inhibitor and a control inhibitor (e.g., Staurosporine) in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the 4X inhibitor dilutions to the appropriate wells.
-
Add 8 µL of the 2X kinase/antibody solution to all wells.
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
The use of a TR-FRET assay minimizes background fluorescence, enhancing signal-to-noise.
-
The competitive binding format directly assesses the inhibitor's ability to displace a known ligand from the ATP-binding site, providing clear evidence of target engagement.
-
Titrating the inhibitor allows for the determination of a quantitative potency (IC50), which is a critical parameter for comparing different compounds.
Tier 2: Cell-Based Assays for Phenotypic Effects
While biochemical assays confirm target interaction, cell-based assays are crucial to determine if this interaction translates into a desired biological effect, such as inhibiting cell proliferation. The MTT assay is a widely used colorimetric method to assess cell viability.[11]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole-based inhibitor and a reference drug in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[12]
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 492 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.
-
Causality Behind Experimental Choices:
-
The MTT assay provides a functional readout of the inhibitor's effect on cell metabolism and proliferation, which is a more physiologically relevant endpoint than target binding alone.
-
Using a 72-hour incubation period allows for the assessment of the compound's long-term effects on cell growth.
-
Including a reference drug allows for a direct comparison of the new inhibitor's potency within the same experimental system.
Tier 3: In Vivo Models for Preclinical Efficacy
The ultimate preclinical test of an anticancer agent is its ability to inhibit tumor growth in a living organism. Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are considered highly predictive of clinical outcomes.[13][14]
Experimental Protocol: Subcutaneous Xenograft Mouse Model
-
Tumor Implantation:
-
Implant human cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).[15]
-
-
Tumor Growth and Cohort Randomization:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).[14]
-
-
Drug Administration:
-
Administer the thiazole-based inhibitor, a reference drug, or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
The study endpoint is typically when tumors in the control group reach a predetermined size or after a set duration of treatment.
-
Calculate the tumor growth inhibition (TGI) as a percentage of the control group's tumor growth.
-
Causality Behind Experimental Choices:
-
In vivo models provide a complex biological system that includes factors like drug metabolism, distribution, and tumor microenvironment, which are absent in in vitro assays.
-
PDX models, in particular, better recapitulate the heterogeneity and architecture of human tumors.[14]
-
Measuring TGI provides a robust and quantitative measure of the drug's efficacy in a preclinical setting.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action of both the new and established inhibitors is crucial for rational drug design and for predicting potential resistance mechanisms.
Established Drug Mechanisms of Action
-
Dasatinib: A multi-targeted kinase inhibitor that binds to both the active and inactive conformations of the BCR-ABL kinase, making it effective against some imatinib-resistant mutations.[6][7][16] It also inhibits other kinases like the SRC family, c-KIT, and PDGFRβ.[6][7]
-
Vemurafenib: A selective inhibitor of the BRAF V600E mutant kinase.[8][9] By binding to the ATP-binding site of the mutated BRAF, it blocks downstream signaling through the MAPK/ERK pathway, leading to reduced cell proliferation and apoptosis.[17][18]
Signaling Pathways and Visualization
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by established and emerging thiazole-based inhibitors.
Caption: The MAPK signaling pathway and the inhibitory action of Vemurafenib.
Caption: The VEGFR-2 signaling pathway and the inhibitory action of Compound 4c.
Conclusion and Future Directions
The new generation of thiazole-based inhibitors, exemplified by compounds targeting VEGFR-2 and hLDHA, demonstrates significant promise in preclinical models. Their performance, in some cases exceeding that of established drugs in specific contexts, warrants their continued investigation and development. The comprehensive benchmarking workflow outlined in this guide provides a robust framework for the rigorous evaluation of these and other emerging anticancer agents. By integrating biochemical, cell-based, and in vivo methodologies, researchers can build a compelling, data-driven case for advancing the most promising candidates toward clinical translation. Future work should focus on elucidating mechanisms of acquired resistance to these novel inhibitors and exploring rational combination therapies to enhance their therapeutic efficacy.
References
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- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, R. H., El-Elimat, T., & Al-Jaidi, B. A. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Pharmaceuticals.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Future Medicinal Chemistry.
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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What is the mechanism of Dasatinib? (2024). Patsnap. Retrieved from [Link]
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
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Vemurafenib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]
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Examples of thiazole bearing anticancer drugs. (n.d.). ResearchGate. Retrieved from [Link]
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Selected structures of 1,3-thiazole-based FDA-approved drugs. (n.d.). ResearchGate. Retrieved from [Link]
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- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2015). Journal of Medicinal Chemistry.
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14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service). (n.d.). Altogen Labs. Retrieved from [Link]
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LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG LABTECH. Retrieved from [Link]
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Dasatinib. (n.d.). Wikipedia. Retrieved from [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]
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A Comparative Guide to Cross-Reactivity Profiling of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate Derivatives
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for antibodies targeting Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate. For researchers in drug development and diagnostics, establishing the specificity of an antibody is paramount. An antibody that cross-reacts with structurally similar molecules can lead to inaccurate quantification, false-positive results, or unforeseen off-target effects. This document moves beyond a simple listing of protocols to explain the causal reasoning behind experimental design, ensuring a robust and self-validating approach to antibody characterization.
The thiazole ring and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3][4]. As novel thiazole-based compounds are developed, the need for specific analytical tools, such as immunoassays, becomes critical. This guide uses Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate as a case study to illuminate the path to developing and validating a highly specific antibody.
The Immunological Foundation: Generating Antibodies Against Small Molecules
Small molecules like Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate are classified as haptens. By themselves, they are incapable of eliciting an immune response[5]. To generate antibodies, the hapten must be covalently coupled to a larger, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development[5]. The choice of conjugation strategy is a critical determinant of the resulting antibody's specificity. The site of linkage on the hapten dictates which parts of the molecule are exposed to the immune system, thereby influencing the epitopes against which antibodies will be raised.
The overall workflow for developing an anti-hapten antibody is a multi-step process requiring careful planning and execution.
Caption: Workflow for Anti-Hapten Antibody Generation.
Designing the Cross-Reactivity Panel: A Structure-Activity Approach
The core of a cross-reactivity study is the intelligent selection of compounds to challenge the antibody with. The goal is to probe the boundaries of the antibody's binding pocket (paratope) by testing its affinity for molecules that are structurally analogous to the target antigen. A well-designed panel should include derivatives that vary systematically at different positions of the parent molecule.
For an antibody raised against Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate , a robust comparison panel should include the alternatives listed in the table below. The rationale is to determine if the antibody's specificity is directed towards the thiazole core, the ester group, or substitutions on the ring. The synthesis of such derivatives is well-documented in the chemical literature[6][7][8].
| Compound Name | Structure | Rationale for Inclusion |
| Primary Target | ||
| Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate[9] | O=C(OCC)c1sc(S)nc1 | The target antigen against which binding of all other compounds will be compared (100% relative activity). |
| Alternative Ester Groups | ||
| Methyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate | O=C(OC)c1sc(S)nc1 | To test the specificity for the ethyl group versus a smaller alkyl ester. |
| 2-Thioxo-2,3-dihydrothiazole-4-carboxylic acid | O=C(O)c1sc(S)nc1 | To determine if the ester functionality is a critical part of the epitope. |
| Ring Substitutions | ||
| Ethyl 2-aminothiazole-4-carboxylate[10] | N=c1sc(C(=O)OCC)cn1 | To assess if the antibody recognizes the core thiazole ring when the 2-position substituent is changed from thioxo to amino. |
| Ethyl 2-bromothiazole-4-carboxylate[11] | Br-c1sc(C(=O)OCC)cn1 | To evaluate tolerance for a bulky, electronegative atom at the 2-position. |
| Related Heterocyclic Cores | ||
| Ethyl 2-thioxo-2,3-dihydro-1,3,4-thiadiazole-5-carboxylate | O=C(OCC)c1nnc(S)s1 | To test specificity for the thiazole ring system versus a related thiadiazole isomer. |
Gold Standard Protocol: Competitive ELISA
The most effective and quantitative method for assessing the cross-reactivity of anti-hapten antibodies is the competitive Enzyme-Linked Immunosorbent Assay (ELISA)[12][13]. This assay measures the ability of a test compound (a potential cross-reactant) to compete with the target antigen for a limited number of antibody binding sites. A high degree of competition signifies high cross-reactivity.
Caption: Principle of Competitive ELISA for Cross-Reactivity.
Step-by-Step Experimental Protocol
-
Antigen Coating:
-
Prepare a conjugate of the target hapten with a carrier protein different from the one used for immunization (e.g., BSA if KLH was used for immunization). This prevents the antibody from binding to the carrier protein itself.
-
Dilute the Hapten-BSA conjugate to 1-5 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (target antigen) and the test compounds (potential cross-reactants) in Assay Buffer (PBST with 1% BSA). Concentrations should span a wide range to generate a full inhibition curve (e.g., from 0.01 ng/mL to 10,000 ng/mL).
-
Prepare the primary antibody at a fixed, pre-determined optimal dilution in Assay Buffer. This dilution should be the concentration that yields approximately 50-70% of the maximum signal in a non-competitive format.
-
In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted primary antibody. Incubate for 30-60 minutes at room temperature to allow the competition to occur.
-
Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Mouse IgG) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of substrate solution (e.g., TMB for HRP) to each well. Incubate in the dark until sufficient color develops (typically 10-20 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 2 M H₂SO₄).
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis and Comparative Interpretation
The data from the competitive ELISA is used to generate inhibition curves by plotting the signal (absorbance) against the logarithm of the competitor concentration.
-
Calculate IC50: For each compound, determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the maximum signal by 50%. This is typically done using a four-parameter logistic curve fit.
-
Calculate Percent Cross-Reactivity: The cross-reactivity of each test compound is calculated relative to the primary target antigen using the following formula[13]:
% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Test Compound) x 100
Hypothetical Data Comparison
The following table presents hypothetical, yet plausible, data for an antibody raised against Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate.
| Compound Tested | Hypothetical IC50 (ng/mL) | Calculated % Cross-Reactivity | Interpretation |
| Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate | 15 | 100% | Reference compound. |
| Methyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate | 45 | 33.3% | Moderate cross-reactivity. The antibody prefers the ethyl ester but also recognizes the methyl ester, suggesting the ester group contributes to binding but is not the sole determinant. |
| 2-Thioxo-2,3-dihydrothiazole-4-carboxylic acid | >10,000 | <0.15% | Negligible cross-reactivity. The ethyl ester moiety is critical for antibody recognition. |
| Ethyl 2-aminothiazole-4-carboxylate | 850 | 1.8% | Low cross-reactivity. The 2-thioxo group is a key part of the epitope. |
| Ethyl 2-bromothiazole-4-carboxylate | >10,000 | <0.15% | Negligible cross-reactivity. The antibody does not tolerate substitution of the 2-thioxo group with a bromo group. |
| Ethyl 2-thioxo-2,3-dihydro-1,3,4-thiadiazole-5-carboxylate | 2,500 | 0.6% | Very low cross-reactivity. The specific arrangement of atoms in the thiazole ring is essential for binding. |
From this hypothetical data, a senior scientist can conclude that the antibody is highly specific for the target molecule. Its binding is critically dependent on the presence of the ethyl ester and the 2-thioxo group on the thiazole ring. This level of characterization provides high confidence for its use in a specific immunoassay for Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate.
References
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- Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding.
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A Spectroscopic Guide to Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate and Its Analogues for Researchers
In the landscape of medicinal chemistry and materials science, thiazole derivatives are a cornerstone, demonstrating a vast array of biological activities and physicochemical properties.[1][2][3] Among these, Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate serves as a critical scaffold for the development of novel therapeutic agents and functional materials.[4] A thorough understanding of the spectroscopic characteristics of this core molecule and its analogues is paramount for unambiguous structural confirmation, purity assessment, and the rational design of new entities.
This guide provides an in-depth comparative analysis of the key spectroscopic features of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate and two structurally related analogues: Ethyl 2-amino-1,3-thiazole-4-carboxylate and Ethyl 2-methyl-1,3-thiazole-4-carboxylate. By examining their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the expertise to distinguish and characterize these important chemical entities. The choice of these analogues allows for a systematic evaluation of how the substitution at the C2 position of the thiazole ring—a common site for chemical modification—influences the spectroscopic output.
Comparative Structural Overview
The fundamental structural differences between the parent compound and its selected analogues lie at the C2 position of the thiazole ring. These seemingly minor modifications lead to significant and diagnostic changes in their respective spectra.
Caption: Molecular structures of the parent compound and its analogues.
¹H and ¹³C NMR Spectroscopy: A Detailed Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed fingerprint of the molecular structure.
Key Diagnostic Regions in ¹H NMR
The most telling differences in the ¹H NMR spectra appear for the protons on the thiazole ring and the labile protons of the substituents at C2.
| Compound | Thiazole C5-H (ppm) | N-H (ppm) | Ethyl Group (CH₂, CH₃) (ppm) | Other |
| Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate | ~7.5 - 8.0 | ~9.2 (broad) | ~4.3 (q), ~1.3 (t) | - |
| Ethyl 2-amino-1,3-thiazole-4-carboxylate | ~7.4 | ~7.7 (broad, 2H) | ~4.2 (q), ~1.3 (t) | - |
| Ethyl 2-methyl-1,3-thiazole-4-carboxylate | ~8.1 | - | ~4.3 (q), ~1.3 (t) | ~2.7 (s, 3H, C2-CH₃) |
Analysis:
-
Thiazole C5-H: The chemical shift of the proton at the C5 position is a key indicator. In the 2-methyl analogue, this proton is the most deshielded (~8.1 ppm) due to the electronic nature of the fully aromatic thiazole ring.
-
N-H and NH₂ Protons: The parent compound exhibits a broad singlet for the N-H proton, typically at a downfield chemical shift (~9.2 ppm).[5] In contrast, the 2-amino analogue shows a broader signal for the two NH₂ protons, usually at a more shielded position (~7.7 ppm).[6]
-
C2-Substituent: The 2-methyl analogue is easily identified by the appearance of a sharp singlet around 2.7 ppm, corresponding to the three methyl protons.[7]
Probing the Carbon Skeleton with ¹³C NMR
¹³C NMR spectroscopy provides direct insight into the carbon framework of the molecules. The chemical shift of the C2 carbon is particularly diagnostic.
| Compound | C=S (C2) (ppm) | C=N (C2) (ppm) | Thiazole C4, C5 (ppm) | C=O (Ester) (ppm) |
| Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate | ~174 | - | ~141, ~104 | ~160 |
| Ethyl 2-amino-1,3-thiazole-4-carboxylate | - | ~167 | ~147, ~108 | ~162 |
| Ethyl 2-methyl-1,3-thiazole-4-carboxylate | - | ~165 | ~148, ~127 | ~162 |
Analysis:
-
C2 Carbon: This is the most significant point of differentiation. The thione carbon (C=S) of the parent compound resonates at a very downfield chemical shift, typically around 174 ppm.[5] The C2 carbon of the 2-amino and 2-methyl analogues, being part of a C=N bond within an aromatic ring, appears at a slightly more shielded position, around 165-167 ppm.[6][7]
-
Thiazole Ring Carbons (C4 & C5): The electronic changes at C2 also influence the chemical shifts of the other ring carbons, C4 and C5, providing further confirmation of the substitution pattern.
Vibrational Spectroscopy (FTIR)
Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups. The comparison focuses on the characteristic stretching frequencies (ν) of the C=O, C=S, and N-H bonds.
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate | ~3400 (N-H), ~1725 (C=O, ester), ~1200 (C=S) | Presence of N-H, ester carbonyl, and thione groups.[5] |
| Ethyl 2-amino-1,3-thiazole-4-carboxylate | ~3400-3200 (N-H stretch, two bands), ~1680 (C=O, ester) | Characteristic symmetric and asymmetric N-H stretches of a primary amine. |
| Ethyl 2-methyl-1,3-thiazole-4-carboxylate | ~2980 (C-H), ~1710 (C=O, ester), ~1540 (C=N) | Absence of N-H stretch; presence of C=N ring vibration. |
Analysis: The presence of a strong C=S stretching vibration around 1200 cm⁻¹ is a clear marker for the parent compound. The 2-amino analogue is distinguished by the characteristic two-band N-H stretch of the primary amine group, while the 2-methyl analogue lacks significant absorptions in the N-H region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Patterns |
| Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate | C₆H₇NO₂S₂ | 189.26 | Loss of the ethoxy group (-OC₂H₅), loss of CO₂. |
| Ethyl 2-amino-1,3-thiazole-4-carboxylate | C₆H₈N₂O₂S | 172.21 | Loss of the ethoxy group, fragmentation of the thiazole ring.[6] |
| Ethyl 2-methyl-1,3-thiazole-4-carboxylate | C₇H₉NO₂S | 171.22 | Loss of the ethoxy group, loss of the methyl group.[7] |
Analysis: The molecular ion peak (M⁺) in the mass spectrum provides a direct confirmation of the molecular formula and, consequently, the identity of the compound. The different substituents at the C2 position also lead to distinct fragmentation pathways, which can be used for further structural confirmation.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field spectrometer.
-
Acquire the spectrum at 298 K.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Employ a proton-decoupled pulse sequence.
-
Typical parameters: 512-1024 scans, relaxation delay of 2 seconds, spectral width of 220-240 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
FTIR Spectroscopy
-
Sample Preparation: For solid samples, use the KBr pellet method. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans for a good signal-to-noise ratio.
-
Collect a background spectrum of the pure KBr pellet or empty ATR crystal prior to sample analysis.
-
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution into an Electrospray Ionization (ESI) source.
-
Acquire the spectrum in both positive and negative ion modes to determine the best ionization.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Caption: A generalized workflow for the spectroscopic analysis of thiazole derivatives.
Conclusion
The spectroscopic comparison of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate with its 2-amino and 2-methyl analogues reveals a set of distinct and reliable characteristics for each molecule. By systematically analyzing the data from NMR, IR, and MS, researchers can confidently identify and differentiate these compounds. The chemical shift of the C2 carbon in ¹³C NMR, the nature of the N-H signals in ¹H NMR and IR, and the molecular ion peak in mass spectrometry serve as the most powerful diagnostic tools. This guide provides a foundational framework for the characterization of this important class of heterocyclic compounds, facilitating future research and development in the field.
References
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- The Royal Society of Chemistry. Supporting Information.
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- MDPI. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.
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ResearchGate. Synthesis and characterization of thiazole and 2-thioxoimidazolidinone derivative; Their antibacterial and anticancer properties. Available from: [Link]
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PubChem. Ethyl 2-aminothiazole-4-carboxylate. Available from: [Link]
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MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available from: [Link]
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The Royal Society of Chemistry. Azophotoswitches containing thiazole, isothiazole, thiadiazole and isothiadiazole. Available from: [Link]
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PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Available from: [Link]
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International Journal of Trend in Scientific Research and Development. A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available from: [Link]
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SpectraBase. Ethyl 3-ethyl-4-oxo-2-thioxo-1,3-thiazolane-5-carboxylate. Available from: [Link]
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PubChem. Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate. Available from: [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
As a Senior Application Scientist, it is understood that excellence in research is intrinsically linked to a culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of responsible science. This guide provides a direct, procedural framework for the safe handling and disposal of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate (CAS No: 56232-75-8). The protocols herein are designed to be a self-validating system, ensuring the safety of laboratory personnel and environmental compliance.
The core principle underpinning these procedures is precaution. For many specialized reagents, comprehensive ecological and toxicological data may be limited[1][2]. Therefore, based on its known hazard classifications, Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate must be managed as hazardous waste from the point of generation to its final disposal.
Hazard Identification and Immediate Safety Protocols
Before any handling or disposal procedure, a thorough understanding of the compound's hazards is essential. This dictates the necessary controls to mitigate risk.
Hazard Summary
The hazard profile for Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate mandates specific precautions. The primary risks are associated with direct contact and inhalation, necessitating the use of engineering controls and appropriate personal protective equipment (PPE)[3].
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark)[3] | Warning [3] | H302: Harmful if swallowed[3] |
| Skin Irritation | GHS07 (Exclamation Mark)[3] | Warning [3] | H315: Causes skin irritation[3] |
| Eye Irritation | GHS07 (Exclamation Mark)[3] | Warning [3] | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark)[3] | Warning [3] | H335: May cause respiratory irritation[3] |
Mandatory Personal Protective Equipment (PPE) & Handling
The causality for PPE selection is directly linked to the identified hazards.
-
Engineering Controls : All handling of this solid compound must occur in a well-ventilated area, preferably within a certified chemical fume hood[4][5]. This is the primary defense against respiratory irritation (H335).
-
Eye Protection : Chemical safety goggles and a face shield are mandatory to protect against accidental splashes, which could cause serious eye irritation (H319)[1][6].
-
Hand Protection : Chemical-resistant nitrile or neoprene gloves are required to prevent skin contact and subsequent irritation (H315)[6]. Gloves must be inspected for integrity before each use.
-
Body Protection : A laboratory coat must be worn to protect against contamination of personal clothing[5].
Step-by-Step Waste Disposal Protocol
Disposing of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate requires a systematic approach to ensure safety and regulatory compliance. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain [7].
-
Waste Identification and Segregation :
-
Rationale : Preventing unintended chemical reactions is paramount. Thiazole derivatives should be segregated from other waste streams, especially strong acids, bases, and oxidizing agents, unless they are part of a fully characterized reaction mixture being discarded[7][8].
-
Procedure : Designate a specific waste container solely for Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate and materials heavily contaminated with it.
-
-
Container Selection and Labeling :
-
Rationale : A properly selected and labeled container is the foundation of safe waste management, ensuring clear communication of its contents and hazards to all personnel and waste handlers.
-
Procedure :
-
Select a container made of compatible material (the original product container is often a suitable choice) with a tightly sealing lid[7].
-
The container must be in good condition, free from leaks or external contamination[7].
-
Affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate" and its CAS number "56232-75-8". List all components if it is a mixed waste stream.
-
-
-
Waste Accumulation :
-
Rationale : Proper accumulation practices prevent spills and over-pressurization.
-
Procedure :
-
-
Temporary Storage :
-
Rationale : Centralizing waste in a designated, controlled area minimizes the risk of accidental spills or exposures in the general laboratory space.
-
Procedure : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, such as a secondary containment bin inside a ventilated cabinet[7].
-
-
Arranging Final Disposal :
-
Rationale : Final disposal must be handled by trained professionals at a licensed facility to ensure environmental protection.
-
Procedure : Contact your institution’s Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container[7]. Do not attempt to transport or dispose of the waste off-site yourself.
-
Emergency Procedures: Spill and Exposure Management
Immediate and correct response to an emergency can significantly reduce harm.
Spill Cleanup Protocol (Small, Manageable Spills)
This protocol applies only to spills that can be safely managed by laboratory personnel. For any large spill, evacuate the area and contact your institution's EHS department immediately[10].
-
Alert & Secure : Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don PPE : Wear the full PPE as described in Section 1, including double-gloving if necessary.
-
Contain & Absorb :
-
Collect & Containerize : Carefully scoop the contaminated absorbent material using non-sparking tools and place it into your designated hazardous waste container[6][10].
-
Decontaminate Area : Clean the spill surface thoroughly with a detergent solution and water[11].
-
Dispose of Cleanup Materials : All used spill cleanup materials (pads, gloves, etc.) must be placed in the hazardous waste container[10].
Personnel Exposure Protocol
-
Skin Contact : Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[8]. Seek medical attention if irritation persists[12].
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[8][13].
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[13][14].
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[13].
Disposal Workflow Visualization
The following diagram illustrates the logical decision-making process for the proper disposal of waste containing Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate.
Caption: Waste Disposal Workflow for Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate.
References
-
Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol. Available from: [Link]
-
Clarkson University. CHEMICAL SPILL PROCEDURES. Available from: [Link]
-
Fisher Scientific. SAFETY DATA SHEET - Ethyl 2-aminothiazole-4-carboxylate. Available from: [Link]
-
Duke University Occupational and Environmental Safety Office. Instructions for Cleaning Spills of Liquid Hazardous Drugs. Available from: [Link]
-
Georganics. ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE. Available from: [Link]
-
PubChem. Ethyl 2-methyl-1,3-thiazole-4-carboxylate. Available from: [Link]
-
PMC. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Available from: [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available from: [Link]
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
For Immediate Implementation by Laboratory Personnel
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, direct guidance on the personal protective equipment (PPE) required for handling Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate. The protocols outlined below are designed to ensure your protection and the integrity of your research by minimizing exposure and mitigating risks.
Understanding the Hazard: A Proactive Stance on Safety
The primary routes of exposure are inhalation, skin contact, and eye contact.[4] Our defense is a multi-layered PPE strategy, which is not merely a recommendation but a mandatory protocol for all personnel handling this compound.
Core Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are your first and most critical lines of defense. The following table outlines the minimum required PPE for handling Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles.[5] |
| Face Shield | Worn over safety goggles | Recommended for handling larger quantities or when there is a significant risk of splashing.[5][6] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free, chemical-resistant | Provides protection against incidental contact.[5][7] The suitability and durability of the glove type depend on the frequency and duration of contact.[7] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended | Protects skin and personal clothing from contamination.[1][5] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | NIOSH-approved | Required when handling powders, in poorly ventilated areas, or when engineering controls are insufficient to prevent inhalation of dust or aerosols.[1][8] |
Operational Blueprint: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount. This sequence is designed to ensure that safety measures are in place before, during, and after handling the compound.
Caption: Workflow for the safe handling of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate.
Experimental Protocol: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Ensure it is fully buttoned.[9]
-
Respirator: If required, perform a seal check.
-
Safety Goggles: Adjust for a snug fit.
-
Face Shield: If required, place over goggles.
-
Gloves: Pull gloves over the cuffs of the lab coat.[10]
Doffing Sequence:
-
Gloves: Remove using a glove-in-glove technique to avoid touching the outside of the gloves with your bare hands.
-
Face Shield: Remove by handling the headband.
-
Safety Goggles: Remove from the back of the head.
-
Lab Coat: Remove by folding it inward and away from your body.
-
Respirator: Remove by the straps without touching the front.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[10][11]
Disposal Plan: Ensuring a Safe Laboratory Environment
Proper disposal of contaminated materials is a critical final step in the handling process.
-
Solid Waste: All disposable PPE (gloves, masks) and any contaminated materials (e.g., weighing paper, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused or waste Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not discharge to sewer systems.[12]
-
Container Disposal: Empty containers may still contain hazardous residue and should be treated as hazardous waste. Do not reuse or dispose of them in regular trash.
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.
By implementing these protocols, we uphold our commitment to a safe and productive research environment. Your diligence is key to protecting yourself, your colleagues, and the groundbreaking work we do.
References
- Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole - Benchchem. (n.d.).
- Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine - Benchchem. (n.d.).
- Thiazole - Santa Cruz Biotechnology. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
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